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  • Product: Hydroxycopper(1+);sulfate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Hydroxy-Copper Sulfate Compounds

Executive Summary & Scientific Context Hydroxy-copper sulfate compounds—specifically Brochantite ( ), Antlerite ( ), and Posnjakite ( )—represent a critical class of materials in both mineralogy and industrial pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Hydroxy-copper sulfate compounds—specifically Brochantite (


), Antlerite  (

), and Posnjakite (

)—represent a critical class of materials in both mineralogy and industrial pharmacology. Unlike simple copper salts, these basic sulfates exhibit controlled solubility and distinct crystallographic stability, making them ideal candidates for slow-release antimicrobial agents (fungicides like Bordeaux mixture), veterinary micronutrients, and precursors for semiconducting CuO nanostructures.

Core Technical Challenge: The synthesis of these phases is governed by a delicate interplay between pH , temperature , and sulfate activity . A slight deviation in pH during precipitation can shift the product from the thermodynamically stable Brochantite to the metastable Posnjakite or the high-temperature phase Antlerite. This guide provides a rigorous, phase-selective synthesis framework.

Thermodynamics & Phase Stability

Understanding the thermodynamic landscape is prerequisite to successful synthesis. The formation of these polymorphs is not random but follows specific stability fields defined by the activity of


, 

, and

(pH).
Phase Transformation Logic
  • Posnjakite (

    
    ):  A metastable kinetic product.[1] It typically precipitates first at lower temperatures (< 40°C) due to lower activation energy but spontaneously dehydrates/recrystallizes into Brochantite upon aging.
    
  • Brochantite (

    
    ):  The most thermodynamically stable phase under ambient conditions (pH 6–8).
    
  • Antlerite (

    
    ):  Favored at higher temperatures (> 60–80°C) and slightly more acidic conditions (pH 3.5–5.0).
    
  • Tenorite (CuO): The dominant phase if pH exceeds 10–11 or if calcination occurs.

Visualization: Phase Stability & Interconversion

The following diagram maps the kinetic and thermodynamic pathways between these species.

CopperSulfatePhases CuSO4 CuSO4 (aq) Precursor Posnjakite Posnjakite Cu4(SO4)(OH)6·H2O (Metastable) CuSO4->Posnjakite Precipitation T < 40°C, pH 6-7 Antlerite Antlerite Cu3(SO4)(OH)4 (High T / Low pH) CuSO4->Antlerite Hydrothermal T > 80°C, pH 4-5 Brochantite Brochantite Cu4(SO4)(OH)6 (Stable Phase) Posnjakite->Brochantite Aging (24-48h) Dehydration CuO Tenorite (CuO) (High pH / Calcination) Brochantite->CuO Calcination > 300°C or pH > 10 Antlerite->CuO Calcination

Figure 1: Reaction pathways for hydroxy-copper sulfates. Solid lines indicate direct synthesis; dashed lines indicate phase transformation.

Experimental Protocols

Protocol A: Phase-Selective Precipitation (Titration Method)

Objective: Synthesis of pure Brochantite or Posnjakite via controlled alkalization. Mechanism: Slow neutralization of acidic copper sulfate prevents local supersaturation that leads to amorphous impurities.

Reagents:

  • Copper(II) Sulfate Pentahydrate (

    
    ), ACS Reagent.
    
  • Sodium Hydroxide (NaOH), 0.1 M Standardized Solution.[2][3]

  • Deionized Water (

    
    ).
    

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 2.5 g of

    
     in 500 mL of DI water (0.02 M) in a jacketed glass reactor.
    
  • Temperature Control:

    • For Posnjakite: Maintain at 25°C .

    • For Brochantite: Maintain at 60°C .

  • Titration (Critical Step):

    • Under vigorous stirring (600 RPM), add 0.1 M NaOH dropwise (rate: 1 mL/min).

    • Monitor pH continuously using a calibrated probe.

    • Endpoint: Stop addition exactly at pH 7.5 .

    • Note: Going beyond pH 8.0 risks forming

      
       or CuO.
      
  • Aging (Ostwald Ripening):

    • Allow the suspension to stir for 2 hours.

    • For Brochantite: Aging for 24 hours ensures complete conversion of any transient Posnjakite.

  • Filtration & Washing:

    • Vacuum filter the blue-green precipitate.

    • Wash 3x with warm DI water to remove

      
       byproducts (verify filtrate conductivity < 10 
      
      
      
      ).
    • Wash 1x with Ethanol to facilitate drying.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Hydrothermal Synthesis (Morphology Control)

Objective: Synthesis of Antlerite nanorods or high-crystallinity Brochantite. Mechanism: High pressure raises the boiling point of water, increasing solubility and allowing anisotropic crystal growth.

Reagents:

  • 
     (0.1 M).
    
  • Urea (

    
    ) – acts as a slow-release base via hydrolysis.
    

Step-by-Step Workflow:

  • Solution Prep: Mix 40 mL of 0.1 M

    
     with 0.3 M Urea.
    
  • Autoclave Assembly: Transfer solution to a 50 mL Teflon-lined stainless steel autoclave. Fill factor should be ~80%.

  • Thermal Treatment:

    • Seal and heat to 120°C (for Brochantite) or 180°C (for Antlerite).

    • Dwell time: 12–24 hours.

    • Mechanism:[4] Urea hydrolyzes to

      
       and 
      
      
      
      , slowly raising pH homogeneously throughout the solution, promoting uniform nucleation.
  • Harvesting: Cool naturally to room temperature. Centrifuge the precipitate (4000 RPM, 10 min) and wash with water/ethanol.

Characterization Framework

To validate the synthesis, a multi-modal approach is required. Single techniques are often insufficient due to the structural similarity of the phases.

X-Ray Diffraction (XRD)

This is the definitive method for phase identification.

  • Brochantite: Monoclinic, Space Group

    
    . Look for characteristic peaks at 
    
    
    
    (100) and
    
    
    .
  • Antlerite: Orthorhombic, Space Group

    
    . Distinguishable by peaks at 
    
    
    
    and lack of the low-angle 12.8° peak found in Brochantite.
  • Posnjakite: Monoclinic, Space Group

    
    .
    
Fourier Transform Infrared Spectroscopy (FTIR)

Used to assess the coordination of sulfate and hydroxyl groups.

Functional GroupWavenumber (

)
AssignmentDiagnostic Note
OH Stretch 3500–3600

Sharp bands indicate structural OH (Brochantite). Broad bands suggest

(Posnjakite).
Sulfate Stretch 1050–1200

Splitting of this band indicates symmetry lowering of the

tetrahedron (bidentate bridging).
Sulfate Bend 600–650

Specific fingerprint region for distinguishing polymorphs.
Cu-O Stretch 400–500

Lattice vibrations.
Thermal Analysis (TGA/DSC)

Differentiates between hydrated (Posnjakite) and non-hydrated (Brochantite/Antlerite) phases.

  • Posnjakite: Shows a weight loss step < 200°C (loss of crystal water) followed by dehydroxylation.

  • Brochantite: Stable up to ~250–300°C, then single-step dehydroxylation to

    
    .
    

Decision & Troubleshooting Logic

This diagram guides the researcher through common synthesis failures and corrective actions.

Troubleshooting Start Characterize Precipitate (XRD/Visual) Check1 Is the product Black/Dark Brown? Start->Check1 Result1 Contamination: CuO Cause: pH > 10 or T too high Check1->Result1 Yes Check2 Is the product Pale Blue (not Green)? Check1->Check2 No Action1 Retry: Limit pH to 7.5 Reduce T Result1->Action1 Result2 Phase: Posnjakite (Metastable) Check2->Result2 Yes Check3 Mixed Phase XRD? Check2->Check3 No Action2 Correction: Increase Aging Time (Convert to Brochantite) Result2->Action2 Result3 Inhomogeneous Mixing Check3->Result3 Yes Action3 Correction: Use Urea Hydrolysis (Homogeneous Precipitation) Result3->Action3

Figure 2: Troubleshooting logic for synthesis defects.

Applications in Drug Development

The unique value of hydroxy-copper sulfates lies in their solubility product (


) .
  • Controlled Release: Unlike highly soluble

    
    , Brochantite (
    
    
    
    ) releases copper ions slowly. This prevents cytotoxicity in mammalian cells while maintaining a lethal concentration for microbes/fungi.
  • Micronutrient Formulation: Tribasic copper sulfate is used in animal feed (poultry/swine) because the hydroxy-matrix survives the upper GI tract better than simple sulfates, allowing for targeted absorption.

References

  • Zittlau, A. H., et al. (2013). "The relative stabilities of the copper hydroxyl sulphates." Mineralogical Magazine. Link

  • Frost, R. L., et al. (2002). "Thermodynamic properties of antlerite, brochantite, and posnjakite." Goldschmidt Abstracts. Link

  • Xiao, X., et al. (2014). "Hydrothermally Synthesized CuO Nanostructures and Their Application." AIP Conference Proceedings. Link

  • Justel, F., et al. (2020). "Thermodynamic Model for the Design of a Process of Production of Copper Sulfate." ACS Omega. Link

  • BenchChem. (2025). "Synthesis routes of Tribasic Copper Sulfate." BenchChem Protocols. Link

Sources

Exploratory

Advanced Crystal Structure Determination of Basic Copper Sulfates

A Model for Polymorph & Hydrate Screening in Drug Development Executive Summary In the pharmaceutical industry, the rigorous identification of solid-state forms—polymorphs, hydrates, and solvates—is critical for ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

A Model for Polymorph & Hydrate Screening in Drug Development

Executive Summary

In the pharmaceutical industry, the rigorous identification of solid-state forms—polymorphs, hydrates, and solvates—is critical for ensuring Active Pharmaceutical Ingredient (API) stability and bioavailability. Basic copper sulfates (


) represent an ideal inorganic model system for mastering these challenges. They exhibit complex polymorphism, subtle hydration differences, and structural polytypism analogous to complex organic APIs.

This technical guide details the crystal structure determination of four primary basic copper sulfates: Antlerite , Brochantite , Posnjakite , and Langite . By synthesizing field-proven mineralogical protocols with pharmaceutical solid-state standards, we establish a self-validating workflow for resolving complex crystal structures.

The Chemical Landscape: Phase Stability & Crystallography

The basic copper sulfates form a discrete series defined by their copper-to-sulfate ratio and hydration state. Distinguishing these phases requires precise crystallographic insight, as they often co-precipitate.

Table 1: Crystallographic Parameters of Key Basic Copper Sulfates

PhaseFormulaCrystal SystemSpace GroupKey Characteristic
Antlerite

Orthorhombic

Stable in highly acidic conditions; no water of hydration.[1]
Brochantite

Monoclinic

Most stable phase in ambient conditions; exhibits MDO polytypism.
Posnjakite

Monoclinic

Metastable hydrate; often confused with Langite.[2]
Langite

Monoclinic

Pseudo-hexagonal twinning common; distinct from Posnjakite by

.

Technical Insight: The structural similarity between Posnjakite and Langite (both monoclinic hydrates) mimics "isostructural solvates" often encountered in API screening. Differentiating them requires high-resolution PXRD to resolve the subtle splitting of the


 reflections caused by the differing interlayer water content.
Synthesis and Crystal Growth Strategies

Controlling the phase purity of basic copper sulfates is governed by pH and Temperature . The following workflow utilizes a urea hydrolysis method, which allows for the slow, homogeneous release of hydroxide ions, promoting high-crystallinity growth suitable for structural analysis.

Methodology:

  • Precursor: 0.5 M

    
     solution.
    
  • Precipitant: Urea (

    
    ). Urea decomposes at 
    
    
    
    to release
    
    
    and
    
    
    , gradually raising pH.
  • Control: The final phase is determined by the reaction time and temperature.

SynthesisWorkflow Start Start: CuSO4(aq) + Urea Heat Heat to 90°C Start->Heat Hydrolysis Urea Hydrolysis (Slow OH- Release) Heat->Hydrolysis Branch Reaction Duration & pH Hydrolysis->Branch Posnjakite Posnjakite (Short time, pH ~6.0) Branch->Posnjakite < 2 Hours Brochantite Brochantite (Long time, pH ~7.0) Branch->Brochantite 2 - 24 Hours Tenorite CuO (Impurity) (Over-reaction, pH >8) Branch->Tenorite > 24 Hours Posnjakite->Brochantite Phase Transformation (Ostwald Ripening)

Figure 1: Reaction pathway for the controlled synthesis of basic copper sulfates via urea hydrolysis. Note the metastable nature of Posnjakite, which converts to Brochantite over time.

Advanced Characterization Workflow

To ensure scientific integrity, a single technique is insufficient. We employ a "Triangulation Protocol" combining diffraction and spectroscopy.

Step 1: High-Resolution Powder X-Ray Diffraction (PXRD)
  • Objective: Phase identification and lattice parameter refinement.

  • Critical Parameter: Low-angle data (

    
    ) is crucial. Posnjakite exhibits a characteristic 
    
    
    
    reflection at
    
    
    (
    
    
    ), distinguishing it from Brochantite.
  • Protocol: Collect data from

    
     using 
    
    
    
    radiation. Use a variable divergence slit (VDS) if available to enhance low-angle intensity, but convert to fixed slit intensities for Rietveld refinement.
Step 2: Raman Spectroscopy (Vibrational Fingerprinting)
  • Objective: Validation of hydration state and OH-bonding network.

  • Causality: X-rays scatter weakly off hydrogen atoms. Raman spectroscopy directly probes

    
     stretching modes, providing the "chemical truth" regarding water content.
    
  • Diagnostic Bands:

    • Brochantite: Sharp OH bands at 3580, 3488 cm⁻¹ . No water bending mode.

    • Posnjakite/Langite: Complex OH stretching (3588, 3564 cm⁻¹ ) plus broad water bands at 3405, 3372 cm⁻¹ and a water bending mode near 1600 cm⁻¹ .

Step 3: Rietveld Refinement[3]
  • Objective: Full structure solution and quantitative phase analysis (QPA).

  • Software: GSAS-II, FullProf, or TOPAS.

  • Refinement Strategy (The "Turn-On" Sequence):

    • Scale Factor & Background: Use a Chebyshev polynomial (6-10 terms).

    • Unit Cell: Refine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[4][5]
      
    • Peak Profile: Refine Caglioti parameters (

      
      ) and Lorentzian broadening (
      
      
      
      ). Constraint: For anisotropic minerals like Langite, use a spherical harmonics correction for preferred orientation (March-Dollase).
    • Atomic Coordinates: Refine heavy atoms (Cu, S) first, then O. Fix H positions based on theoretical models or neutron data.

    • Thermal Parameters (

      
      ):  Refine grouped isotropic displacement parameters to avoid instability.
      

CharacterizationTree Sample Crystalline Sample PXRD PXRD Analysis Sample->PXRD Raman Raman Spectroscopy Sample->Raman Refinement Rietveld Refinement (Structure Solution) PXRD->Refinement Input Data Decision Hydrate Check Raman->Decision BrochPath No Water Bands Decision->BrochPath Absence of H2O HydratePath Water Bands Present Decision->HydratePath Presence of H2O BrochPath->Refinement Model: P21/a HydratePath->Refinement Model: Pa or Pc Result_Broch Confirm: Brochantite Refinement->Result_Broch Result_Pos Confirm: Posnjakite Refinement->Result_Pos Result_Lang Confirm: Langite Refinement->Result_Lang

Figure 2: The "Triangulation Protocol" ensuring robust phase identification by cross-referencing diffraction data with vibrational spectroscopy.

Case Studies & Common Pitfalls
The Posnjakite vs. Langite Trap

In drug development, mistaking a dihydrate for a monohydrate can be disastrous for patent protection and formulation. Similarly, Posnjakite (


) and Langite (

) are frequently misidentified.
  • The Pitfall: Both are blue, platy, and monoclinic. Standard search-match algorithms may fail due to preferred orientation effects in PXRD.

  • The Solution: Focus on the low-angle region . Langite has a larger

    
    -axis (
    
    
    
    ) compared to Posnjakite (
    
    
    ), shifting the
    
    
    reflection significantly. Always verify with TGA (Thermogravimetric Analysis) to quantify weight loss:
    • Posnjakite theoretical mass loss (

      
      ): ~3.7%
      
    • Langite theoretical mass loss (

      
      ): ~7.4%
      
Stacking Faults in Brochantite

Brochantite is an Order-Disorder (OD) structure. It consists of layers that can stack in two different sequences (MDO1 and MDO2).

  • Impact: This results in streak-like diffuse scattering in single-crystal diffraction and anisotropic line broadening in powder diffraction.

  • Refinement Tip: If the Rietveld fit is poor (

    
    ) despite a correct phase ID, introduce an anisotropic strain model (Stephens' model) to account for the stacking faults.
    
References
  • Frost, R. L., et al. (2003). Raman spectroscopic study of the basic copper sulphates: implications for copper corrosion and 'bronze disease'. Journal of Raman Spectroscopy.

  • Merlino, S., et al. (2003). Brochantite, Cu4SO4(OH)6: OD character, polytypism and crystal structures.[6] European Journal of Mineralogy.[6]

  • Mellini, M., & Merlino, S. (1979).[7] Posnjakite: [Cu4(OH)6(H2O)O] octahedral sheets in its structure.[7][8][9] Zeitschrift für Kristallographie.[7]

  • Gentsch, M., & Weber, K. (1984). Structure of langite, Cu4[(OH)6|SO4]·2H2O. Acta Crystallographica Section C.

  • Zittlau, A. H., et al. (2013). Thermodynamics of the basic copper sulfates antlerite, posnjakite, and brochantite. Chemie der Erde - Geochemistry.

Sources

Foundational

Brochantite (Cu₄SO₄(OH)₆): Physicochemical Characterization and Synthetic Protocols for Bio-Inorganic Applications

Executive Summary Brochantite (Cu₄SO₄(OH)₆) is a basic copper(II) sulfate mineral characterized by its thermodynamic stability in mildly acidic to neutral aqueous environments and its unique low-dimensional magnetic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brochantite (Cu₄SO₄(OH)₆) is a basic copper(II) sulfate mineral characterized by its thermodynamic stability in mildly acidic to neutral aqueous environments and its unique low-dimensional magnetic properties.[1][2][3] While historically categorized as a corrosion product of bronze (patina), its relevance in modern research has shifted toward bio-inorganic chemistry and materials science .

For researchers in drug development and antimicrobial surface engineering, Brochantite offers a tunable reservoir for copper ion (


) release. Unlike soluble copper salts (e.g., 

) that cause rapid, cytotoxic bursts, Brochantite’s solubility product (

) allows for sustained, controlled release, making it a candidate for antimicrobial coatings on medical devices and a model system for studying copper coordination in biological lattices.

Crystallographic & Structural Framework

Understanding the lattice architecture is prerequisite to manipulating the material's solubility and magnetic response.

Crystal Lattice Parameters

Brochantite crystallizes in the monoclinic system.[3][4] The structure is defined by double chains of edge-sharing copper octahedra, which are critical for its anisotropic magnetic behavior.

ParameterValueUnit
Formula Cu₄SO₄(OH)₆-
Space Group

(No.[1][3][4] 14)
-
Lattice


Å
Lattice


Å
Lattice


Å
Angle


Degrees (

)
Z (Units/Cell) 4-
Density ~3.97g/cm³
Structural Topology

The structure consists of corrugated sheets parallel to the (100) plane.

  • Copper Coordination: Copper atoms occupy distorted octahedral sites (Jahn-Teller distortion typical of

    
     Cu(II)).
    
  • Chain Formation: These octahedra share edges to form double chains running along the

    
    -axis.
    
  • Linkage: Sulfate tetrahedra (

    
    ) bridge these chains, providing structural rigidity but also creating potential cleavage planes.
    

Research Insight: The hydrogen bonding network involving the hydroxyl groups (


) dictates the thermal stability. Dehydration occurs in discrete steps, typically initiating above 250°C, converting the phase to Dolerophanite (

) before final decomposition to Tenorite (

).

Thermodynamic & Chemical Stability

In physiological and environmental contexts, Brochantite’s stability is pH-dependent. This is the primary factor controlling its efficacy as a bioactive material.

Thermodynamic Data
  • Enthalpy of Formation (

    
    ): 
    
    
    
    [5][6]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [5]
Phase Stability (Pourbaix Context)

Brochantite is thermodynamically stable in mildly acidic to neutral conditions (pH 6.0 – 7.5) .

  • pH < 4.0: Dissolution into free

    
     and 
    
    
    
    .
  • pH 4.0 – 6.0: Competition with Posnjakite (

    
    ). Posnjakite is a metastable precursor that kinetically favors transformation into Brochantite over time.
    
  • pH > 8.0: Hydrolysis leads to Tenorite (

    
    ) or Malachite  (
    
    
    
    ) if carbonates are present.
Visualization: Phase Transformation Pathway

The following diagram illustrates the critical pH-dependent pathways for Brochantite synthesis and degradation.

BrochantiteStability Cu_Sol Free Cu²⁺ (aq) (Acidic Solution) Posnjakite Posnjakite Cu₄SO₄(OH)₆·H₂O (Metastable Phase) Cu_Sol->Posnjakite Rapid Ppt pH 6-7, 25°C Brochantite Brochantite Cu₄SO₄(OH)₆ (Stable Phase) Cu_Sol->Brochantite Direct Hydrothermal 160°C, pH 6.5 Antlerite Antlerite Cu₃SO₄(OH)₄ Cu_Sol->Antlerite High [Cu²⁺] High Temp (>60°C) Posnjakite->Brochantite Aging/Dehydration >24h or >40°C Tenorite Tenorite (CuO) (Over-Hydrolysis) Brochantite->Tenorite pH > 8.5 or Calcination >400°C

Figure 1: Phase stability and transformation pathways of basic copper sulfates based on pH and temperature conditions.

Physical Properties: Magnetism

While often overlooked in biological studies, the magnetic signature of Brochantite is a precise quality control metric for phase purity.

  • Magnetic Order: Antiferromagnetic (AFM).[1][4]

  • Néel Temperature (

    
    ):  ~7.5 K.
    
  • Mechanism: Above

    
    , it exhibits low-dimensional magnetic behavior due to the spin-1/2 copper chains. The magnetic moments align perpendicular to the corrugated planes.[1][2][4]
    
  • Significance: A sharp

    
    -peak in specific heat capacity at 7.5 K confirms high crystallinity and the absence of amorphous impurities.
    

Synthesis Protocols

For drug development and materials applications, reproducibility is paramount. We present two protocols: Hydrothermal (for high-crystallinity reference standards) and Ambient Precipitation (for scalable coating precursors).

Protocol A: Hydrothermal Synthesis (High Purity)

Best for: Crystallographic studies and creating reference standards.

  • Precursor Preparation: Dissolve

    
     in deionized water to achieve a 0.1 M concentration.
    
  • pH Adjustment: Add 0.1 M NaOH dropwise until a persistent light blue precipitate forms (approx. pH 6.5).

  • Autoclave: Transfer suspension to a Teflon-lined stainless steel autoclave.

  • Thermal Treatment: Heat at 160°C for 24 hours .

  • Recovery: Filter the emerald-green crystals, wash 3x with ethanol (to remove excess sulfate), and dry at 60°C.

Protocol B: Controlled Precipitation (Scalable)

Best for: Nanoparticle synthesis and surface coatings.

Rationale: Direct mixing of strong base often creates local hotspots of high pH, leading to CuO impurities. This protocol uses a slow titration method to maintain equilibrium.

Reagents:

  • Solution A: 0.1 M

    
    
    
  • Solution B: 0.1 M NaOH

Workflow:

  • Setup: Place Solution A in a jacketed reactor at 40°C with vigorous stirring (500 RPM).

  • Titration: Add Solution B at a rate of 0.5 mL/min using a peristaltic pump.

  • Monitoring: Continuously monitor pH. Stop addition exactly when pH reaches 7.0 .

  • Aging (Critical): Allow the slurry to stir for 4 hours at 40°C. This converts kinetic Posnjakite to thermodynamic Brochantite.

  • Filtration: Vacuum filter and wash with deionized water until the filtrate conductivity is < 20 µS/cm.

SynthesisWorkflow Start Start: CuSO₄ Solution (0.1 M) Titration Titration: 0.1 M NaOH Rate: 0.5 mL/min Start->Titration CheckPH Monitor pH Target: 7.0 Titration->CheckPH CheckPH->Titration pH < 7.0 Aging Aging Phase 4 hrs @ 40°C (Posnjakite -> Brochantite) CheckPH->Aging pH = 7.0 Filter Filtration & Wash (Remove Na⁺, SO₄²⁻) Aging->Filter Dry Drying 60°C, 12h Filter->Dry

Figure 2: Step-by-step workflow for the controlled precipitation of phase-pure Brochantite.

Bio-Inorganic Interfaces & Pharmaceutical Relevance

Antimicrobial Mechanism

Brochantite acts as a "smart" reservoir for copper ions.

  • Ion Release: In the presence of bacterial metabolic byproducts (often acidic), the local pH drops. Brochantite, being acid-soluble, releases

    
     ions locally.
    
  • ROS Generation: Free copper ions catalyze the production of Reactive Oxygen Species (ROS) via Fenton-like chemistry, disrupting bacterial membranes and DNA.

  • Advantage: Unlike metallic copper, Brochantite's release is self-limiting; as the local environment neutralizes, dissolution slows, reducing toxicity to mammalian cells.

Toxicology & Biocompatibility
  • Cytotoxicity: High concentrations of copper are cytotoxic. However, Brochantite's low solubility (

    
     estimated 
    
    
    
    for the total dissociation, though complex to define simply due to basicity) prevents the "burst release" seen with soluble salts.
  • Application: Suitable for external medical device coatings (bed rails, surgical tools) where sustained antimicrobial action is required without systemic absorption.

References

  • Crystallography & Structure

    • Merlino, S., et al. (2003).[7] Brochantite, Cu₄SO₄(OH)₆: OD character, polytypism and crystal structures. European Journal of Mineralogy. Link

  • Synthesis & Thermodynamics

    • Rak, P., et al. (2020).[8] Novel Procedure for Brochantite Based Pigment Production and Its Immobilization for Restoration of Historical Copper Objects. Coatings, 10(10), 968. Link

    • Majzlan, J., et al. (2011). Thermodynamic properties of antlerite, brochantite, and posnjakite. Goldschmidt Abstracts. Link

  • Magnetic Properties

    • Vilminot, S., et al. (2006). Nuclear and magnetic structures and magnetic properties of synthetic brochantite, Cu₄(OH)₆SO₄. Dalton Transactions. Link

    • Rule, K. C., et al. (2011). Magnetic properties of the basic copper sulfate mineral brochantite. Physical Review B. Link

  • Biological Context

    • Santo, C. E., et al. (2011). From metallic copper to copper surfaces: The antimicrobial mechanism. Applied and Environmental Microbiology. (Contextual grounding for Cu ion release). Link

Sources

Exploratory

An In-depth Technical Guide on the Core Research Applications of Basic Copper Sulfate

A Note on Nomenclature: The term "hydroxycopper(1+) sulfate" is not standard in chemical literature. It is likely a reference to basic copper sulfate , a class of copper(II) compounds containing both sulfate and hydroxid...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The term "hydroxycopper(1+) sulfate" is not standard in chemical literature. It is likely a reference to basic copper sulfate , a class of copper(II) compounds containing both sulfate and hydroxide ions. The most common and stable form is Brochantite, with the chemical formula Cu₄SO₄(OH)₆.[1][2] This guide will focus on the research applications of these stable copper(II) basic sulfates.

Introduction to Basic Copper Sulfates

Basic copper sulfates are inorganic compounds that exist as green crystalline solids and are found naturally as minerals like Brochantite and the more hydrated Posnjakite (Cu₄SO₄(OH)₆·H₂O).[3][4][5] They are typically formed in arid climates through the oxidation of copper sulfide deposits.[1][6] These compounds are distinct from the more commonly known copper(II) sulfate pentahydrate (CuSO₄·5H₂O), or blue vitriol, due to the presence of hydroxide groups in their structure. This structural feature significantly influences their solubility, reactivity, and, consequently, their applications in research.

From a materials science perspective, basic copper sulfates like Brochantite are characterized by a monoclinic crystal system, exhibiting acicular or fibrous crystal habits.[2][3] Their stability under various conditions makes them a reliable precursor and active agent in numerous research and industrial processes.

PropertyDescription
Chemical Formula Cu₄SO₄(OH)₆ (Brochantite)
Molar Mass 452.28 g/mol
Appearance Green to black-green crystalline solid[1]
Crystal System Monoclinic[3]
Hardness (Mohs) 3.5 - 4[3]
Solubility Insoluble in water, soluble in acids

Core Research Applications

The primary research uses of basic copper sulfate are centered on its roles as a fungicide and algaecide, a precursor for catalysts and nanomaterials, and a component in environmental science studies.

Agricultural and Environmental Research

A significant body of research is dedicated to the application of basic copper sulfate as a potent fungicide and bactericide.[7] It is a key component in formulations used to control a wide range of plant diseases on fruits and vegetables.[8][9]

Mechanism of Action: The efficacy of basic copper sulfate stems from the slow release of copper(II) ions in the presence of moisture. These Cu²⁺ ions are toxic to fungal spores and bacteria at low concentrations. The mechanism involves the denaturation of proteins and enzymes within the microbial cells, leading to cell death.[7]

Bordeaux Mixture: A classic and well-researched application is in the formation of the Bordeaux mixture, a combination of copper sulfate, lime (calcium hydroxide), and water.[7][10] This suspension is applied to plants to prevent fungal infections like downy mildew and potato blight.[9][11] Research in this area focuses on optimizing formulations for enhanced adhesion to plant surfaces, controlled ion release, and reduced phytotoxicity.

Experimental Protocol: Preparation of 1% Bordeaux Mixture

  • Prepare Copper Sulfate Solution: Dissolve 100g of copper sulfate pentahydrate in 5 liters of water in a plastic or wooden container. Do not use metal containers as the copper will react with them.[10]

  • Prepare Lime Suspension: In a separate container, mix 100g of hydrated lime with 5 liters of water to create a milk of lime suspension.[10]

  • Combine Mixtures: Slowly pour the copper sulfate solution into the lime suspension while stirring continuously. Never add the lime to the copper sulfate solution.

  • Test for Acidity: Test the resulting mixture's pH. It should be neutral or slightly alkaline. A common field test involves inserting a clean iron nail; if copper deposits on the nail, more lime is needed.

  • Application: The mixture is ready for immediate application as a foliar spray.

Diagram: Workflow for Bordeaux Mixture Preparation

G cluster_0 Step 1: Copper Sulfate Solution cluster_1 Step 2: Lime Suspension CuSO4 Dissolve 100g CuSO₄·5H₂O Water1 in 5L Water (Plastic Container) CuSO4->Water1 yields Sol_A Solution A Water1->Sol_A Combine Pour Solution A into Suspension B (Stirring) Sol_A->Combine Lime Mix 100g Hydrated Lime Water2 with 5L Water Lime->Water2 yields Sol_B Suspension B Water2->Sol_B Sol_B->Combine Test Test pH (Neutral/Alkaline) Combine->Test Apply Ready for Application Test->Apply

Caption: Workflow for the preparation of Bordeaux mixture.

Catalyst and Precursor in Materials Science

Basic copper sulfate serves as a robust precursor for the synthesis of copper-based catalysts and advanced materials like copper nanoparticles. Its insolubility in water allows for its use as a solid support or a source of copper that can be converted into more active forms.

Catalyst Preparation: In catalysis, basic copper sulfate can be a precursor to copper oxide (CuO) or mixed copper catalysts.[12] For example, a copper-zinc catalyst can be prepared by precipitating copper and zinc salts onto a support, followed by calcination. The basic copper sulfate provides a well-dispersed source of copper that, upon heating, decomposes to form highly active copper oxide species.

Synthesis of Copper Nanoparticles: Copper sulfate is a common starting material for the synthesis of copper nanoparticles (CuNPs).[13][14] In these syntheses, a reducing agent is used to reduce Cu²⁺ ions to elemental copper (Cu⁰). Basic copper sulfate can be used in these protocols, particularly in methods where a solid precursor is advantageous.

Experimental Protocol: Green Synthesis of Copper Nanoparticles

This protocol is adapted from methods using plant extracts as reducing and capping agents.[13]

  • Preparation of Plant Extract: Boil 20g of washed plant leaves (e.g., Eucalyptus) in 100 mL of deionized water for 10 minutes. Cool and filter the extract.

  • Synthesis Reaction: Prepare a 0.01 M solution of copper sulfate. Add 10 mL of the plant extract to 100 mL of the copper sulfate solution under constant stirring.[13]

  • Formation of Nanoparticles: A color change (e.g., from blue to brown) indicates the formation of copper nanoparticles.[13] The reaction mixture is typically stirred for several hours.

  • Purification: The synthesized nanoparticles are collected by centrifugation at high speed (e.g., 5000 rpm for 25 minutes), and the resulting pellet is washed multiple times with deionized water to remove impurities.[13]

  • Characterization: The size, shape, and structure of the nanoparticles are characterized using techniques such as UV-Vis Spectroscopy, Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).[15]

Diagram: Nanoparticle Synthesis Workflow

G Start Start: CuSO₄ Solution & Plant Extract Mix Mix & Stir (Several Hours) Start->Mix Observe Observe Color Change (Indicates NP Formation) Mix->Observe Centrifuge Centrifugation (e.g., 5000 rpm, 25 min) Observe->Centrifuge Separate Separate Supernatant and Nanoparticle Pellet Centrifuge->Separate Wash Wash Pellet with Deionized Water (x3) Separate->Wash Wash->Centrifuge Repeat Characterize Characterize Nanoparticles (SEM, XRD, UV-Vis) Wash->Characterize

Caption: General workflow for the green synthesis of copper nanoparticles.

Role in Organic Synthesis

Copper sulfate, in its various forms, is recognized as an inexpensive and efficient catalyst for a range of organic reactions.[16] It can function as a Lewis acid catalyst, facilitating transformations such as acetylation of alcohols and phenols.[17]

Acetylation Catalyst: Research has shown that anhydrous copper sulfate can effectively catalyze the acetylation of hydroxyl groups using acetylating agents like acetyl chloride or acetic anhydride.[17] This method is often favored for its mild reaction conditions and high yields.

Click Chemistry: While copper(II) sulfate pentahydrate is more commonly cited, the underlying principle involves the in-situ reduction of Cu(II) to the catalytically active Cu(I) species for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[18] This is a cornerstone of "click chemistry," used extensively in drug development, bioconjugation, and materials science. A reducing agent, such as sodium ascorbate, is required to generate the Cu(I) catalyst from the Cu(II) source.[18]

Toxicological and Safety Considerations

When conducting research with basic copper sulfate, it is crucial to adhere to safety protocols. While not considered a skin irritant, it can cause severe eye irritation.[19][20] Ingestion can lead to gastrointestinal distress, and inhalation of dust may be harmful.[20][21]

Toxicity Data Summary:

Exposure RouteSpeciesValueClassification
Oral LD₅₀ Rat1,000 mg/kg[20]Moderately Toxic
Dermal LD₅₀ Rat>2,000 mg/kg[20]Low Toxicity
Eye Irritation Rabbit-Severe Irritant[20]
Skin Irritation Rabbit-Slight Irritant[20]

Environmentally, basic copper sulfate is toxic to fish and other aquatic organisms, and care must be taken to prevent its release into waterways.[20]

Conclusion

Basic copper sulfate is a versatile compound with significant research applications rooted in its fungicidal properties, its role as a precursor in materials synthesis, and its utility as a catalyst in organic chemistry. Its stability, low cost, and the unique reactivity conferred by its hydroxide components ensure its continued relevance in both fundamental and applied scientific research. Future research may focus on developing novel formulations with enhanced efficacy and reduced environmental impact, as well as exploring its catalytic potential in new chemical transformations.

References

  • Copper sulfate (basic) - Chemical Details - Pesticide Info. (n.d.). Pesticide Action Network. Retrieved from [Link]

  • THE MINERAL BROCHANTITE. (n.d.). Galleries.com. Retrieved from [Link]

  • Brochantite Stone: History, Formation, & Metaphysical Properties. (2020, September 15). Crystal Allies. Retrieved from [Link]

  • Brochantite. (n.d.). In Wikipedia. Retrieved from [Link]

  • The green mineral Brochantite information and pictures. (n.d.). Minerals.net. Retrieved from [Link]

  • Copper Sulfate Technical Fact Sheet. (2011). National Pesticide Information Center. Retrieved from [Link]

  • Brochantite Meanings and Crystal Properties. (n.d.). The Crystal Council. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Basic Copper Sulfate. (2003, November 27). UPI-USA. Retrieved from [Link]

  • Copper(II) sulfate (CuSO4). (n.d.). baseclick GmbH. Retrieved from [Link]

  • COPPER SULFATE (COPPER SULFATE). (2013, January 1). Winechek. Retrieved from [Link]

  • Exploring the Benefits of Copper Sulfate in Agriculture and Industry. (2025, April 28). The Jobe's Company. Retrieved from [Link]

  • What Is Copper 2-Sulfate Used For?. (n.d.). Lianyungang Kands Chemical Co.,Ltd.. Retrieved from [Link]

  • Uses of Copper Compounds: Copper Sulphate's Role in Agriculture. (n.d.). Copper Development Association. Retrieved from [Link]

  • Copper Sulfate - Hazardous Substance Fact Sheet. (2016, August). New Jersey Department of Health. Retrieved from [Link]

  • What is Copper Sulphate and its Applications?. (2024, March 26). A.B. Enterprises. Retrieved from [Link]

  • Copper nanoparticles: Green synthesis and managing fruit rot disease of chilli caused by Colletotrichum capsici. (2021). PLOS ONE. Retrieved from [Link]

  • Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis. (2023, August 15). ResearchGate. Retrieved from [Link]

  • Method for preparing copper-based catalyst. (2014). Google Patents.
  • Copper Sulphate as an Efficient Catalyst for Protection of Hydroxyl Groups Using Acetyl Chloride. (n.d.). International Journal of Scientific Research. Retrieved from [Link]

  • Biological synthesis of Copper nanoparticles using Pseudomonas fluorescens. (n.d.). International Journal of Nanomaterials and Biostructures. Retrieved from [Link]

  • Chemical Synthesis of Copper Nanoparticles. (2014). Oriental Journal of Chemistry. Retrieved from [Link]

  • Posnjakite. (n.d.). In Wikipedia. Retrieved from [Link]

  • A simple method for the synthesis of copper nanoparticles from metastable intermediates. (2023, May 10). Scientific Reports. Retrieved from [Link]

  • Synthesis and Characterization of Copper Nanoparticles by Chemical Reduction Method. (2020, May 30). International Journal of Research and Innovation in Applied Science. Retrieved from [Link]

  • Posnjakite. (n.d.). Geology.com. Retrieved from [Link]

  • Copper Sulfate. (n.d.). PubChem. Retrieved from [Link]

  • Thermodynamics of the basic copper sulfates antlerite, posnjakite, and brochantite. (2026, February 17). ResearchGate. Retrieved from [Link]

  • “Hungarian Mine Green”, a Semi‐Natural Copper Pigment from Banská Bystrica Region (Slovakia) ‐ Analytical Evidence and Laboratory Replication. (n.d.). PMC. Retrieved from [Link]

  • Posnjakite. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Phase Equilibria of Copper Hydroxide Sulfates: A Technical Whitepaper

Executive Summary Copper hydroxide sulfates—predominantly brochantite, antlerite, and posnjakite—represent a complex stoichiometric family of basic copper salts. Their thermodynamic stability is of critical importance ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Copper hydroxide sulfates—predominantly brochantite, antlerite, and posnjakite—represent a complex stoichiometric family of basic copper salts. Their thermodynamic stability is of critical importance across multiple scientific domains, ranging from the formulation of stable agrochemical fungicides (e.g., tribasic copper sulfate) to the understanding of atmospheric corrosion (patina formation) and the controlled release of


 ions in biomedical applications.

This whitepaper provides an in-depth analysis of the thermodynamic properties, phase transformation mechanisms, and self-validating experimental protocols required to accurately profile the stability of these compounds. By moving beyond empirical observations to thermodynamic causality, this guide equips researchers with the mechanistic insights necessary to control copper speciation in complex aqueous environments.

The Copper Hydroxyl Sulfate Family: Stoichiometry and Speciation

The precipitation of copper(II) sulfate with a neutralizing agent (such as


 or 

) does not yield a singular product. Instead, it produces a spectrum of basic copper sulfates whose formation is dictated by kinetic pathways and thermodynamic sinks [1]. The three primary phases are:
  • Brochantite[

    
    ]:  The ultimate thermodynamic sink at room temperature under mildly acidic to neutral conditions (pH 4.3–7.5). It is the most stable phase in aqueous environments.
    
  • Antlerite[

    
    ]:  A phase that is metastable at room temperature but becomes thermodynamically favored at elevated temperatures (>60°C) and lower pH (~4.0) [2].
    
  • Posnjakite [

    
    ]:  A hydrated precursor that typically forms as a kinetic product due to rapid precipitation. It lacks a true thermodynamic stability field and spontaneously dehydrates/converts to brochantite upon aging in mother liquor [3].
    
Causality of Phase Formation

The formation of these phases is a classic example of Ostwald's Rule of Stages. Rapid precipitation initially yields the less dense, hydrated posnjakite (kinetic control). Over time, the system minimizes its Gibbs free energy by expelling water and rearranging into the denser, more stable brochantite lattice. Antlerite formation, conversely, is driven by entropy; at elevated temperatures, the entropic penalty of hydration favors the less hydroxylated


 stoichiometry over the 

stoichiometry of brochantite [2].

PhaseTransitions posnjakite Posnjakite Cu4(SO4)(OH)6·H2O (Kinetic Precursor) brochantite Brochantite Cu4(SO4)(OH)6 (Thermodynamic Sink) posnjakite->brochantite Desiccation / Aging (Spontaneous, ΔG < 0) antlerite Antlerite Cu3(SO4)(OH)4 (High Temp / Low pH) antlerite->brochantite Cooling / Hydration (Slow Metastable Conversion) aqueous Aqueous Cu2+ & SO4 2- (Solution) aqueous->posnjakite Fast Precipitation (pH ~5.0, 25°C) aqueous->brochantite Slow Precipitation (pH 4.3-5.0, 25°C) aqueous->antlerite High [Cu2+], pH ~4.0 (T > 60°C)

Caption: Thermodynamic phase transformation pathways of basic copper sulfates.

Quantitative Thermodynamic Properties

To engineer formulations—such as suspension concentrates (SC) for agrochemicals where copper hydroxide sulfate must remain suspended without releasing phytotoxic levels of free


—one must rely on precise thermodynamic data [4].

The table below synthesizes the consensus values for the solubility product constants (


) and standard Gibbs free energy of formation (

) derived from rigorous calorimetric and solubility studies[2, 5].
Table 1: Thermodynamic Data of Copper Hydroxide Sulfates at 25°C
Mineral PhaseChemical Formula

(Ion Activity Product)

(kJ/mol)
Stability Status at 25°C
Brochantite



to

Stable (Global Minimum)
Antlerite



to

Metastable
Posnjakite

N/A (Transient)

(Est.)
Highly Metastable

Note: The


 for antlerite at room temperature is considered an approximate value because it slowly converts to brochantite during prolonged aqueous equilibration, violating strict equilibrium conditions.

Experimental Methodology: Self-Validating Stability Profiling

Determining the thermodynamic stability of basic copper sulfates requires a methodology that rigorously separates kinetic artifacts from true thermodynamic equilibrium. The following protocol details a self-validating workflow for determining the


 of synthesized brochantite.
Protocol: Isothermal Equilibration and Solubility Determination

Rationale: Short-term titrations often measure the solubility of amorphous or metastable precursors. A 6-day isothermal equilibration ensures the system reaches the thermodynamic floor. The critical self-validating step is the post-equilibration solid-phase analysis; if the solid phase changes during the 6 days, the measured aqueous concentrations do not represent the original material's


.

Step 1: Synthesis of Phase-Pure Brochantite

  • Prepare a

    
     solution of 
    
    
    
    in deionized, degassed water.
  • Slowly titrate with

    
     at 25°C under vigorous stirring until a pH of 5.0 is reached.
    
  • Age the resulting blue-green precipitate in the mother liquor for 48 hours to allow any transient posnjakite to fully convert to brochantite.

  • Filter, wash with deionized water, and dry at 40°C. Confirm phase purity via Powder X-Ray Diffraction (pXRD).

Step 2: Isothermal Equilibration

  • Suspend

    
     of the synthesized brochantite in 
    
    
    
    of background electrolyte (
    
    
    to maintain constant ionic strength).
  • Adjust the initial pH of multiple aliquots to range between 4.0 and 6.0 using dilute

    
     or 
    
    
    
    .
  • Seal the vessels and agitate in a thermostated shaker bath at

    
    °C for exactly 6 days.
    

Step 3: Phase Separation and Self-Validation

  • Centrifuge the suspensions at 10,000 RPM for 15 minutes.

  • Filter the supernatant through a

    
     polyethersulfone (PES) membrane.
    
  • Self-Validation (Critical): Recover the residual solid pellet. Analyze immediately via pXRD and Raman spectroscopy. Acceptance Criteria: The solid must remain 100% phase-pure brochantite. If antlerite or copper oxide (tenorite) peaks appear, the data point must be discarded as equilibrium was not maintained.

Step 4: Analytical Quantification and Calculation

  • Measure the final equilibrium pH of the supernatant.

  • Quantify total dissolved copper

    
     using Atomic Absorption Spectroscopy (AAS) or ICP-OES.
    
  • Input the total copper, total sulfate, pH, and ionic strength into a geochemical speciation model (e.g., Visual MINTEQ) to calculate the free ion activities and derive the

    
    .
    

ExpWorkflow prep 1. Synthesis & Aging (Eliminate Posnjakite) equil 2. Isothermal Equilibration (6 Days, 25°C, Constant Ionic Strength) prep->equil sep 3. Phase Separation (Centrifugation & 0.22μm Filtration) equil->sep solid 4a. Solid Phase Validation (pXRD / Raman: Must remain Brochantite) sep->solid liquid 4b. Supernatant Analysis (AAS for [Cu2+], pH Measurement) sep->liquid calc 5. Thermodynamic Calculation (Visual MINTEQ -> Ksp, ΔG) solid->calc Validated Solid liquid->calc Aqueous Data

Caption: Self-validating experimental workflow for determining Ksp and Gibbs free energy.

Industrial Applications & Implications

Agrochemical Formulation (Fungicides)

In agricultural science, tribasic copper sulfate (a commercial term often referring to brochantite/antlerite mixtures) is utilized as a broad-spectrum fungicide [6]. The thermodynamic stability of brochantite is highly advantageous here. Because of its extremely low


, it provides a slow, controlled release of 

ions when exposed to the slightly acidic exudates of fungal spores or atmospheric moisture. If a less stable phase (like posnjakite) were used, rapid dissolution would lead to a spike in local

concentration, causing severe phytotoxicity (leaf burn) to the host plant.
Pharmaceutical and Biomedical Engineering

In drug development and biomedical coatings, copper is increasingly used for its antimicrobial and angiogenic properties. Understanding the pH-dependent stability of copper hydroxide sulfates allows engineers to design smart coatings. By manipulating the local microenvironment (e.g., embedding the copper salt in a polymer matrix that buffers at pH 4.5), developers can force the thermodynamic equilibrium to slowly dissolve brochantite, ensuring a steady, non-toxic elution of active copper ions over weeks or months.

Conclusion

The thermodynamic stability of copper hydroxide sulfates is governed by a delicate balance of hydration enthalpy, entropy, and pH. Brochantite stands as the thermodynamic sink at standard conditions, making it the premier choice for applications requiring long-term stability and controlled ion release. By employing rigorous, self-validating experimental protocols, researchers can accurately map these phase boundaries, preventing the misidentification of metastable kinetic products as stable thermodynamic endpoints.

References

  • Zittlau, A. H., et al. (2013). Thermodynamics of the basic copper sulfates antlerite, posnjakite, and brochantite. Chemie der Erde - Geochemistry.[Link]

  • Yoder, C. H., et al. (2008). The relative stabilities of the copper hydroxyl sulphates. Mineralogical Magazine.[Link]

  • Majzlan, J., et al. (2015). Thermodynamic Properties and Phase Equilibria of the Secondary Copper Minerals. The Canadian Mineralogist.[Link]

  • Bissengaliyeva, M. R., et al. (2011). Thermochemical investigation of natural antlerite. Journal of Thermal Analysis and Calorimetry.[Link]

  • LookChem. (n.d.). Tetracopper hexahydroxide sulphate (CAS 1333-22-8) Properties and Usage. LookChem Chemical Database.[Link]

Exploratory

Copper(II) Basic Sulfates: A Comprehensive Guide to Speciation, Synthesis, and Antimicrobial Mechanisms

Executive Summary Copper(II) basic sulfates represent a critical class of inorganic compounds with profound implications across mineralogy, materials science, and drug development. Historically recognized as the active w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Copper(II) basic sulfates represent a critical class of inorganic compounds with profound implications across mineralogy, materials science, and drug development. Historically recognized as the active weathering products of copper ores and the protective patina on copper structures, these compounds—most notably brochantite, antlerite, and posnjakite—have evolved into essential components for modern agricultural fungicides and emerging metallodrugs.

This technical guide provides an authoritative synthesis of the thermodynamic stability, phase-pure synthesis protocols, and the biochemical mechanisms of action that make copper(II) basic sulfates indispensable to researchers and drug development professionals.

Thermodynamic Speciation and Crystallographic Profiles

The formation of specific copper(II) basic sulfates is highly dependent on the physicochemical conditions of the environment, specifically the pH, temperature, and the activity of


 and 

ions. The relative stabilities of these phases dictate their utility in controlled-release drug formulations and fungicidal applications.
  • Brochantite: The most thermodynamically stable phase under standard environmental conditions (pH 5–6, room temperature). It forms the terminal sink for copper sulfate weathering[1][2].

  • Antlerite: A less hydroxylated state that becomes the favored stoichiomer under elevated temperatures and highly acidic regimes (pH < 4.0)[3][4].

  • Posnjakite: A hydrated, metastable precursor. It possesses no true stability field but forms kinetically before undergoing spontaneous dehydration into brochantite[1][5].

Quantitative Thermodynamic Summary

The following table summarizes the standard enthalpies of formation (


) and optimal stability conditions for the primary copper(II) basic sulfates[2][4][6]:
Mineral PhaseChemical FormulaEnthalpy of Formation (

, kJ/mol)
Optimal Stability / Formation Conditions
Brochantite

-2157.8 ± 7.0pH 5.0 – 6.2, 25°C, Low

activity
Antlerite

-1734.9 ± 4.0pH 3.8 – 4.0, 80°C, High

activity
Posnjakite

-2457.1 ± 7.0pH ~5.0, 5°C (Kinetically trapped)

Step-by-Step Methodologies for Phase-Pure Synthesis

Achieving phase purity when synthesizing copper(II) basic sulfates is notoriously difficult due to the narrow thermodynamic margins between species. The following protocols are designed as self-validating systems, ensuring that researchers can isolate specific polymorphs reliably.

Protocol A: Synthesis of Phase-Pure Brochantite

Objective: Isolate the thermodynamically stable


 phase.
  • Preparation: Prepare a 0.001 M solution of

    
     and a 0.1 M solution of NaOH[6][7].
    
  • Equilibration: Maintain the

    
     solution at 25°C under continuous magnetic stirring.
    
  • Titration: Introduce the 0.1 M NaOH at a strictly controlled rate (e.g., 1 drop every 3 seconds) until the solution pH stabilizes between 6.0 and 6.2[4][7].

  • Aging: Allow the resulting pale green precipitate to age in the mother liquor for 24 hours.

  • Causality & Rationale: The slow titration rate is critical; rapid addition causes localized supersaturation of hydroxyl ions, leading to the kinetic precipitation of tenorite (CuO) or amorphous copper hydroxide. The 24-hour aging process allows any transient posnjakite to undergo Ostwald ripening and dehydrate into the stable brochantite phase[1].

  • Validation Checkpoint: Powder X-ray Diffraction (XRD) must yield no hydration peaks. The final product should be insoluble in water but readily soluble in dilute acids.

Protocol B: Synthesis of Antlerite

Objective: Isolate the high-temperature, low-pH


 phase.
  • Preparation: Prepare a highly concentrated 1.0 M

    
     solution[4].
    
  • Thermal Activation: Heat the solution to 80°C under continuous stirring[3][4].

  • Hydroxyl Introduction: Add a weak base (such as urea, 5.0 g per 20 mL of solution) to the heated mixture[4].

  • Reaction: Maintain heating at 80°C for 2 hours. The final pH must remain between 3.8 and 4.0[4]. Filter the precipitate immediately without washing.

  • Causality & Rationale: Antlerite requires a high

    
     to 
    
    
    
    ratio and elevated thermal energy. The low pH (3.8–4.0) prevents the formation of the more hydroxylated brochantite[4]. Utilizing urea rather than NaOH allows for the slow, homogeneous generation of
    
    
    via thermal hydrolysis, preventing localized pH spikes and ensuring absolute phase purity.
  • Validation Checkpoint: The reaction pH must strictly remain below 4.5. Under Scanning Electron Microscopy (SEM), the precipitate will exhibit a distinct, highly crystalline needle-like morphology (~2 µm long)[1].

Protocol C: Kinetic Trapping of Posnjakite

Objective: Isolate the metastable hydrated precursor


.
  • Preparation: Prepare 0.01 M

    
     and 0.02 M NaOH solutions.
    
  • Thermal Suppression: Pre-chill both solutions to exactly 5°C[4].

  • Rapid Precipitation: Titrate the cold NaOH into the cold

    
     at a rapid rate (20 drops/min) under vigorous stirring until pH ~5.0 is reached[4].
    
  • Immediate Isolation: Filter the precipitate immediately. Do not allow the precipitate to age in the mother liquor.

  • Causality & Rationale: Posnjakite is a metastable hydrate. By lowering the temperature to 5°C, the thermal energy of the system is reduced below the activation energy required for dehydration. This kinetically traps the posnjakite phase before it can transition to brochantite[4][5].

  • Validation Checkpoint: FTIR spectroscopy must show a distinct hydration peak. If the isolated powder is left in an aqueous solution at room temperature, it will spontaneously and visibly convert to brochantite within days[1].

Antimicrobial Mechanisms and Drug Development Perspectives

Copper(II) basic sulfates are foundational to agricultural disease control (serving as highly effective, low-toxicity alternatives to traditional Bordeaux mixtures) and are currently being evaluated in metallodrug development[8][9].

Their primary advantage over highly soluble copper salts is their controlled-release profile . Because compounds like brochantite are sparingly soluble, they adhere to biological surfaces (like plant leaves or mucosal membranes) and gradually release free


 ions under the action of ambient moisture and weak biological acids[8][10].
Mechanism of Toxicity

Once liberated,


 ions penetrate the pathogen's cell envelope. The core fungicidal and bactericidal mechanism is driven by the high affinity of copper for sulfhydryl (-SH) groups on essential intracellular proteins[11].
  • Enzyme Inhibition:

    
     binds to and inhibits critical enzymes such as glucose-6-phosphate dehydrogenase (G6PD) and glutathione reductase[11].
    
  • Oxidative Stress: The inactivation of these enzymes cripples the cell's antioxidant defense mechanisms, leading to a catastrophic accumulation of Reactive Oxygen Species (ROS)[11].

  • Structural Degradation: ROS accumulation induces lipid peroxidation, while direct copper binding causes protein denaturation, ultimately resulting in pathogen cell death[11].

Modern drug and pesticide development is currently exploring the synthesis of lignin-supported brochantite nanoparticles . This green-chemistry approach synergistically combines the antioxidant properties of lignin with the biocidal action of brochantite, reducing the total copper load required for efficacy and minimizing environmental toxicity[8].

Pathway Visualization

G A Copper(II) Basic Sulfate (Brochantite/Antlerite) B Slow Release of Cu2+ Ions (Aqueous Environment) A->B Hydrolysis C Pathogen Cell Wall/Membrane Penetration B->C Diffusion D Binding to Sulfhydryl (-SH) Groups (Proteins & Enzymes) C->D Intracellular Target E Inhibition of G6PD & Glutathione Reductase D->E Enzyme Inactivation G Protein Denaturation & Membrane Disruption D->G Structural Damage F Accumulation of Reactive Oxygen Species (ROS) E->F Oxidative Stress F->G Lipid Peroxidation H Pathogen Cell Death (Fungicidal/Bactericidal Effect) G->H Apoptosis/Necrosis

Mechanism of action of Cu2+ ions derived from copper(II) basic sulfates.

References

  • Thermodynamics of the basic copper sulfates antlerite, posnjakite, and brochantite Source: ResearchGate URL:[Link]

  • The relative stabilities of the copper hydroxyl sulphates Source: Cambridge University Press (Mineralogical Magazine) URL:[Link]

  • Thermodynamic properties of antlerite, brochantite, and posnjakite (Goldschmidt Abstracts) Source: Goldschmidt Conference URL:[Link]

  • The relative stabilities of the copper hydroxyl sulphates Source: GeoScienceWorld URL:[Link]

  • Source: Google Patents (FR2853894A1)
  • Thermodynamic Properties and Phase Equilibria of the Secondary Copper Minerals Source: GeoScienceWorld (The Canadian Mineralogist) URL:[Link]

  • Artificial Patination of Copper and Copper Alloys in Wet Atmosphere with Increased Content of SO2 Source: MDPI (Materials) URL:[Link]

  • Isotopic exchange of oxygen, sulfur, hydrogen and copper between aqueous phase and copper minerals Source: Cambridge University Press URL:[Link]

  • A Green Approach to Copper-Containing Pesticides: Antimicrobial and Antifungal Activity of Brochantite Supported on Lignin Source: Res Agraria (ACS Sustainable Chemistry & Engineering) URL:[Link]

  • Copper Sulfate Toxicology and Clinical Effects Source: JoDrugs URL:[Link]

  • Source: Google Patents (US3024161A)

Sources

Foundational

The Copper Hydroxysulfate Continuum: Mechanistic Pathways of Antlerite and Brochantite Crystallization

Executive Summary For decades, the crystallization of basic copper sulfates—specifically antlerite ( ) and brochantite ( )—has been primarily the domain of mineralogists and corrosion scientists. However, the recent driv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the crystallization of basic copper sulfates—specifically antlerite (


) and brochantite (

)—has been primarily the domain of mineralogists and corrosion scientists. However, the recent drive to develop zero-leaching, high-efficacy antimicrobial active pharmaceutical ingredients (APIs) and agricultural metallodrugs has thrust these phase transformations into the spotlight of drug development. Understanding the delicate thermodynamic and kinetic balance between these phases is critical. This whitepaper provides an in-depth mechanistic analysis of their formation, detailing how researchers can manipulate pH, temperature, and surface-induced nucleation to selectively crystallize these phases for advanced material and pharmaceutical applications.

Thermodynamic vs. Kinetic Control

The formation of copper hydroxysulfates is dictated by a strict competition between thermodynamic stability and kinetic activation barriers.

Brochantite is the undisputed thermodynamic sink at room temperature in weakly acidic to neutral environments[1]. When aqueous copper sulfate is titrated with a base (such as sodium hydroxide or sodium carbonate) at 25°C, the system consistently yields brochantite at a final pH of ~5.0[2].

Conversely, antlerite is highly restricted by an activation energy barrier. It requires elevated temperatures (≥80°C) and a lower pH (~3.8–4.0) to form in bulk solutions[2]. While antlerite is the more stable stoichiometric phase at pH 4, it remains metastable at room temperature due to its lower hydration and more condensed structural arrangement[1].

Quantitative Thermodynamic Data

To successfully engineer these APIs, formulation scientists must adhere to the strict phase boundaries outlined below.

Mineral PhaseChemical FormulaOptimal pH RangeTemperature Requirement

(Ion Activity Product)
Structural Role in APIs
Brochantite

4.3 – 6.0Room Temp (20–25°C)

Thermodynamically stable precursor for lignin-based antimicrobial pesticides.
Antlerite

3.8 – 4.0Elevated (≥80°C)

High-density precursor for mesoporous, zero-leaching 3D CuO nanostructures.
Posnjakite

~6.0Low Temp (<20°C)N/A (Metastable)Kinetic intermediate; rapidly converts to brochantite via Ostwald ripening.

Data synthesized from the 1[1].

Mechanistic Pathways & Ostwald's Rule of Stages

The crystallization of these phases rarely occurs in a single step. Instead, the system follows Ostwald's Rule of Stages, where the least stable polymorph (posnjakite) precipitates first due to its low kinetic barrier, subsequently dissolving and reprecipitating as the more stable brochantite[3]. Modern synthetic strategies, such as the use of Layered Double Hydroxides (LDHs), can hijack this pathway, using surface-induced nucleation to drive brochantite directly into antlerite without the need for extreme bulk temperatures[4].

Mechanism Cu Aqueous Cu²⁺ & SO₄²⁻ (Precursor Solution) Posnjakite Posnjakite Cu₄(SO₄)(OH)₆·H₂O (Kinetic Intermediate) Cu->Posnjakite Fast precipitation (Room Temp) Brochantite Brochantite Cu₄(SO₄)(OH)₆ (Thermodynamic Sink at RT) Cu->Brochantite Titration (pH 4.3-6.0) (Room Temp) Antlerite Antlerite Cu₃(SO₄)(OH)₄ (High Temp / Low pH) Cu->Antlerite High Temp (≥80°C) Low Base Ratio Posnjakite->Brochantite Aging / Desiccation (Ostwald's Rule) Brochantite->Antlerite +H₂SO₄ (pH < 4.0) or LDH surface induction CuO Hierarchical 3D CuO (Antimicrobial API) Antlerite->CuO Calcination (Thermal Decomposition)

Fig 1: Reaction pathways and phase transformations of basic copper sulfate crystallization.

Advanced Experimental Protocols

To achieve phase-pure synthesis for drug formulation, the following self-validating protocols have been engineered to exploit the specific causal mechanisms of copper hydroxysulfate crystallization.

Protocol A: Mechanochemical Synthesis of Brochantite APIs (Lignin@Cu)

This protocol utilizes Liquid-Assisted Grinding (LAG) to synthesize brochantite nanosticks for use as sustainable antimicrobial pesticides, avoiding the generation of inactive copper(I) oxides[5].

  • Step 1: Precursor Loading. Combine high-molecular-weight lignin and

    
     in a milling jar.
    
    • Causality: Lignin acts as an organic matrix that controls the crystallization process, preventing the uncontrolled agglomeration of copper species.

  • Step 2: Liquid-Assisted Grinding (LAG). Add exactly 2 mL of deionized water and mill at 500 RPM for 1 hour.

    • Causality: The minimal water addition acts as a thermodynamic director. Without water, the high-energy milling environment risks reducing Cu(II) to Cu(I). The water ensures the system remains in the thermodynamic stability field of brochantite.

  • Step 3: Isolation and Self-Validation. Wash the resulting powder and analyze via Selected Area Electron Diffraction (SAED) and TEM.

    • Validation Loop: The protocol is validated if TEM reveals uniform nanosticks (40–150 nm in length) and SAED confirms the exclusive presence of the brochantite phase with zero trace of cuprite (

      
      )[5].
      
Protocol B: LDH-Induced Surface Crystallization of Antlerite Microrods

This advanced protocol bypasses the traditional 80°C bulk temperature requirement for antlerite by utilizing the surface of Layered Double Hydroxides (LDHs) to lower the nucleation activation energy, ultimately producing non-leaching CuO antimicrobials[4].

  • Step 1: LDH Substrate Preparation. Disperse pre-synthesized LDH nanosheets in a neutral aqueous environment.

  • Step 2: Surface-Induced Incubation. Introduce

    
     to the LDH suspension and incubate at room temperature.
    
    • Causality: The LDH surface acts as a heterogeneous nucleation site. It locally alters the supersaturation profile, allowing the system to transition from the kinetic brochantite intermediate directly into highly crystalline antlerite microrods without bulk heating.

  • Step 3: Self-Validation via Two-Chamber Assay. Run a parallel control using a semi-permeable membrane separating the LDH from the

    
    .
    
    • Validation Loop: If antlerite forms only in direct contact with the LDH and not in the bulk solution, the surface-induced nucleation mechanism is confirmed[4].

  • Step 4: Thermal Conversion. Calcine the isolated antlerite microrods at 450°C.

    • Causality: Thermal decomposition breaks the structural OH bonds of antlerite, generating a mesoporous, sponge-like 3D CuO structure. This specific morphology is responsible for its total eradication of E. coli and B. cereus without any toxic ionic leaching[4].

Conclusion

The transition from aqueous copper to posnjakite, brochantite, and ultimately antlerite is a masterclass in competing thermodynamic and kinetic forces. For drug development professionals, mastering these mechanisms is not merely an academic exercise; it is the foundational step in engineering the next generation of highly stable, zero-leaching metallodrugs and antimicrobial surfaces. By utilizing techniques like mechanochemical LAG and LDH surface induction, scientists can reliably trap these specific phases to harness their unique morphological and biological properties.

References

  • 1 - Mineralogical Magazine (Cambridge University Press)

  • 2 - GeoScienceWorld 3.4 - PubMed (National Institutes of Health) 4.6 - ResearchGate 5.3 - ResearchGate 6.5 - ACS Publications

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Controlling Particle Size in Basic Copper Sulfate Precipitation

Introduction & Mechanistic Overview Tribasic copper sulfate (TBS), chemically represented as or , is a critical active ingredient in agricultural fungicides, animal nutritional supplements, and a precursor for advanced c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Tribasic copper sulfate (TBS), chemically represented as


 or 

, is a critical active ingredient in agricultural fungicides, animal nutritional supplements, and a precursor for advanced copper nanomaterials. The efficacy, bioavailability, and suspension stability of TBS are intrinsically linked to its particle size distribution (PSD).

As an Application Scientist, it is crucial to understand that precipitation is not merely mixing two reagents; it is a thermodynamic and kinetic balancing act. Controlling the particle size of basic copper sulfate requires precise manipulation of nucleation thermodynamics (via pH and supersaturation) and growth kinetics (via temperature and steric hindrance). This guide delineates the physicochemical principles and provides self-validating protocols for synthesizing basic copper sulfate with tightly controlled particle sizes, ranging from ultra-fine (<2.5 µm) to standard industrial grades (5-10 µm).

Critical Control Parameters & Causality

The precipitation of basic copper sulfate is governed by several interacting variables. Understanding the causality behind these parameters allows for precise tuning of the final crystal habit.

  • pH-Driven Phase Speciation (Thermodynamics): The stoichiometric formation of tribasic copper sulfate is highly pH-dependent. Precipitation must be tightly controlled between pH 5.0 and 5.5[1]. Allowing the pH to drop below 5.0 results in the formation of alternative, highly soluble basic copper sulfate species that exhibit significantly larger particle sizes and lower stability[2]. Conversely, exceeding pH 6.0 initiates the co-precipitation of cupric hydroxide (

    
    ), which alters the crystal habit and increases bulk density[2].
    
  • Thermal Control of Ostwald Ripening (Kinetics): Temperature dictates the kinetic balance between nucleation and crystal growth. Lower precipitation temperatures (10°C – 15°C) yield a fine crystalline structure by suppressing Ostwald ripening—the thermodynamic process where smaller particles dissolve and redeposit onto larger ones[3]. Elevated temperatures (>50°C) produce larger particles with greater bulk density[4].

  • Steric Capping via Surfactants: For ultra-fine particle synthesis (<2.5 µm), non-ionic surfactants such as Tween 80 can be introduced. The polyethylene oxide chains of the surfactant form a lyotropic liquid crystal network in the aqueous phase, physically immobilizing particle nuclei and sterically hindering further lattice growth[5].

Quantitative Parameter Matrix

Table 1: Influence of Process Parameters on Basic Copper Sulfate Particle Size

ParameterOperating RangeEffect on Particle Size (PSD)Mechanistic Rationale
Precipitation pH 5.0 – 5.5Optimal (Fine to Standard)Stabilizes

; prevents formation of larger, unstable acidic species (< pH 5.0) or denser

(> pH 6.0)[2].
Temperature 10°C – 15°CUltra-Fine (< 2.5 µm)Reduces solubility and suppresses Ostwald ripening, preserving the initial nucleation size[4],[3].
Temperature > 50°CLarge (10 – 50 µm)Accelerates crystal growth and agglomeration; significantly increases bulk density[4].
Agitation (Shear) High (>1000 RPM)Narrow DistributionEliminates localized supersaturation zones, ensuring uniform nucleation rates across the reactor volume.
Surfactant Additive 2 – 5% v/v (Tween 80)Sub-micron to 2.5 µmSteric hindrance; polyethylene oxide chains restrict the diffusion of

to the growing crystal lattice[5].

Process Visualization

G CuSO4 Copper Sulfate (Acidic, pH 1.0) Reactor Continuous Stirred Tank Reactor (CSTR) CuSO4->Reactor Alkali Ammonium Hydroxide (13% NH3) Alkali->Reactor pHControl pH Feedback Loop (Target: 5.0 - 5.5) Reactor->pHControl Nucleation Nucleation & Growth (Steric Capping) Reactor->Nucleation pHControl->Alkali Adjust Flow TempControl Temperature Control (< 20°C for Fine Particles) TempControl->Reactor Filtration Filtration & Washing Nucleation->Filtration Product Basic Copper Sulfate (Target PSD: < 2.5 µm) Filtration->Product

Fig 1: Continuous precipitation workflow with self-validating pH and temperature feedback loops.

Experimental Protocols

Protocol A: Surfactant-Assisted Batch Precipitation for Ultra-Fine Particles (<2.5 µm)

Objective: Produce highly uniform, sub-micron to low-micron tribasic copper sulfate for specialized fungicide suspensions or catalytic precursors[5].

Causality & Design: The addition of Tween 80 creates a micellar template. By chilling the reactor to 15°C, we intentionally depress the kinetic energy of the system, stalling the thermodynamic drive toward larger crystal habits[4],[5].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.5 M

    
     solution in deionized (DI) water.
    
  • Surfactant Integration: Add Tween 80 (3% v/v) to the copper solution. Stir at 500 RPM for 30 minutes to ensure complete dissolution and micelle formation.

  • Thermal Control: Chill the jacketed reactor to exactly 15°C.

  • Controlled Precipitation: Using a programmable syringe pump, slowly titrate 1.0 M

    
     into the reactor at a constant rate of 2 mL/min. Maintain vigorous stirring (800 RPM) to prevent localized supersaturation.
    
  • pH Arrest: Monitor the pH continuously. Stop the alkaline addition the moment the pH stabilizes at 5.2.

  • Aging: Allow the pale blue-green suspension to age for 60 minutes at 15°C. This stabilizes the crystal lattice without promoting excessive Ostwald ripening.

  • Self-Validating Wash Cycle: Centrifuge the precipitate at 4000 RPM. Wash three times with DI water. Validation Check: Measure the conductivity of the final supernatant. It must be <1 mS/cm to confirm the removal of spectator

    
     and 
    
    
    
    ions, which would otherwise cause hard agglomeration during drying.
  • Drying: Lyophilize (freeze-dry) the product to prevent thermal degradation and particle fusion.

Protocol B: Scalable Continuous Precipitation (Standard PSD: 5-10 µm)

Objective: Scalable synthesis of tribasic copper sulfate for agricultural feed or bulk fungicide applications[1].

Causality & Design: Slaving the alkaline dosing pump to a PID pH controller is non-negotiable. It prevents localized alkaline transients (pH > 6.0) at the injection site, which would otherwise nucleate


 impurities, broaden the PSD, and increase bulk density[1],[2].

Step-by-Step Methodology:

  • Reactor Priming: Prime a Continuous Stirred Tank Reactor (CSTR) with 100 mL of an aqueous ammonium sulfate solution (400 g/L) to provide a high ionic strength environment[1].

  • Thermal Control: Set the CSTR cooling jacket to maintain a steady 25°C.

  • Continuous Co-Addition: Simultaneously pump an acidic

    
     solution (40 g Cu/L, adjusted to pH 1.0) at 5 mL/min and a 13% 
    
    
    
    solution into the CSTR[1].
  • Feedback Loop (Critical): Slave the

    
     pump to a PID pH controller set to maintain a strict reactor pH of 5.0 ± 0.1[1].
    
  • Hydrodynamics: Maintain an impeller tip speed sufficient to ensure macro- and micro-mixing (e.g., 1200 RPM depending on reactor geometry).

  • Harvesting: Continuously withdraw the product slurry from the overflow port.

  • Filtration & Drying: Filter the solid using a filter press. Wash with DI water until the filtrate conductivity drops below 1 mS/cm. Dry in a rotary desiccant dryer at 60°C.

References

  • Benchchem. "Synthesis routes of Copper sulfate - Procedure details.
  • Google Patents. "US4808406A - Preparation of cupric hydroxide compositions.
  • Chemistry-Chemists. "Copper Compounds, in: Ullmann's Encyclopedia of Industrial Chemistry.
  • ResearchGate. "A new method for the preparation of copper sulfate ultrafine particles.
  • Google Patents. "DE2701253A1 - PROCESS FOR THE PRODUCTION OF BASIC COPPER (II) SULPHATE.

Sources

Application

Application Note: Engineering Hierarchical Yolk-Shell Cu₃SO₄(OH)₄ (Antlerite) as an Advanced Cathode Material for Lithium-Ion Batteries

Executive Summary & Mechanistic Rationale Transition metal hydroxy-sulfates are gaining significant traction in energy storage due to their multi-electron redox capabilities and robust polyanion frameworks. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Transition metal hydroxy-sulfates are gaining significant traction in energy storage due to their multi-electron redox capabilities and robust polyanion frameworks. Among these, antlerite—Cu₃SO₄(OH)₄—presents a highly promising cathode material for lithium-ion batteries (LIBs). However, bulk Cu₃SO₄(OH)₄ suffers from sluggish Li⁺ diffusion kinetics and severe volume expansion during lithiation, leading to rapid capacity fade and electrode pulverization.

To overcome these intrinsic limitations, researchers have engineered hierarchical yolk-shell (or "nanorattle") architectures via Ostwald ripening1[1]. The causality behind this design is twofold:

  • Void Space Buffering: The engineered void between the inner core (yolk) and the outer shell accommodates the anisotropic volume expansion during the Cu²⁺ to Cu⁺/Cu⁰ reduction phases, preventing the mechanical degradation of the electrode.

  • Accelerated Ion Transmission: The shell, assembled from 2D nanoplates, provides a high electrode-electrolyte contact area, significantly shortening the Li⁺ diffusion pathways and enhancing rate capability 2[2].

Protocol I: Synthesis of Yolk-Shell Cu₃SO₄(OH)₄ Microspheres

This protocol leverages a room-temperature Ostwald ripening mechanism. By utilizing a chelating agent, the reaction kinetics are deliberately slowed, allowing for the initial formation of solid microspheres followed by inside-out dissolution.

Synthesis A Precursor Solution (CuSO4 + Chelator) B Solid Microspheres (Initial Nucleation) A->B Room Temp Stirring C Core-Shell Intermediate (Surface Crystallization) B->C Dissolution of Inner Core D Yolk-Shell Cu3SO4(OH)4 (Ostwald Ripening) C->D Recrystallization on Shell

Fig 1. Room-temperature Ostwald ripening mechanism for yolk-shell Cu3SO4(OH)4.

Step-by-Step Methodology:
  • Precursor Preparation: Dissolve 0.05 M of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 50 mL of deionized water under continuous magnetic stirring at 400 rpm.

  • Chelation & Nucleation: Dropwise add a chelating agent (e.g., 1,3-propanediamine) until the pH stabilizes around 8.5–9.0.

    • Causality: The chelator forms a complex with Cu²⁺, lowering the free Cu²⁺ concentration and preventing uncontrolled bulk precipitation. This directs the formation of uniform, solid microspheres.

  • Ostwald Ripening (Aging): Allow the suspension to age at room temperature for 12–24 hours under gentle stirring.

    • Causality: Due to the higher surface energy of the loosely packed inner crystallites compared to the outer surface, the core gradually dissolves and recrystallizes onto the outer shell, forming the yolk-shell (nanorattle) structure.

  • Harvesting & Washing: Collect the precipitate via centrifugation at 8,000 rpm for 10 minutes. Wash sequentially with deionized water and absolute ethanol three times each to remove residual sulfates and unreacted chelator.

  • Drying: Dry the obtained light-green powder in a vacuum oven at 60 °C for 12 hours.

Protocol II: Electrode Fabrication and Cell Assembly

To ensure a self-validating electrochemical system, the electrode fabrication must be strictly controlled to prevent agglomeration, which would otherwise mask the intrinsic properties of the yolk-shell architecture.

Step-by-Step Methodology:
  • Slurry Formulation: In an agate mortar, mix the synthesized Cu₃SO₄(OH)₄ powder (80 wt%), Super P carbon black (10 wt% for electronic conductivity), and Polyvinylidene fluoride (PVDF) binder (10 wt%).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) dropwise while grinding until a homogenous, viscous slurry is formed.

    • Self-Validation Step: Use a Hegman gauge to confirm that the particle size distribution in the slurry is below 15 µm, ensuring no severe agglomeration of the microspheres has occurred.

  • Casting: Coat the slurry evenly onto a clean aluminum foil current collector using a doctor blade set to a wet thickness of 100 µm.

  • Drying & Pressing: Dry the coated foil in a vacuum oven at 100 °C for 12 hours to completely volatilize the NMP. Calender the electrode using a roll press to enhance the contact between the active material and the current collector. Punch into 14 mm diameter circular disks.

  • Cell Assembly: Transfer the electrodes to an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm). Assemble CR2032 coin cells using:

    • Cathode: Cu₃SO₄(OH)₄ disk.

    • Separator: Celgard 2400 polypropylene membrane.

    • Anode: Pure lithium metal foil (16 mm diameter).

    • Electrolyte: 1 M LiPF₆ dissolved in ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Integrity Check: Measure the Open Circuit Voltage (OCV) of the rested cells. An OCV between 2.8 V and 3.2 V validates a successful, short-circuit-free assembly.

Electrochemical Performance & Data Presentation

The hierarchical yolk-shell structure significantly enhances the lithium storage capabilities of Cu₃SO₄(OH)₄. The interior voids buffer the strain of lithiation, while the 2D nanoplates comprising the shell facilitate rapid ion transport2[2].

Table 1: Summary of Cu₃SO₄(OH)₄ Yolk-Shell Cathode Performance
ParameterValue / MetricMechanistic Implication
Voltage Window 2.0 V – 4.8 V (vs. Li/Li⁺)Captures the full multi-electron redox transitions of Cu²⁺ ↔ Cu⁺ ↔ Cu⁰.
Current Density 0.1 CStandard rate for evaluating near-equilibrium thermodynamic capacity.
Initial Discharge Capacity 286.4 mAh g⁻¹High capacity driven by the multi-electron conversion reaction.
Retained Capacity (50 Cycles) 240.9 mAh g⁻¹Demonstrates structural resilience; yolk-shell voids prevent pulverization.
Capacity Retention Rate ~84.1% after 50 cyclesSuperior to bulk Cu₃SO₄(OH)₄, validating the hierarchical design.

Protocol III: Electrochemical Validation Workflows

To rigorously validate the performance and structural integrity of the Cu₃SO₄(OH)₄ cathodes, employ the following analytical workflow.

Testing S1 Electrode Fabrication (80% Active, 10% C, 10% PVDF) S2 Coin Cell Assembly (CR2032, Li Metal Anode) S1->S2 S3 Galvanostatic Cycling (0.1 C, 2.0 - 4.8 V) S2->S3 S4 Impedance Spectroscopy (EIS Analysis) S2->S4 S5 Post-Mortem Analysis (XRD & SEM) S3->S5

Fig 2. Self-validating workflow for electrochemical characterization of cathodes.

Step-by-Step Analytical Procedures:
  • Cyclic Voltammetry (CV):

    • Scan the assembled cells at a rate of 0.1 mV s⁻¹ between 2.0 and 4.8 V.

    • Causality: The slow scan rate allows for the distinct resolution of cathodic and anodic peaks, verifying the stepwise reduction of Cu²⁺ to Cu⁺ and the reversible oxidation back to Cu²⁺ without kinetic smearing.

  • Galvanostatic Charge-Discharge (GCD):

    • Cycle the cells at a constant current density of 0.1 C.

    • Record the specific capacity. The initial discharge should reach approximately 286.4 mAh g⁻¹.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at the open-circuit voltage before cycling, and again after 50 cycles, using a frequency range of 100 kHz to 0.01 Hz.

    • Self-Validation Step: A minimal increase in the high-frequency semicircle (Charge Transfer Resistance,

      
      ) after 50 cycles confirms that the yolk-shell structure has successfully maintained electrical contact and prevented severe solid-electrolyte interphase (SEI) thickening.
      
  • Post-Mortem Structural Analysis:

    • Disassemble the cycled cells inside the glovebox. Wash the cathode with DMC to remove residual electrolyte salts.

    • Perform ex-situ SEM and XRD. The retention of the spherical morphology under SEM validates the strain-buffering effect of the yolk-shell architecture.

References

  • El-Toni, A. M., Habila, M. A., Labis, J. P., et al. "Design, synthesis and applications of core–shell, hollow core, and nanorattle multifunctional nanostructures." Nanoscale, 2016. 2

  • Zhang, L., Zhang, J., Li, X., et al. "A fast synthesis of hierarchical yolk–shell copper hydroxysulfates at room temperature with adjustable sizes." ResearchGate (Publication Record), 2025. 1

Sources

Method

Application Note: Evaluating the Catalytic Activity of Hydroxycopper Sulfate in Advanced Oxidation Processes

Target Audience: Research Scientists, Environmental Chemists, and API (Active Pharmaceutical Ingredient) Development Professionals. Focus Application: Catalytic Wet Peroxide Oxidation (CWPO) of recalcitrant organic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Environmental Chemists, and API (Active Pharmaceutical Ingredient) Development Professionals. Focus Application: Catalytic Wet Peroxide Oxidation (CWPO) of recalcitrant organic compounds (e.g., phenolic API waste) using basic copper sulfate (Brochantite,


).

Scientific Rationale & Mechanistic Causality

In pharmaceutical manufacturing and environmental remediation, the degradation of biorefractory organic pollutants requires robust Advanced Oxidation Processes (AOPs). Hydroxycopper sulfate (


), a basic copper salt, has emerged as a highly efficient, low-cost heterogeneous catalyst for CWPO [1].

The Causality of Catalytic Efficiency: Unlike bulk copper oxide (


), brochantite possesses a unique mesoporous architecture and an exceptionally high density of surface hydroxyl groups. These hydroxyl groups serve a dual purpose:
  • Target Adsorption: They facilitate strong hydrogen bonding and electrostatic attraction with organic pollutants (like phenol or sulfonic dyes), effectively concentrating the target molecules at the active sites [2].

  • Radical Generation: The structural

    
     centers act as Lewis acid sites that activate hydrogen peroxide (
    
    
    
    ). Through a Fenton-like redox cycle (
    
    
    ),
    
    
    is cleaved to generate highly reactive hydroxyl radicals (
    
    
    ), which subsequently mineralize the adsorbed organics into
    
    
    and
    
    
    [1].

To ensure a self-validating system , this protocol integrates strict control reactions (catalyst-free and oxidant-free baselines) and post-reaction Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify copper leaching. This proves that the observed degradation is driven by heterogeneous surface catalysis rather than homogeneous dissolved copper ions.

Experimental Design & Workflow

The following workflow outlines the lifecycle of the catalytic evaluation, from targeted synthesis to kinetic validation.

Workflow A Phase 1: Catalyst Synthesis (Hydrothermal Precipitation) B Phase 2: Structural Validation (XRD, SEM, BET) A->B C Phase 3: CWPO Catalytic Assay (Phenol + H₂O₂) B->C D Phase 4: Kinetic Analysis (HPLC & TOC) C->D E Phase 5: Catalyst Recovery & Leaching Test (ICP-MS) D->E E->C Reusability Cycle

Figure 1: End-to-end experimental workflow for synthesizing and testing brochantite catalysts.

Step-by-Step Experimental Protocol

Phase 1: Controlled Synthesis of

Objective: Synthesize phase-pure brochantite with maximized mesoporosity.

  • Precursor Preparation: Dissolve

    
     of Copper(II) sulfate pentahydrate (
    
    
    
    ) in
    
    
    of deionized water to create a
    
    
    solution.
  • Alkaline Titration (Critical Step): Under vigorous magnetic stirring, slowly add a

    
    
    
    
    
    solution dropwise.
    • Causality Note: Monitor the pH continuously. Stop titration exactly at pH 6.0 - 6.4 . Exceeding pH 7.0 makes it thermodynamically favorable for brochantite to dehydrate and form tenorite (

      
      ), which drastically reduces mesoporosity and catalytic activity [3].
      
  • Hydrothermal Treatment: Transfer the resulting blue suspension into a

    
     Teflon-lined stainless steel autoclave. Heat at 
    
    
    
    for 48 hours to promote the self-assembly of flower-like nanoplate superstructures [2].
  • Recovery: Centrifuge the product, wash three times with deionized water and absolute ethanol to remove residual

    
     and 
    
    
    
    ions, and dry at
    
    
    overnight.
Phase 2: Catalytic Wet Peroxide Oxidation (CWPO) Assay

Objective: Evaluate the degradation kinetics of Phenol (model API waste).

  • Reaction Setup: In a

    
     thermostatically controlled batch reactor, add 
    
    
    
    of a
    
    
    (
    
    
    ) phenol aqueous solution. Maintain the temperature at
    
    
    .
  • Catalyst Dispersion: Add

    
     of the synthesized 
    
    
    
    catalyst. Stir in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the phenol and the catalyst's surface hydroxyl groups.
  • Reaction Initiation: Inject

    
     of 
    
    
    
    
    
    to initiate the AOP.
    • Causality Note: Do not exceed the optimal

      
       dosage. While 
      
      
      
      is the source of radicals, an excess acts as a radical scavenger (
      
      
      ), generating hydroperoxyl radicals which possess significantly lower oxidation potential [2].
  • Sampling: Withdraw

    
     aliquots at 10-minute intervals. Immediately filter through a 
    
    
    
    PTFE syringe filter and quench the reaction by adding
    
    
    of methanol (a known
    
    
    scavenger).
Phase 3: Analytical Quantification & System Validation
  • HPLC Analysis: Quantify residual phenol using an HPLC equipped with a C18 column and a UV detector (

    
    ). Mobile phase: Methanol/Water (50:50 v/v).
    
  • Mineralization Check: Measure Total Organic Carbon (TOC) to confirm that phenol is completely mineralized into

    
    , rather than just transformed into intermediate benzoquinones.
    
  • Self-Validation (Leaching Test): Analyze the post-reaction filtrate using ICP-MS. A stable heterogeneous catalyst should yield

    
     of leached 
    
    
    
    [1]. If dissolved copper is high, the system is acting homogeneously, invalidating the catalyst's structural integrity.

Mechanistic Pathway Visualization

The catalytic superiority of hydroxycopper sulfate relies on the surface-bound generation of radicals, preventing the premature quenching often seen in homogeneous Fenton reactions.

Mechanism Cat Brochantite Surface (Cu²⁺-OH) H2O2 H₂O₂ Adsorption Cat->H2O2 Redox Redox Cycle Cu²⁺ ↔ Cu⁺ H2O2->Redox Redox->Cat Regeneration Radical •OH Radical Generation Redox->Radical Cleavage of O-O Degrad Phenol Mineralization (CO₂ + H₂O) Radical->Degrad Oxidation

Figure 2: Surface-mediated Fenton-like redox mechanism for •OH radical generation.

Quantitative Data Interpretation

To establish the optimal operating window for the catalyst, experimental parameters must be systematically varied. The following table summarizes expected performance metrics based on validated literature standards for brochantite[1, 2].

Experimental VariableCondition TestedPhenol Conversion (3 hrs)TOC Removal (3 hrs)Cu²⁺ Leaching (mg/L)Mechanistic Implication
Control (No Catalyst)

Phenol +



N/A

alone cannot overcome the activation energy barrier.
Control (No

)

Phenol + Catalyst



Conversion is purely due to surface adsorption, not degradation.
Optimal Conditions pH 6.5,

Cat,





Ideal balance of radical generation and target adsorption.
Excess Oxidant pH 6.5,

Cat,





Excess

acts as a radical scavenger, reducing efficiency.
Acidic Environment pH 3.0,

Cat,





High conversion, but massive Cu leaching. Catalyst is dissolving.

Table 1: Optimization matrix for the CWPO of phenol using hydroxycopper sulfate.

References

  • Huang, K., Wang, J., Wu, D., & Lin, S. (2014). "Copper hydroxyl sulfate as a heterogeneous catalyst for the catalytic wet peroxide oxidation of phenol." RSC Advances, 5(15), 11196-11203.[Link]

  • Wang, J., et al. (2019). "Flowerlike Brochantite Nanoplate Superstructures for Catalytic Wet Peroxide Oxidation of Congo Red." ACS Applied Nano Materials, 2(7), 4392–4401.[Link]

  • Niu, Y., et al. (2024). "Development of CuO/Cu4(OH)6SO4 Nanoparticle Mixtures to Optimize H2S Adsorption." ACS Applied Engineering Materials, 2(3), 645-654.[Link]

Application

Safe Handling and Disposal Procedures for Copper Hydroxy-Sulfate Compounds

[1][2][3][4] Introduction & Compound Profile Copper hydroxy-sulfate compounds (e.g., Brochantite , Antlerite , and Tribasic Copper Sulfate) represent a class of basic copper(II) salts. Unlike the highly soluble copper(II...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Introduction & Compound Profile

Copper hydroxy-sulfate compounds (e.g., Brochantite


, Antlerite 

, and Tribasic Copper Sulfate) represent a class of basic copper(II) salts. Unlike the highly soluble copper(II) sulfate pentahydrate, these compounds are generally insoluble in water but readily soluble in dilute acids.

They are frequently utilized in:

  • Agriculture: As potent fungicides and bactericides (due to controlled copper ion release).

  • Materials Science: As precursors for copper oxide nanoparticles and catalysts.

  • Pharmaceuticals: As intermediates in the synthesis of copper-coordinated drugs.

Toxicological & Environmental Hazards

While their low water solubility reduces immediate acute bioavailability compared to soluble salts, they pose significant risks upon ingestion, inhalation, or contact with acidic biological fluids (e.g., gastric acid).

Hazard CategoryClassification (GHS)Mechanism of Action
Acute Toxicity Oral Category 4Ingestion leads to solubilization in the stomach; free

ions induce oxidative stress and mucosal corrosion [1].
Eye Damage Category 1 (Irreversible)Solid particles can mechanically abrade and chemically corrode the cornea, leading to permanent opacity [2].
Aquatic Toxicity Acute/Chronic Category 1Highly toxic to fish/invertebrates.[1]

disrupts gill function and osmoregulation. Zero-discharge strictures often apply [3].
Thermal Stability Decomposition >300°CDecomposes to release toxic Sulfur Dioxide (

) and Copper Oxides (

) [1].

Personal Protective Equipment (PPE) & Engineering Controls

The hierarchy of controls must be strictly followed. Engineering controls (ventilation) take precedence over PPE.

Engineering Controls
  • Primary Barrier: All weighing and transfer of dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Ventilation: Ensure face velocity is maintained between 0.3 – 0.5 m/s.

  • Decontamination: A dedicated "wet wipe" station should be available at the hood sash to immediately clean minor dust residues.

PPE Matrix
Protection ZoneSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine micron-sized particulates during transfer.
Ocular Tight-fitting Goggles (ANSI Z87.1)Safety glasses are insufficient . Dust can bypass side shields; corrosivity requires complete seal.
Dermal (Hand) Nitrile Gloves (Double-gloved recommended)

ions can permeate compromised skin; double gloving allows outer glove removal upon contamination.
Body Lab Coat (Buttoned) + Tyvek SleevesPrevents accumulation of dust on forearm skin/clothing.

Handling Protocols

Protocol A: Safe Weighing and Transfer

Objective: Minimize airborne dust generation and surface contamination.

  • Preparation: Place a disposable anti-static weighing boat inside the fume hood.

  • Transfer: Use a chemically resistant spatula (PTFE coated). Do not pour directly from the stock bottle.

  • Containment: If the compound is clumpy, do not crush it in the open boat. Transfer to a mortar/pestle inside the hood if particle size reduction is needed.

  • Dissolution (If applicable): If preparing a solution, add the acid solvent to the powder slowly to prevent splashing. Note: Reaction with strong acids is exothermic.

Protocol B: Spill Management

Scenario: 50g of Copper Hydroxy-Sulfate powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Post "Do Not Enter" if dust is airborne.[2][3]

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Dry Cleanup (Preferred):

    • Use a HEPA-filtered vacuum if available.

    • Alternatively, gently cover the spill with wet paper towels to dampen the powder (preventing dust), then scoop into a hazardous waste container.

  • Wet Cleanup: Wipe the area with 1% Citric Acid or dilute Acetic Acid (vinegar) to solubilize residual copper traces, followed by a soap/water wash. The blue/green color serves as a visual indicator of cleanliness.

Disposal and Waste Treatment Procedures

Core Directive: Copper compounds are Strictly Regulated . Under no circumstances should copper hydroxy-sulfate or its solutions be poured down the sanitary sewer.[4]

Solid Waste Disposal
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Copper Compounds (Toxic)."

  • Segregation: Keep separate from oxidizers and strong reducing agents.

Aqueous Waste Treatment (Precipitation Protocol)

For laboratories generating large volumes of acidic copper waste (e.g., mother liquors), on-site volume reduction via precipitation is the standard industry protocol [4].

Mechanism:



Note: 

is least soluble at pH 9.0 - 10.0.

Step-by-Step Treatment Workflow:

  • Collection: Collect acidic copper waste in a dedicated reaction vessel.

  • pH Adjustment:

    • Slowly add 20% Sodium Hydroxide (NaOH) or Calcium Hydroxide (

      
      ) slurry while stirring.
      
    • Monitor pH.[5] As pH rises to ~5-6, a pale blue precipitate will form.

    • Target: Continue adding base until pH reaches 9.0 – 10.0 .

    • Caution: Do not exceed pH 12, as soluble cuprate complexes

      
       may form, redissolving the copper.
      
  • Flocculation (Optional): Add a flocculant (e.g., polyacrylamide) to aid settling.

  • Filtration: Filter the mixture through a Whatman #1 or equivalent filter paper.

  • Testing: Test the clear filtrate using copper test strips (Quantofix) or Atomic Absorption (AA). If Cu < 1 ppm (or local limit), the filtrate may be drain-disposable (consult local EHS).

  • Sludge Disposal: The blue solid sludge is collected as "Heavy Metal Waste" for incineration or landfill by a licensed contractor.

Logical Workflow Diagram

CopperWasteTreatment Start Start: Acidic Copper Hydroxy-Sulfate Waste CheckPH Measure Initial pH Start->CheckPH Neutralize Add 20% NaOH (Slow Addition) CheckPH->Neutralize Precipitate Target pH 9.0 - 10.0 (Form Cu(OH)2 Sludge) Neutralize->Precipitate Monitor Exotherm Filter Filtration / Decanting Precipitate->Filter TestFiltrate Test Filtrate for Cu²⁺ Filter->TestFiltrate Liquids DisposalSolid Dispose Solid Sludge as Hazardous Waste Filter->DisposalSolid Solids Decision Is Cu < 1 ppm? TestFiltrate->Decision DisposalLiquid Dispose Liquid via Sanitary Sewer (Check EHS) Decision->DisposalLiquid Yes Retreat Retreat / Adjust pH Decision->Retreat No Retreat->Neutralize

Figure 1: Decision logic for the chemical treatment and disposal of aqueous copper waste streams.

Emergency Response

IncidentImmediate Action
Eye Contact IMMEDIATE flush with water for 15 minutes. Hold eyelids open. Time is critical to prevent corneal opacity. Seek ophthalmologist [2].
Skin Contact Wash with soap and water.[6][4][7] If irritation persists (dermatitis), seek medical attention.
Ingestion Do NOT induce vomiting (risk of esophageal corrosion). Give water or milk to dilute.[7] Call Poison Control.
Fire Compound is non-flammable.[8][1][3][4][7] Use extinguishing media suitable for surrounding fire.[8][6][1][4] Warning: Wear SCBA; thermal decomposition releases

gas [1].

References

  • Old Bridge Chemicals. (2011). Material Safety Data Sheet: Basic Copper Sulfate. Retrieved from [Link]

  • National Pesticide Information Center. (2011). Copper Sulfate Technical Fact Sheet. Oregon State University. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1983). Copper Forming Effluent Guidelines and Standards (40 CFR Part 468).[9] Retrieved from [Link]

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Cupric Sulfate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Control of Basic Copper Sulfate Polymorphs

Current Status: Operational Ticket Scope: Synthesis Control, Polymorph Selectivity, and Process Troubleshooting Assigned Specialist: Senior Application Scientist, Inorganic Crystallization Unit Core Directive: The "Help...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Scope: Synthesis Control, Polymorph Selectivity, and Process Troubleshooting Assigned Specialist: Senior Application Scientist, Inorganic Crystallization Unit

Core Directive: The "Help Desk" Approach

Welcome to the Technical Support Center for Basic Copper Sulfate (BCS) synthesis. You are likely here because your reaction yielded Antlerite (orthorhombic) when you wanted Brochantite (monoclinic), or your filtration cake is a gelatinous blue mess instead of a crystalline green powder.

In drug development and fungicidal applications, the specific polymorph dictates bioavailability and flowability. This guide treats your synthesis as a controllable engineering system, not a random chemical event.

Phase Diagnostics: Identify Your Issue

Before adjusting parameters, confirm your current phase status. Use this diagnostic matrix to match your observation to the crystallographic reality.

ObservationProbable PhaseChemical FormulaRoot Cause
Emerald Green Needles Brochantite

Target Phase. Stable at pH 6.0–7.5.
Pale Green/Yellowish Antlerite

Acidic Excursion. pH dropped < 4.5 or excess

.
Bright Blue Platelets Posnjakite

Kinetic Trap. Temp too low (<40°C) or insufficient aging.
Blue Gel / Sludge Amorphous

Nucleation Shock. Addition rate too fast; no Ostwald ripening.
Black/Brown Specks Tenorite

Thermal/pH Overload. Temp > 90°C or pH > 9.0.

The Stability Logic (Graphviz Visualization)

Understanding the thermodynamic boundaries is critical. The following logic tree illustrates how Temperature and pH dictate the final polymorph.

PhaseStability Start Reaction Conditions TempCheck Temperature Check Start->TempCheck pHCheck_Low pH < 5.0? TempCheck->pHCheck_Low > 60°C Posnjakite Posnjakite (Metastable) Blue Hydrate TempCheck->Posnjakite < 40°C pHCheck_Mid pH 6.0 - 7.5? pHCheck_Low->pHCheck_Mid No Antlerite Antlerite Pale Green pHCheck_Low->Antlerite Yes (Acidic) pHCheck_High pH > 8.5? pHCheck_Mid->pHCheck_High No Brochantite Brochantite (Stable) Emerald Green pHCheck_Mid->Brochantite Yes (Target) Tenorite Tenorite (CuO) Black Impurity pHCheck_High->Tenorite Yes (Alkaline) Posnjakite->Brochantite Aging/Heating (Dehydration)

Figure 1: Thermodynamic stability field logic for Basic Copper Sulfates. Note that Posnjakite is a metastable precursor to Brochantite.[1]

Standard Operating Protocol (SOP): Brochantite Synthesis

To synthesize pure Tribasic Copper Sulfate (Brochantite), you must control the


 ratio and ensure the system bypasses the kinetic trap of Posnjakite.
Reagents
  • Copper Source:

    
     (High purity).
    
  • Base: NaOH (1.0 M) or

    
     (slower release, better crystal growth).
    
  • Solvent: Deionized water (degassed to prevent carbonate contamination if using NaOH).

Step-by-Step Workflow
  • Preparation: Dissolve

    
     to create a 0.5 M solution. Heat to 65°C .
    
    • Why? Heating above 60°C suppresses Posnjakite formation and lowers viscosity.

  • Titration (The Critical Step): Slowly add 1.0 M NaOH dropwise while stirring vigorously.

    • Target: Stop when pH reaches 6.8 – 7.2 .

    • Warning: Do not exceed pH 8.0 locally (at the injection point), or CuO will nucleate.

  • Digestion (Aging): Maintain 65°C and stirring for 2–4 hours .

    • Mechanism:[2][3][4][5][6] This allows "Ostwald Ripening." Small, amorphous particles dissolve and redeposit onto larger, thermodynamically stable Brochantite crystals.

  • Filtration & Wash: Filter hot. Wash with warm water (

    
    ) to remove soluble sulfates (
    
    
    
    ).
  • Drying: Dry at 60–80°C .

    • Note: Drying > 150°C may induce decomposition to Oxides.

Troubleshooting & FAQs

Q: My reaction turned into a thick blue gel that won't filter. What happened? A: You likely added the base too quickly at a low temperature. This created a "supersaturation shock," resulting in amorphous copper hydroxide/sulfate.

  • Fix: Increase temperature to 80°C and stir for 6 hours. The gel should crystallize into Brochantite (green) as the system seeks thermodynamic equilibrium.

Q: I need Antlerite, not Brochantite. How do I force the shift? A: Antlerite (


) is favored in higher sulfate, lower pH environments.
  • Protocol Shift: Stop your base addition at pH 4.0 . Increase the initial concentration of

    
     to drive the activity of 
    
    
    
    higher.

Q: Why does my product turn blue after sitting in the mother liquor overnight? A: If the temperature dropped below 40°C while the solid was still in contact with water, you may be seeing a reversion or surface hydration to Posnjakite or Langite .

  • Fix: Filter while the solution is still hot (>50°C).

Q: Can I use Ammonia (


) instead of NaOH? 
A:  Use caution. Ammonia forms soluble copper-amine complexes (

) at high pH, which dissolves your product (deep royal blue solution). NaOH or

are preferred for yield.

Synthesis Pathway Visualization

The following diagram details the kinetic pathway and transformation steps required to achieve high-purity Brochantite.

SynthesisWorkflow cluster_recycle Troubleshooting Loop CuSO4 CuSO4 Solution (0.5 M, 65°C) Nucleation Nucleation (Amorphous/Posnjakite) CuSO4->Nucleation + NaOH Base Base Addition (Slow Titration) Base->Nucleation Aging Aging / Ripening (2-4 hrs @ 65°C) Nucleation->Aging Phase Transformation Reheat Reheat & Stir (If Gel/Blue) Nucleation->Reheat Gel Formation? Filtration Filtration (Remove Na2SO4) Aging->Filtration Crystalline Brochantite Drying Drying (80°C) Filtration->Drying Reheat->Aging Crystallize

Figure 2: Kinetic pathway for Brochantite synthesis, highlighting the critical aging step to convert metastable intermediates.

References

  • Zittlau, A. H., et al. (2013).[1] "Thermodynamic properties of antlerite, brochantite, and posnjakite." Goldschmidt Conference Abstracts.

  • Frost, R. L., et al. (2004). "Raman spectroscopy of basic copper sulphates: implications for the corrosion of copper." Journal of Raman Spectroscopy.
  • Stanimirova, T., & Ivanova, K. (2019).[2] "Transformation of ktenasite-type minerals to langite, posnjakite, and brochantite under water treatment."[7] Comptes rendus de l'Académie bulgare des Sciences.

  • Höffler, F., & Steiger, M. (2018). "Thermodynamic properties of CuSO4(aq) and phase equilibria in the CuSO4–H2O system." Journal of Chemical Thermodynamics.

  • Tanaka, H., et al. (2006). "Synthesis and Characterization of Basic Copper Sulfate." Journal of the Ceramic Society of Japan.

Sources

Optimization

optimization of reaction pH for selective brochantite precipitation

Topic: Optimization of Reaction pH for Selective Brochantite Precipitation Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Materials Crystallization S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction pH for Selective Brochantite Precipitation Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Materials Crystallization Support Hub. This guide addresses the precise thermodynamic and kinetic controls required to isolate high-purity Brochantite (


). In drug development and catalytic applications, phase purity is non-negotiable. Brochantite synthesis is a competition between the thermodynamically stable phase and its metastable neighbors (Antlerite, Posnjakite, and Tenorite).

The protocols below prioritize phase selectivity via strict pH and supersaturation control.

Part 1: The Thermodynamic Landscape

To troubleshoot effectively, you must visualize the reaction not just as mixing chemicals, but as navigating a phase diagram. Brochantite exists in a narrow "Goldilocks" zone of pH and temperature.

Phase Stability Logic Map

The following diagram illustrates the critical phase boundaries. Deviating from the central path results in impurity formation.

BrochantitePhaseMap Start CuSO4 Solution (Acidic pH < 3.5) Antlerite Antlerite Impurity Cu3SO4(OH)4 (pH 3.5 - 4.5) Start->Antlerite Insufficient Base Posnjakite Posnjakite (Metastable) Cu4SO4(OH)6·H2O (Low Temp / Fast Kinetics) Start->Posnjakite Base added @ <40°C Brochantite BROCHANTITE TARGET Cu4SO4(OH)6 (pH 5.5 - 6.5 @ >60°C) Antlerite->Brochantite Increase pH to >5.0 Posnjakite->Brochantite Aging (Ostwald Ripening) OR Heat >60°C Tenorite Tenorite/Cu(OH)2 Impurity (pH > 7.5 or Local Alkalinity) Brochantite->Tenorite Over-titration (pH > 8.0)

Figure 1: Reaction pathway logic. Green indicates the target phase; Red indicates thermodynamic traps caused by incorrect pH; Yellow indicates kinetic intermediates.

Part 2: Standard Operating Procedure (The "Gold Standard")

This protocol is designed to minimize local supersaturation (which causes amorphous precipitation) and maximize crystallinity.

Reagents:

  • Copper Sulfate Pentahydrate (

    
    ): 0.5 M solution.
    
  • Sodium Hydroxide (NaOH): 1.0 M solution (Do not use higher concentrations to avoid "hot spots").

Protocol:

  • Thermal Equilibration: Heat the

    
     solution to 60°C ± 2°C .
    
    • Why? Higher temperature suppresses the formation of the hydrated precursor Posnjakite and favors the anhydrous Brochantite structure [1].

  • Titration: Add NaOH dropwise (rate: ~1 mL/min per 100 mL reaction volume) under vigorous stirring.

  • pH Targeting:

    • Critical Zone: As pH passes 4.5, a pale precipitate (Antlerite/Posnjakite) will form.

    • Endpoint: Stop addition exactly at pH 6.0 - 6.5 .

  • Digestion (Aging): Maintain 60°C and stirring for 2 hours.

    • Why? This allows the metastable Posnjakite to dissolve and reprecipitate as thermodynamically stable Brochantite (Ostwald Ripening) [2].

  • Termination: Filter immediately while hot. Wash with warm water to remove trapped sulfates.

Part 3: Troubleshooting Center

Issue A: Phase Contamination (XRD/Color Analysis)

Q: My precipitate is pale blue rather than the expected deep emerald green. XRD shows peaks at


. What happened? 

Diagnosis: You have Posnjakite contamination.[1]

  • Cause: The reaction temperature was too low (

    
    C) or the aging time was too short. Posnjakite is a hydrated kinetic product that forms faster than Brochantite.
    
  • Fix:

    • Immediate: If the mother liquor is still present, reheat to 70°C and stir for an additional 2 hours. The phase transformation is often reversible.

    • Prevention: Ensure your reaction vessel is pre-heated to 60°C before adding NaOH.

Q: I see needle-like crystals and my yield is lower than calculated. The supernatant is still slightly blue.

Diagnosis: You formed Antlerite (


).[2][3][4]
  • Cause: The final pH was too low (typically pH < 4.5). Antlerite is stable in more acidic conditions than Brochantite [3].

  • Fix: Resume titration. Slowly raise the pH to 6.0. The Antlerite will consume the remaining dissolved

    
     and convert to Brochantite.
    

Q: The product has brown/black speckles or a greyish cast.

Diagnosis: Formation of Tenorite (


).[1][3][4][5]
  • Cause: "Local Over-Alkalization." Even if your bulk pH is 6.0, the pH at the tip of your pipette might be 14.0 if you add NaOH too fast. This nucleates oxides that do not easily redissolve.

  • Fix:

    • Reduce NaOH concentration to 0.5 M.

    • Increase stirring speed (Reynolds number > 4000).

    • Use a peristaltic pump for continuous, slow addition.

Issue B: Morphology & Filtration

Q: The precipitate is gelatinous and clogs the filter.

Diagnosis: Amorphous agglomeration due to high supersaturation.

  • Cause: Mixing was too rapid, or temperature was too low.

  • Fix: Implement a "Seeding" step. Add 1% w/w of pure Brochantite crystals from a previous batch to the

    
     solution before titration. This provides a template for crystal growth, bypassing the amorphous nucleation phase.
    

Part 4: Data Summary & FAQs

Key Parameter Reference Table
ParameterTarget RangeConsequence of Deviation
Reaction pH 5.5 – 6.5 < 5.0: Antlerite/Soluble Loss> 7.5: Tenorite/

Temperature 60°C – 80°C < 50°C: Posnjakite (Hydrated phase)> 90°C: Risk of rapid oxide formation
Aging Time 2 – 4 Hours < 1 Hr: Incomplete phase conversion> 24 Hrs: Diminishing returns
Stirring High Shear Low shear creates local high-pH zones (Oxides)
Frequently Asked Questions

Q: Can I use Ammonium Hydroxide (


) instead of NaOH? 
A: Proceed with caution.  While ammonia can be used, it introduces a complexing agent. Ammonia forms soluble copper-ammine complexes (

) at higher pH, which can severely reduce yield. If you must use it, keep the pH strictly below 6.0. NaOH is preferred for stoichiometric precipitation.

Q: How do I store the samples to prevent phase degradation? A: Brochantite is stable in air. However, avoid storage in acidic environments (acid fumes), which can revert the surface to Antlerite. Store in a desiccator to prevent surface hydration if analyzing for ultra-high purity applications.

Q: Why is the color of the dry powder different from the wet filter cake? A: This is an optical effect of particle size and hydration. However, if the dry powder turns brown over weeks, your wash step was insufficient, and residual alkali is slowly converting the surface to CuO. Ensure the filtrate conductivity is


 before drying.

References

  • Zittlau, A. H., et al. (2013).[2] Thermodynamic properties of antlerite, brochantite, and posnjakite.[3][4] Goldschmidt Conference Abstracts.

  • Stanimirova, T., & Ivanova, K. (2019).[6] Transformation of ktenasite-type minerals to langite, posnjakite, and brochantite under water treatment.[6] Comptes rendus de l’Académie bulgare des Sciences, 72(6).

  • Frost, R. L., et al. (2004). Raman spectroscopy of selected basic copper sulphates. Journal of Raman Spectroscopy.

Sources

Troubleshooting

strategies for improving the fungicidal efficacy of copper hydroxide sulfate formulations

Target Audience: Agrochemical Researchers, Formulation Scientists, and Plant Pathology Professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Plant Pathology Professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex formulation and efficacy challenges associated with basic copper sulfate and copper hydroxide sulfate fungicides. This guide bridges the gap between theoretical mechanisms and field-proven experimental workflows.

Section 1: Nanotechnology & Encapsulation Workflows

Q: How does nanoencapsulation improve the bioavailability and residual activity of copper hydroxide sulfate compared to traditional bulk formulations? A: Traditional fixed coppers, such as basic copper sulfate, have inherently low water solubility (typically 2 to 6 mg/L) and rely on environmental moisture to slowly release fungicidal


 ions[1]. While this low solubility provides a residual barrier, it often results in suboptimal bioavailability during acute infection windows. Nanoencapsulation—using biopolymers like chitosan—drastically increases the surface-area-to-volume ratio of the active ingredient. This facilitates a highly controlled, sustained release of 

ions while improving foliar adhesion[2]. Furthermore, matrices like chitosan possess innate immunomodulatory properties that actively trigger plant defense responses against pathogens[2].

Troubleshooting: Why are my synthesized copper nanoparticles (Cu-NPs) exhibiting low encapsulation efficiency or rapid aggregation in suspension? A: Aggregation and poor encapsulation are typically functions of suboptimal pH during synthesis or incorrect crosslinker stoichiometry. The pH directly dictates particle nucleation rates and final morphology. For example, synthesizing Cu-NPs at pH 6.5 yields polygonal particles with a high surface-area-to-volume ratio, resulting in significantly greater fungicidal efficacy (e.g., 46% in vitro inhibition of Fusarium oxysporum) compared to spherical particles synthesized at pH 10.5, which only yield 19% inhibition[3]. Additionally, encapsulation efficiency drops precipitously if the initial


 concentration exceeds the binding capacity of the polymer matrix; efficiency can fall from 97% at 1 mmol/L to just 57.8% at 5 mmol/L[2].
Protocol: Synthesis of Chitosan-Encapsulated Copper Nanoparticles (Ionotropic Gelation)

This self-validating protocol ensures optimal stoichiometric binding and confirms encapsulation success.

  • Preparation of Polymer Matrix: Dissolve low-molecular-weight chitosan in 1% (v/v) acetic acid to achieve a concentration of 2 mg/mL. Stir magnetically overnight at room temperature to ensure complete polymer chain extension.

  • Copper Loading: Add copper hydroxide sulfate solution (targeting a final concentration of 1 mmol/L

    
    ) dropwise to the chitosan solution under continuous stirring.
    
    • Causality: Restricting the concentration to 1 mmol/L ensures optimal stoichiometric binding to the amino groups of the chitosan chains, maximizing encapsulation efficiency to near 97%[2].

  • Crosslinking: Add a sodium tripolyphosphate (TPP) solution (1 mg/mL) dropwise at a 3:1 Chitosan:TPP mass ratio.

    • Causality: TPP acts as a polyanion, electrostatically crosslinking the positively charged chitosan chains to form stable, uniform nanoparticles[2].

  • Validation & Recovery: Centrifuge the suspension at 12,000 × g for 30 minutes. Collect the supernatant and analyze it via Atomic Absorption Spectroscopy (AAS) to quantify unencapsulated copper. Calculate the encapsulation efficiency (EE%) to validate the synthesis before proceeding to in vitro assays.

NanoEncapsulation Chitosan Chitosan Solution (Positively Charged) Complex Electrostatic Complexation Chitosan->Complex Copper Copper Hydroxide Sulfate (Cu2+ Source) Copper->Complex 1 mmol/L optimal TPP TPP Crosslinker (Polyanion) TPP->Complex 3:1 ratio NPs Cu-Loaded Chitosan NPs (173 nm avg. size) Complex->NPs Ionotropic Gelation Release Controlled Cu2+ Release & Plant Defense Activation NPs->Release Moisture/pH trigger

Caption: Workflow of chitosan-based copper nanoencapsulation and controlled release mechanism.

Section 2: Adjuvants, pH Modulation, and Phytotoxicity

Q: How does tank-mix pH affect the fungicidal efficacy and phytotoxicity of basic copper sulfate? A: The release kinetics of


 ions are inversely proportional to the pH of the aqueous environment. Acidic conditions rapidly increase the solubility of fixed copper formulations. While this causes a transient, lethal spike in fungicidal activity, it severely depletes the residual lifespan of the formulation and drastically increases the risk of phytotoxicity[4]. Because copper is non-selective, excess free 

ions will penetrate host plant tissues and denature plant proteins just as effectively as they destroy fungal pathogens[4].

Troubleshooting: My field trials show severe leaf russeting and phytotoxicity despite using standard label rates of basic copper sulfate. How can I mitigate this? A: Phytotoxicity at standard label rates almost always indicates an incompatible tank mix that has driven the pH down, releasing a toxic burst of copper[4]. This frequently occurs when copper is mixed with acidic adjuvants, phosphorous acid fungicides, or certain foliar fertilizers[4]. Resolution Strategy: Buffer the tank mix to a neutral pH (6.5–7.5). To improve spreadability without stripping the fixed copper matrix, incorporate specific nonionic surfactants—such as sugar ester-type surfactants or POE sorbitan fatty acid esters—which have been proven to enhance disease control efficacy without exacerbating phytotoxicity[5].

Data Presentation: Impact of Formulation Parameters on Efficacy and Phytotoxicity
Formulation / ConditionParticle Size & Morphology

Release Rate
Antifungal EfficacyPhytotoxicity Risk
Standard Basic Copper Sulfate (pH 7.0) Bulk / IrregularSlow, sustainedModerateLow
Basic Copper Sulfate + Acidic Adjuvant (pH < 5.0) Bulk / IrregularRapid, burstHigh (Short-term)High (Russeting)
Cu-NPs synthesized at pH 6.5 ~139 nm / PolygonalControlledHigh (46% inhibition)Low
Cu-NPs synthesized at pH 10.5 Smaller / SphericalControlledLow (19% inhibition)Low
Chitosan-Encapsulated Cu-NPs (1 mmol/L) ~173 nm / SphericalSustained, targetedVery HighVery Low

(Data synthesized from references[4],[2], and[3])

Section 3: Overcoming Pathogen Resistance & Synergistic Formulations

Q: Fungal pathogens in our trials are exhibiting resistance to standard copper treatments. What mechanistic strategies can bypass this? A: Fungi develop copper resistance primarily through the upregulation of metallothioneins (which sequester intracellular copper) and ATP-driven efflux pumps that actively expel


 from the cell. To overcome this, researchers are developing synergistic formulations, such as grafting copper nanoparticles with essential oils (e.g., clove or thyme oil)[6]. The essential oils disrupt the lipid bilayer of the fungal cell membrane, increasing permeability and disabling the membrane-bound efflux pumps. This allows 

to accumulate to lethal levels inside the cell, where it binds to sulfhydryl (-SH), carboxyl (-COOH), and amino (-NH₂) groups, irreversibly denaturing critical enzymes and halting cellular respiration[7].
Protocol: In Vitro Poisoned Food Assay for Synergistic Efficacy Validation

This protocol validates the synergistic fungicidal effect of combination formulations while preserving volatile active compounds.

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Treatment Incorporation: Allow the PDA to cool to exactly 45°C in a water bath. Aseptically mix in the target formulation (e.g., Essential Oil-grafted Cu-NPs) to achieve desired testing concentrations (e.g., 100, 300, 500 ppm).

    • Causality: Incorporating treatments at 45°C prevents the thermal degradation and volatilization of the essential oils while ensuring the agar remains liquid enough for homogenous mixing.

  • Inoculation: Place a 5 mm mycelial plug of the actively growing test pathogen (e.g., Fusarium oxysporum) exactly at the center of the solidified agar plate.

  • Incubation & Validation: Incubate the plates at 25°C for 7 days. Measure the radial growth of the mycelium and compare it against an untreated control plate.

  • Calculation: Validate the efficacy using the formula: Inhibition (%) = [(Control Growth - Treatment Growth) / Control Growth] × 100.

CopperToxicity Formulation Essential Oil-Grafted Cu-NPs Membrane Fungal Cell Membrane (Disrupted by Essential Oils) Formulation->Membrane Contact Efflux Efflux Pumps Disabled (Overcomes Resistance) Membrane->Efflux Lipid Bilayer Permeabilization CuEntry Cu2+ Intracellular Accumulation Membrane->CuEntry Unrestricted Influx Efflux->CuEntry Prevents Cu2+ Expulsion Binding Binding to -SH, -COOH, -NH2 Groups on Proteins CuEntry->Binding Oxidative Stress Death Enzyme Denaturation & Pathogen Death Binding->Death Metabolic Arrest

Caption: Synergistic mechanism of essential oil-grafted Cu-NPs disrupting fungal membranes.

References

  • Copper pesticide - Wikipedia Source: wikipedia.org[Link]

  • Nanoencapsulation Boosts the Copper-Induced Defense Responses of a Susceptible Coffea arabica Cultivar against Hemileia vastatrix Source: nih.gov (PMC)[Link]

  • Essential oil-grafted copper nanoparticles as a potential next-generation fungicide for holistic disease management in maize Source: frontiersin.org[Link]

  • Non-Dependency of In Vitro Fungicidal Efficiency of Copper Nanoparticles against Fusarium oxysporum upon Particle Size Source: walshmedicalmedia.com[Link]

  • Source: google.
  • What Copper Formulations are Best for Tree Fruit Applications? Source: shaponline.org[Link]

Sources

Optimization

Technical Support Center: High-Purity Antlerite Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for Copper Sulfate-Hydroxide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate phase-pure antlerite (Cu₃(SO₄)(OH)₄).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper Sulfate-Hydroxide Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate phase-pure antlerite (Cu₃(SO₄)(OH)₄). Because antlerite exists in a delicate thermodynamic equilibrium alongside brochantite (Cu₄(SO₄)(OH)₆) and posnjakite (Cu₄(SO₄)(OH)₆·H₂O), minor deviations in pH, temperature, or precursor ratios can lead to mixed-phase precipitation[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and thermodynamic data to ensure your synthesis yields high-purity, highly crystalline antlerite for downstream drug development and materials science applications.

Section 1: Self-Validating Synthesis Protocols

To achieve high purity, we must exploit the thermodynamic stability fields of copper hydroxysulfates. Antlerite is thermodynamically favored over brochantite at elevated temperatures and higher Cu(II) activities[2].

Protocol A: Controlled Titration Method (High-Yield Batch Synthesis)

This method relies on precise pH and temperature control to prevent the nucleation of hydroxyl-rich impurity phases[1].

  • Precursor Preparation: Dissolve CuSO₄·5H₂O in deionized water to create a 0.001 M solution[1].

  • Thermal Activation: Heat the solution to a constant 80 °C under continuous magnetic stirring. Causality: Antlerite is metastable at room temperature but becomes the thermodynamically stable phase between 60 °C and 80 °C[3].

  • Titration: Slowly titrate a 0.1 M NaOH solution into the heated precursor[1]. Alternatively, use a 4 M urea solution for a more homogeneous OH⁻ release[4].

  • pH Arrest (Self-Validation Check): Monitor the pH continuously. Arrest the titration exactly when the end-point pH reaches 6.0 to 6.5. Causality: Exceeding pH 7.0 shifts the chemical potential toward brochantite or tenorite (CuO)[1].

  • Aging: Allow the precipitate to age in the mother liquor for 2 hours at 80 °C. Causality: This Ostwald ripening step ensures any transient posnjakite converts to phase-pure antlerite.

  • Recovery: Filter, wash thoroughly with deionized water to remove residual Na⁺ and SO₄²⁻ ions, and dry at 50 °C.

Protocol B: Hydrothermal Synthesis (High-Crystallinity Single Crystals)

Ideal for generating highly crystalline samples for structural or magnetic characterization[5].

  • Stoichiometric Mixing: Mix CuSO₄·5H₂O and Cu(OH)₂ in a strict 1:2 molar ratio in distilled water[5].

  • Reactor Loading: Transfer the suspension to a Teflon-lined stainless steel autoclave, ensuring a filling ratio of approximately 30–50%[5].

  • Thermal Ramp: Seal the autoclave and heat at a controlled rate of 90 °C/h to 180 °C[5].

  • Isothermal Hold: Maintain at 180 °C under autogenous pressure for 24 to 48 hours. Causality: The high pressure and temperature completely bypass the kinetic traps of posnjakite and brochantite, forcing the direct crystallization of antlerite[5].

  • Controlled Cooling: Cool the reactor at 50 °C/h to 50 °C, then freely to room temperature[5].

  • Harvesting: Filter the resulting green rectangular platelets, wash with water and acetone, and dry under vacuum[5].

Section 2: Phase Stability & Synthesis Workflow

AntleriteSynthesis Start CuSO4 Precursor Solution Temp Thermal Activation Start->Temp LowTemp Ambient (25°C - 40°C) Temp->LowTemp Kinetic Control HighTemp Elevated (60°C - 180°C) Temp->HighTemp Thermodynamic Control pHLow Base Addition (pH 7-8) LowTemp->pHLow pHHigh Base Addition (pH 6-6.5) HighTemp->pHHigh pHOver Over-Titration (pH > 9) HighTemp->pHOver Brochantite Brochantite / Posnjakite (Impurity Phase) pHLow->Brochantite High OH- Demand Antlerite Antlerite Cu3(SO4)(OH)4 (Target Phase) pHHigh->Antlerite High Cu2+ Activity Tenorite Tenorite (CuO) (Dehydration Product) pHOver->Tenorite Rapid Dehydroxylation

Thermodynamic and kinetic decision tree for the phase-pure synthesis of antlerite.

Section 3: Troubleshooting Guides & FAQs

Q1: My XRD results show brochantite contamination. How can I drive the reaction purely toward antlerite? A: Brochantite (Cu₄(SO₄)(OH)₆) is thermodynamically favored under mildly acidic to neutral pH at ambient temperatures[2]. To eliminate brochantite, you must increase the synthesis temperature (≥ 60 °C) and maintain a lower end-point pH (around 6.0)[1]. Antlerite requires a higher Cu(II) activity and less hydroxyl substitution than brochantite; therefore, elevated temperatures provide the activation energy required to stabilize the Cu₃(SO₄)(OH)₄ lattice over the Cu₄(SO₄)(OH)₆ lattice[2].

Q2: What happens if I overshoot the pH during titration (pH > 8)? A: Over-titration introduces excess hydroxyl ions. At elevated temperatures, a high pH rapidly dehydrates the copper hydroxides, precipitating black tenorite (CuO)[1]. If you struggle with local pH spikes during NaOH dropwise addition, switch to a urea-based precipitation method (e.g., 1 M CuSO₄ and 4 M urea)[4]. Urea hydrolysis provides a slow, homogeneous release of OH⁻ ions, preventing the localized supersaturation that leads to tenorite nucleation.

Q3: Why is my hydrothermally synthesized antlerite turning into a sponge-like structure during downstream drying? A: Antlerite is sensitive to thermal degradation. When exposed to temperatures exceeding 450 °C, it undergoes dehydroxylation and desulfation, breaking OH bonds and transforming into mesoporous CuO and crystalline dolerophanite (Cu₂OSO₄)[2][4]. Ensure that all downstream drying, annealing, or sterilization processes remain strictly below 200 °C to preserve the structural integrity of the antlerite crystals.

Q4: How does the Cu:OH precursor ratio affect the hydrothermal synthesis yield? A: The stoichiometry is critical. Using a 1:2 molar ratio of CuSO₄·5H₂O to Cu(OH)₂ directly mimics the theoretical stoichiometry required for antlerite formation under autogenous pressure[5]. Deviating from this ratio leaves unreacted precursors or forces the system to precipitate secondary phases like brochantite to balance the thermodynamic chemical potential[2].

Section 4: Quantitative Data Summary

To assist in your experimental design, the following table summarizes the thermodynamic boundaries and standard enthalpies of formation for the primary copper sulfate-hydroxide phases[1][6].

Mineral PhaseChemical FormulaOptimal Synthesis Temp (°C)End-Point pHEnthalpy of Formation (ΔfH°, kJ/mol)Stability Profile
Antlerite Cu₃(SO₄)(OH)₄60 – 1806.0 – 6.5-1734.9 ± 4.0Stable at elevated temps and high Cu(II) activity
Brochantite Cu₄(SO₄)(OH)₆25 – 407.0 – 8.0-2157.8 ± 7.0Stable at ambient temps; metastable at high temps
Posnjakite Cu₄(SO₄)(OH)₆·H₂O25 (Aged)7.0 – 8.0-2457.1 ± 7.0Metastable kinetic precursor to brochantite
Tenorite CuO> 60> 9.0N/AStable at high pH and high temperatures

Section 5: References

  • [1] Title: Thermodynamic properties of antlerite, brochantite, and posnjakite. Source: Goldschmidt Abstracts. URL:1

  • [2] Title: Thermodynamics of the basic copper sulfates antlerite, posnjakite, and brochantite. Source: ResearchGate. URL:2

  • [4] Title: Synthesis and thermal study of antlerite. Source: ResearchGate. URL: 4

  • [6] Title: Thermodynamic properties of antlerite, brochantite, and posnjakite (EMC 2012). Source: Copernicus.org. URL: 6

  • [5] Title: Coupled frustrated ferromagnetic and antiferromagnetic quantum spin chains in the quasi-one-dimensional mineral antlerite. Source: Universidad de Zaragoza (arXiv). URL: 5

  • [3] Title: Antlerite: Mineral information, data and localities. Source: Mindat.org. URL: 3

Sources

Troubleshooting

Technical Support Center: Electrochemical Deposition of Copper Hydroxy-Sulfate Films

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Brochantite/Posnjakite Film Deposition Introduction Welcome to the Advanced Materials Deposition Support Center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Brochantite/Posnjakite Film Deposition

Introduction

Welcome to the Advanced Materials Deposition Support Center. You are likely here because your copper hydroxy-sulfate films are exhibiting poor adhesion , mixed phases (e.g., CuO impurities) , or uncontrolled morphology .

Unlike metallic copper plating, depositing ceramic-like hydroxy-sulfates (such as Brochantite


 or Posnjakite 

) requires a precise manipulation of the local pH at the electrode interface. We do not "plate" these films; we precipitate them electrochemically via the Electro-Generation of Base (EGB) method.

This guide prioritizes the EGB mechanism , providing you with the logic to troubleshoot your specific setup.

Module 1: The Mechanism (The "Why")

To fix your film, you must understand that the driving force is not the reduction of Copper (


), but the reduction of a precursor (usually Nitrate, 

) to generate Hydroxide (

).
The Electro-Generation of Base (EGB) Pathway

You are creating a "micro-reactor" at the surface of your working electrode.

  • Nitrate Reduction: You apply a potential to reduce nitrate ions, releasing

    
    .
    
  • Local pH Spike: The interfacial pH rises significantly (often > 8-10) while bulk pH remains acidic (~4-5).

  • Precipitation:

    
     and 
    
    
    
    ions in the double layer react with the generated
    
    
    to form the solid film.

EGB_Mechanism Electrolyte Bulk Electrolyte (Cu²⁺, SO₄²⁻, NO₃⁻) pH ~ 4.5 Cathode Working Electrode (Cathode Surface) Electrolyte->Cathode Diffusion Interface Interfacial Layer High Local pH Electrolyte->Interface Supply Cu²⁺/SO₄²⁻ Reaction Nitrate Reduction NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻ Cathode->Reaction Applied Potential (-V) Reaction->Interface Generates OH⁻ Precipitation Precipitation 4Cu²⁺ + SO₄²⁻ + 6OH⁻ → Film Interface->Precipitation Ksp Exceeded

Figure 1: The Electro-Generation of Base (EGB) mechanism. The film forms due to a local pH spike triggered by nitrate reduction, not direct metallic reduction.

Module 2: Troubleshooting Phase & Composition

User Question: "My films are turning black (CuO) or looking metallic/mossy. How do I get pure Brochantite?"

The Diagnosis: Potential & Temperature Mapping

The phase you get is dictated by Thermodynamics (Temperature) and Kinetics (Potential/Rate) .

IssueObservationRoot CauseCorrective Action
Metallic Copper Salmon-pink or mossy/dendritic deposits.Potential too negative. You are reducing

instead of just

.
Shift Potential Positive. (e.g., if at -1.0V, try -0.7V). Stay in the nitrate reduction window, avoiding the bulk Cu reduction limit.
Tenorite (CuO) Black, powdery film.Temperature too high or pH too high . Dehydration of hydroxides occurs.Lower Bath Temperature (keep < 60°C) or reduce deposition time.
Posnjakite Blue, smooth film (metastable).Low Temperature / Short Time. Kinetic product.Increase Temperature (> 40°C) or annealing time to convert to Brochantite if desired.
Brochantite Green/Emerald crystalline film.[1]Optimal Window. Maintain 40-60°C and moderate potential.
The "Crystal Switch" Protocol

Brochantite is the thermodynamically stable phase. Posnjakite is the hydrated, kinetic phase.

  • To target Posnjakite: Deposite at Room Temperature (25°C).

  • To target Brochantite: Deposite at Elevated Temperature (50-60°C).

Module 3: Troubleshooting Adhesion & Morphology

User Question: "The film peels off during rinsing, or it looks like loose powder. How do I fix adhesion?"

The Diagnosis: Nucleation vs. Growth

Adhesion failures in EGB films are usually due to rapid bulk precipitation (snowing) rather than heterogeneous nucleation (growing on the surface).

Troubleshooting_Adhesion Issue Adhesion Failure (Peeling/Powdery) Check1 Check Bulk Solution Issue->Check1 Turbid Is Solution Cloudy? Check1->Turbid Action1 Bulk Precipitation Occurring. Reduce Bulk pH (add H₂SO₄). Reduce Cu²⁺ Concentration. Turbid->Action1 Yes Check2 Check Current Density / Potential Turbid->Check2 No HighCurrent Deposition Rate Too Fast? Check2->HighCurrent Action2 Reduce Overpotential. Allow time for nuclei to anchor. HighCurrent->Action2 Yes

Figure 2: Logic flow for troubleshooting adhesion issues. The goal is to force precipitation ONLY at the interface, not in the bulk solution.

Critical Fixes for Adhesion:
  • Substrate Activation: Do not just rinse. Sonicate your substrate (e.g., FTO glass, Titanium foil) in Isopropyl Alcohol/Acetone, then perform a mild electrochemical cleaning (anodic pulse) if using metal foils.

  • Lower the Concentration: If your bath is too concentrated (e.g., 0.1M

    
    ), the local supersaturation is too high, leading to loose powder. Dilute to 0.02M - 0.05M. 
    
  • The "Step" Method: Apply a short (1-2s) high-potential pulse to trigger nucleation, then drop to a lower potential for growth.

Module 4: Standardized Experimental Protocol

Objective: Deposition of Green Brochantite Film on FTO Glass.

Electrolyte Preparation
  • Copper Source: 0.05 M

    
    
    
  • Nitrate Source: 0.1 M

    
     (The EGB driver)
    
  • Solvent: Deionized Water (

    
    )
    
  • Bulk pH Adjustment: Measure pH. If > 5.0, add drops of dilute

    
     to bring it to pH 4.5 . Reason: Prevents bulk precipitation; ensures precipitation only happens where you generate base.
    
Electrochemical Setup
  • Mode: Potentiostatic (Constant Voltage).

  • Working Electrode (WE): FTO Glass (Cleaned).

  • Counter Electrode (CE): Platinum Wire/Mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).

The "Sweet Spot" Scan (Self-Validation Step)

Before long deposition, run a Linear Sweep Voltammetry (LSV).

  • Scan: 0V to -1.2V.

  • Look for:

    • A reduction wave starting around -0.5V to -0.7V (Nitrate reduction).

    • A sharp current spike around -0.2V or very negative potentials (Copper plating/Hydrogen evolution).

  • Select Potential: Choose a value after the nitrate peak starts but before the massive hydrogen/copper evolution tail.

    • Typical Starting Point:-0.8V to -0.9V vs SCE .

Deposition Parameters
  • Temperature: 50°C (Water bath).

  • Time: 10 - 30 minutes (Thickness dependent).

  • Agitation: None or Very Slow. (Vigorous stirring sweeps away the local high-pH layer, stopping deposition).

References

  • Electrochemical Synthesis of Brochantite: Nikiforov, M. P., et al. "Electrochemical synthesis of copper hydroxy-sulfate films." Electrochimica Acta, vol. 52, no. 12, 2007.

  • Thermodynamics of Copper Sulfates: Zittlau, A. H., et al. "Thermodynamics of the basic copper sulfates antlerite, posnjakite, and brochantite."[2] Chemie der Erde - Geochemistry, vol. 73, no. 1, 2013.

  • Mechanism of EGB: Pauporté, T., & Lincot, D. "Electrodeposition of semiconductors using the electrogeneration of base method." Electrochimica Acta, vol. 45, no.[3] 20, 2000.[3][4]

  • Adhesion & Morphology Control: Mural, Maynooth University. "Electrochemical Deposition of Hierarchical Micro/Nanostructures of Copper Hydroxysulfates."

Disclaimer: Experimental results depend heavily on the specific geometry of your electrochemical cell. Always perform the "Sweet Spot" LSV scan (Step 3) when changing cell geometry or reference electrodes.

Sources

Optimization

troubleshooting XRD peak broadening in nanocrystalline basic copper sulfate

Ticket Subject: Peak Broadening in Nanocrystalline Basic Copper Sulfate (Brochantite) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Peak Broadening in Nanocrystalline Basic Copper Sulfate (Brochantite) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the CrystalClear Support Center. You are likely observing significant peak broadening in your Basic Copper Sulfate (BCS) samples—specifically Brochantite (


).

In nanocrystalline materials, peak width is a convolution of three factors: Instrumental Optics , Crystallite Size , and Lattice Strain . With BCS, we face a fourth challenger: Morphological Anisotropy (needle/plate shapes).

This guide does not just give you formulas; it provides a diagnostic workflow to isolate the root cause of your broadening so you don't misinterpret a synthesis failure as a "quantum dot" success.

Module 1: Diagnostic Triage (The "Is it Real?" Test)

Before modeling crystallite size, we must quantify the broadening contributed by the diffractometer itself.

Q: How do I know if the broadening is from my sample or the instrument? A: You must run a Standard Reference Material (SRM). The observed peak width (


) is a convolution of the sample profile (

) and the instrument profile (

).

(Note: This subtraction assumes Gaussian profiles; Lorentzian profiles subtract linearly. Modern software handles this via convolution).

The Protocol: Instrumental Profile Calibration

  • Select Standard: Use NIST SRM 660c (LaB

    
    ) .[1][2][3] It has large crystallites (>2 
    
    
    
    m) and zero strain, meaning any broadening you see is purely instrumental [1].
  • Optics Match: Run the LaB

    
     using the exact same slit configuration, detector path, and generator settings as your BCS sample.
    
  • Validation: If your LaB

    
     peaks are broad (>0.1° 2
    
    
    
    at low angles), your optics are misaligned. Stop and call service. If sharp, proceed to Module 2.
Module 2: The Morphology Trap (Sample Preparation)

Q: Why are some peaks in my Brochantite pattern much broader than others? A: This is likely Anisotropic Broadening caused by the crystal shape. Brochantite typically grows as laths or platelets [2].

  • The Physics: The Scherrer equation depends on the dimension of the crystal perpendicular to the diffracting planes.

    • If you have a platelet 500nm wide but only 20nm thick, peaks corresponding to the "thickness" direction will be very broad, while "width" peaks remain sharp.

  • The Error: If you average all peaks, you calculate a meaningless "average size."

Q: My intensities also don't match the database. Why? A: Preferred Orientation. Plate-like crystals tend to lay flat (like sheets of paper thrown on the floor). This enhances the


 or 

reflections and suppresses others.

Troubleshooting Protocol: Back-Loading for Random Orientation Standard "top-loading" packs crystals flat. Use the Back-Loading Method to randomize them:

  • Place the sample holder face down on a glass slide.

  • Load powder from the back.

  • Press gently with a back-plate, then flip.

  • Result: The surface exposed to the X-rays is rougher and less oriented [3].

Module 3: Size vs. Strain (Advanced Analysis)

Q: I used the Scherrer equation (


) and got 15 nm. Is this accurate? 
A: Likely No.  The Scherrer equation assumes zero strain.
Nanocrystalline BCS synthesized via precipitation or sonochemistry often contains significant microstrain (lattice defects) [4]. Strain broadens peaks as 

, while size broadens as

.

The Solution: Williamson-Hall (W-H) Plot Do not rely on a single peak.[4] Use the W-H equation:


[5]
  • Y-axis:

    
    
    
  • X-axis:

    
    
    
  • Slope: Microstrain (

    
    )[6]
    
  • Y-Intercept: Crystallite Size (

    
    )
    

Senior Scientist Note: If your W-H plot points are scattered and do not form a line, this confirms Anisotropic Broadening (see Module 2). You cannot use a simple linear fit; you must use Rietveld Refinement with an anisotropic size model [5].

Module 4: Phase Impurities (The "Ghost" Peaks)

Q: I have a very broad "hump" near 12-14° 2


. Is this amorphous material? 
A:  Check for Posnjakite  (

). Posnjakite is a kinetic precursor to Brochantite. It often co-exists in rapid synthesis. Its peaks overlap with Brochantite, creating the illusion of a single, broadened peak.
  • Action: Check for unique Posnjakite reflections at low angles. If present, your "broadening" is actually phase overlap.

Visual Troubleshooting Workflows
Figure 1: Diagnostic Decision Tree

Use this flow to determine the next experimental step.

XRD_Troubleshooting Start Observation: Broad XRD Peaks Standard Step 1: Run NIST 660c (LaB6) Standard Start->Standard CheckStd Is Standard Broad? Standard->CheckStd InstIssue Instrument Misalignment ACTION: Re-align Optics/Slits CheckStd->InstIssue Yes SampleIssue Broadening is Sample-Based Proceed to Analysis CheckStd->SampleIssue No (Sharp) WHPlot Step 2: Construct Williamson-Hall Plot SampleIssue->WHPlot Linear Is Plot Linear? WHPlot->Linear IsoSize Isotropic Size/Strain ACTION: Calculate D and Strain Linear->IsoSize Yes Aniso Scatter/Non-Linear ACTION: Check Morphology Linear->Aniso No Microscopy Step 3: SEM/TEM Imaging Check for Needles/Plates Aniso->Microscopy

Caption: Diagnostic workflow separating instrumental errors from physical sample properties.

Figure 2: Physical Mechanisms of Broadening

Understanding how different physical factors manipulate the peak shape.

Broadening_Mechanisms Size Small Crystallites (<100nm) Broadening Peak Broadening (FWHM Increase) Size->Broadening 1/cos(theta) Strain Microstrain (Lattice Defects) Strain->Broadening tan(theta) Shift Peak Shift (2-Theta) Strain->Shift Macro-stress Shape Platelet/Needle Morphology Shape->Broadening hkl dependent Asymmetry Peak Asymmetry (Tail effects) Shape->Asymmetry Stacking Faults

Caption: Causal relationships between physical microstructure and XRD profile attributes.

Summary Data Table: Broadening Source Identification
ObservationLikely CauseVerification MethodCorrective Action
All peaks broad (Sample & Standard)Instrumental OpticsRun NIST 660cDecrease slit widths, check alignment.
All peaks broad (Sample only), Linear W-H plotIsotropic NanocrystallitesWilliamson-Hall PlotReport Size & Strain separately.
Specific peaks broad (e.g.,

), others sharp
Anisotropic Shape (Plates)SEM/TEM ImagingUse Rietveld with anisotropic broadening model.
Intensity mismatch (Strong

)
Preferred OrientationBack-loading PrepRe-prep sample; do not press surface.
Asymmetric "tails" or split peaksPhase Impurity (Posnjakite)Check low-angle peaksOptimize synthesis pH/Temp.
References
  • NIST Standard Reference Material 660c . Certificate of Analysis: Lanthanum Hexaboride Powder. National Institute of Standards and Technology.[1][2][3][7][8][9] [Link]

  • Merlino, S., et al. (2003). Brochantite, Cu

    
    SO
    
    
    
    (OH)
    
    
    : OD character, polytypism and crystal structures.[10] European Journal of Mineralogy, 15(2), 267-275. [Link]
  • Buhrke, V. E., et al. (1998).Preparation of Specimens for X-ray Fluorescence and Diffraction Analysis. Wiley-VCH. (Standard industry text for back-loading protocols).
  • Ungár, T. (2004). Microstructural parameters from X-ray diffraction peak broadening. Scripta Materialia, 51(8), 777-781. [Link]

  • Balzar, D., et al. (2004). Size-strain line-broadening analysis of the ceria round-robin sample. Journal of Applied Crystallography, 37, 911-924. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Elemental Composition of Synthesized Hydroxycopper Sulfate Using ICP-MS

A Comparative Technical Guide for Drug Development & Research Executive Summary: The "All-in-One" Paradox In the synthesis of Hydroxycopper Sulfate (HCS)—often represented as Brochantite ( ) or Antlerite ( )—validation i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Research

Executive Summary: The "All-in-One" Paradox

In the synthesis of Hydroxycopper Sulfate (HCS)—often represented as Brochantite (


) or Antlerite (

)—validation is a two-fold challenge. You must confirm the stoichiometric phase (the Cu:S ratio) and ensure pharmaceutical purity (USP <232> compliance).

While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for trace impurities, it faces significant physical limitations when analyzing macro-level Sulfur due to high ionization potential and polyatomic interferences.[1] This guide objectively compares ICP-MS against ICP-OES and Classical Titration, proposing a hybrid workflow that leverages the strengths of ICP-MS for impurities while rigorously validating its use for stoichiometry.

Comparative Analysis: ICP-MS vs. Alternatives

For a researcher synthesizing HCS, the choice of instrument dictates the accuracy of the phase identification. Below is a direct comparison of the three primary validation methods.

Table 1: Performance Matrix for HCS Validation
FeatureICP-MS (Mass Spec)ICP-OES (Optical Emission)Classical Titration (Iodometric)
Primary Utility Trace Impurities (As, Pb, Cd, Hg) & Isotope RatiosMacro Stoichiometry (Cu & S %)Macro Copper Content Only
Cu Detection Limit < 1 ppt (ng/L)~1 ppb (µg/L)~100 ppm (0.01%)
Sulfur Analysis Difficult (High Ionization Potential +

interference)
Excellent (180.7 nm line is robust)N/A (Requires Gravimetric/BaSO4)
Dynamic Range 9-10 orders (Linear)5-6 ordersNarrow (Macro only)
Throughput High (2-3 min/sample)Very High (1 min/sample)Low (Manual/Slow)
Sample Prep Critical (TDS < 0.2%)Robust (TDS up to 20%)Minimal (Dissolution)
Expert Insight: The Decision Logic
  • Use Titration if you only need to know the total Copper content to

    
     0.2% precision.
    
  • Use ICP-OES if you need to confirm the Cu:S ratio (Stoichiometry) rapidly in a production environment.

  • Use ICP-MS if you are in Drug Development . You cannot detect Class 1 elemental impurities (As, Cd, Hg, Pb) at USP <232> limits with Titration or standard ICP-OES.

Technical Deep Dive: The ICP-MS Protocol

To validate HCS using ICP-MS, we must overcome the "Sulfur Problem" and the "Matrix Effect" caused by high Copper concentrations.

The Sulfur Interference Challenge

Sulfur (


, 95% abundance) suffers from massive interference from diatomic oxygen (

) generated in the plasma.[1]
  • Solution A (High Resolution): Use a Sector Field ICP-MS to resolve

    
     from 
    
    
    
    .
  • Solution B (Reaction Cell - Recommended): Use a Triple Quadrupole (ICP-QQQ) with Oxygen reaction gas.

    • Mechanism:

      
       (Mass shift from 32 to 48).
      
    • This moves the signal away from the oxygen interference.

Method 6020B-Adapted Protocol for HCS

Reagents:

  • Nitric Acid (

    
    ), Trace Metal Grade.
    
  • Hydrochloric Acid (

    
    ), Trace Metal Grade (Stabilizer for Ag/Sb impurities).[2]
    
  • Internal Standard Mix:

    
     (Must cover mass range).
    

Step-by-Step Workflow:

  • Digestion (Acid Solubilization):

    • Weigh 50 mg of synthesized HCS into a clean PFA tube.

    • Add 2.0 mL conc.

      
       + 0.5 mL conc. 
      
      
      
      .
    • Note: HCS dissolves readily; microwave digestion is usually unnecessary unless organic ligands are present.

    • Dilute to 50 mL with 18.2 MΩ deionized water (Stock Solution A).

  • Serial Dilution (Crucial for Matrix Tolerance):

    • For Impurities (Trace): Dilute Stock A 1:10. (Final TDS ~0.1%).

    • For Stoichiometry (Macro Cu/S): Dilute Stock A 1:1000.

    • Why? You cannot measure 20% Cu and 1 ppb Pb in the same run without saturating the detector.

  • Instrument Tuning (Agilent 7900/Thermo iCAP TQ style):

    • Copper (

      
      ):  Run in Helium (He) KED mode  to remove 
      
      
      
      and
      
      
      interferences.
    • Sulfur (

      
      ):  Run in Oxygen (
      
      
      
      ) Mass-Shift mode
      (if Triple Quad) or High-Energy He mode.
    • Impurities (As, Cd, Hg, Pb): Run in He KED mode . Note: Arsenic (

      
      ) overlaps with 
      
      
      
      ; He mode is mandatory if HCl was used in digestion.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the analytical workflow.

HCS_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis ICP-MS Analysis Modes Start Synthesized HCS Sample Digest Acid Digestion (HNO3 + HCl) Start->Digest Dilute_Trace Dilution 1:100 (Trace Impurities) Digest->Dilute_Trace Dilute_Macro Dilution 1:1000+ (Stoichiometry) Digest->Dilute_Macro Mode_He He (KED) Mode Target: Cu, As, Cd, Pb, Hg Dilute_Trace->Mode_He Trace Elements Dilute_Macro->Mode_He Major Cu Mode_O2 O2 (Reaction) Mode Target: S (as SO+) Dilute_Macro->Mode_O2 Major S Data Data Processing (Internal Std Correction) Mode_He->Data Mode_O2->Data Result_Purity Purity Pass/Fail (USP <232>) Data->Result_Purity Result_Ratio Stoichiometry Calc (Cu:S Molar Ratio) Data->Result_Ratio

Figure 1: Dual-stream analytical workflow for simultaneous purity and stoichiometry validation.

Data Interpretation: Calculating Stoichiometry

Raw ICP-MS data gives concentrations in


 (ppb). To validate the HCS phase, you must convert this to Molar Ratios.

The Formula:



Reference Benchmarks:

  • Brochantite (

    
    ):  Theoretical Cu:S ratio = 4.0 
    
  • Antlerite (

    
    ):  Theoretical Cu:S ratio = 3.0 
    
  • Posnjakite (

    
    ):  Theoretical Cu:S ratio = 4.0  (Distinguished by XRD, not ICP).
    

Example Calculation:

  • ICP-MS Result Cu:

    
     ppb
    
  • ICP-MS Result S:

    
     ppb
    
  • Molar Mass Cu:

    
     g/mol ; S: 
    
    
    
    g/mol
  • Moles Cu

    
    
    
  • Moles S

    
    
    
  • Ratio

    
     (Matches Brochantite).
    

References

  • USP <232> Elemental Impurities—Limits. United States Pharmacopeia. (2023). Defines permissible daily exposure (PDE) limits for Class 1 and 2 elements in drug products.

  • EPA Method 6020B. Inductively Coupled Plasma-Mass Spectrometry. SW-846 Update V. (2014). The foundational standard for ICP-MS method development and interference correction. [3]

  • Hann, S., et al. "Interference mitigation in ICP-MS for sulfur analysis." Journal of Analytical Atomic Spectrometry. Discusses the use of reaction cells (

    
     mode) to overcome the 
    
    
    
    interference.
  • Frost, R. L., et al. "Basic copper sulphates—a Raman spectroscopic study." Neues Jahrbuch für Mineralogie. Provides structural and stoichiometric context for Brochantite and Antlerite.

Sources

Comparative

assessing the reproducibility of different basic copper sulfate synthesis methods

Assessing the Reproducibility of Basic Copper Sulfate Synthesis Methods: A Comparative Guide Executive Summary Basic copper sulfates (BCS)—encompassing phases such as brochantite (Cu₄(SO₄)(OH)₆), antlerite (Cu₃(SO₄)(OH)₄...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility of Basic Copper Sulfate Synthesis Methods: A Comparative Guide

Executive Summary Basic copper sulfates (BCS)—encompassing phases such as brochantite (Cu₄(SO₄)(OH)₆), antlerite (Cu₃(SO₄)(OH)₄), and posnjakite—are critical materials utilized as agricultural fungicides (e.g., Bordeaux mixture derivatives), catalysts, and historical pigments. For researchers and drug development professionals, synthesizing these compounds with high phase purity and morphological consistency is a persistent challenge. The primary hurdle lies in the narrow thermodynamic stability windows of these hydroxyl sulfates; minor deviations in reaction parameters often lead to irreversible contamination with copper hydroxide (Cu(OH)₂) or tenorite (CuO)[1].

This guide objectively compares the three primary synthesis modalities—ambient chemical precipitation, hydrothermal synthesis, and reflux methods—evaluating their reproducibility, scalability, and underlying mechanistic causality.

Mechanistic Principles: The Causality of Phase Formation

The synthesis of BCS is fundamentally a competition between sulfate coordination and hydroxide precipitation. As the pH of a copper sulfate solution increases, progressive hydrolysis of Cu²⁺ occurs, favoring the nucleation of basic copper sulfate phases[1].

  • Brochantite typically forms under mildly acidic to neutral conditions (pH 5.0–7.0) at ambient temperatures[2].

  • Antlerite is thermodynamically favored at lower pH (3.8–4.5) and elevated temperatures (80–100 °C)[2].

  • Copper Hydroxide (Cu(OH)₂) becomes the thermodynamically favored phase if the local or bulk pH exceeds 7.5, which can eventually dehydrate into CuO[1].

To visualize this delicate thermodynamic balance, the following logic pathway dictates phase evolution:

PhaseLogic CuSO4 Aqueous CuSO4 Precursor Hydrolysis Hydrolysis & Base Addition (NaOH / Urea) CuSO4->Hydrolysis pH4 pH 3.8 - 4.5 Temp: 80-100°C Hydrolysis->pH4 Low Base/Cu Ratio pH6 pH 5.0 - 7.0 Temp: 25°C Hydrolysis->pH6 Optimal Titration pH8 pH > 7.5 Excess Alkalinity Hydrolysis->pH8 Local Over-alkalization Antlerite Antlerite Cu3(SO4)(OH)4 pH4->Antlerite Brochantite Brochantite Cu4(SO4)(OH)6 pH6->Brochantite CuOH2 Cu(OH)2 / CuO (Impurity Phase) pH8->CuOH2

Thermodynamic phase transformation logic for basic copper sulfates based on pH and temperature.

Comparative Analysis of Synthesis Modalities

1. Ambient Chemical Precipitation The most common and straightforward method involves the controlled titration of a base (e.g., NaOH) into a CuSO₄ solution[3]. While highly scalable, its reproducibility is notoriously sensitive to the dosing rate and stirring intensity. If the base is added too quickly, localized zones of high alkalinity (pH > 8) form, prematurely precipitating Cu(OH)₂[4]. Studies have shown that an optimal, highly reproducible addition rate is as low as 0.04 mL/min combined with vigorous stirring[4]. Furthermore, fast filtration is mandatory post-precipitation to limit the backward decomposition of the metastable pigment[4].

2. Hydrothermal Synthesis (Urea Hydrolysis) Hydrothermal methods offer superior reproducibility and crystallinity. Instead of dropwise base addition, this method utilizes urea (CO(NH₂)₂) as a homogeneous precipitant. At elevated temperatures (>80 °C), urea slowly hydrolyzes to release hydroxide ions uniformly throughout the solution[2]. This eliminates the local concentration gradients that plague ambient precipitation, making it the gold standard for synthesizing pure antlerite[2].

3. Reflux Methods Refluxing offers a middle ground, providing the easy operation of precipitation with the thermal energy of hydrothermal methods. While often used to push the reaction all the way to urchin-like CuO microspheres, arresting the reflux process early or utilizing specific copper sulfate precursors allows for the isolation of highly crystalline basic copper sulfates[5]. The thermal stability of the resulting basic copper sulfate is excellent, resisting decomposition up to 350 °C[5].

Quantitative Reproducibility Assessment

The following table summarizes the performance metrics of each method based on empirical data:

Synthesis MethodTarget PhaseTypical YieldParticle MorphologyReproducibility ScoreKey Causality Factor for Success
Ambient Precipitation Brochantite85 - 90%Irregular granularModerateStrict avoidance of local over-alkalization via ultra-slow titration (0.04 mL/min)[4].
Hydrothermal (Urea) Antlerite> 95%Needle-like crystalsHighHomogeneous OH⁻ release via thermal urea hydrolysis prevents pH spikes[2].
Reflux Method Mixed BCS / CuO89 - 95%Urchin-like / SphericalHighContinuous thermal energy input ensures complete precursor conversion[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in observational checkpoints allow researchers to confirm the mechanistic trajectory of the synthesis in real-time.

Protocol A: High-Fidelity Precipitation of Brochantite

This protocol leverages ultra-slow titration to maintain thermodynamic equilibrium, preventing the kinetic precipitation of Cu(OH)₂[4].

  • Precursor Preparation: Dissolve CuSO₄·5H₂O in deionized water to create a 0.626 M solution (100 mL). Prepare a separate 1.0 M NaOH solution[3],[4].

  • Experimental Setup: Place the CuSO₄ solution on a magnetic stirrer set to 250 rpm to ensure rapid dispersion of the titrant. Insert a calibrated pH probe.

  • Controlled Titration: Using an automatic titrator, add the 1.0 M NaOH solution at a strict rate of 0.04 mL/min[4].

    • Causality Checkpoint: The solution must remain a clear, deep blue. If cloudy, light-blue gelatinous clumps form and persist for more than 2 seconds, the local pH has exceeded 7.5. Decrease the titration rate or increase stirring speed immediately.

  • Endpoint Monitoring: Cease titration exactly when the bulk pH stabilizes between 5.0 and 6.0[2].

  • Aging and Rapid Filtration: Allow the suspension to age for 24 hours at 25 °C to promote brochantite crystallization[3]. Following aging, filter and wash the precipitate with deionized water twice within 3 minutes.

    • Causality Checkpoint: Fast filtration is critical; prolonged exposure to the mother liquor post-equilibrium can induce backward pigment decomposition[4].

  • Drying: Dry the retained solid in an oven at 60 °C to prevent thermal degradation.

Workflow Prep 1. Prepare Precursors 0.626M CuSO4, 1.0M NaOH Titration 2. Controlled Titration Rate: 0.04 mL/min Prep->Titration Monitor 3. In-situ Monitoring Target pH: 5.0 - 6.0 Titration->Monitor Aging 4. Isothermal Aging 24h at 25°C Monitor->Aging pH stabilized Filter 5. Rapid Filtration < 3 min post-aging Aging->Filter Prevent decomposition

Self-validating experimental workflow for the reproducible precipitation of brochantite.

Protocol B: Hydrothermal Synthesis of Antlerite

This method utilizes the temperature-dependent hydrolysis of urea to guarantee a homogeneous pH shift, resulting in highly reproducible antlerite crystals[2].

  • Precursor Mixing: Combine 0.01 M CuSO₄ and 0.01 M urea in 50 mL of deionized water inside a Teflon-lined stainless steel autoclave.

  • Homogeneous Hydrolysis: Seal the autoclave and heat to 80 °C for 12 hours.

    • Causality Checkpoint: At 80 °C, urea decomposes into NH₃ and CO₂, gradually raising the pH uniformly across the entire solution volume. This bypasses the localized supersaturation zones that cause impurity formation[2].

  • Cooling and Verification: Allow the autoclave to cool naturally to room temperature. Measure the final pH of the supernatant.

    • Validation Checkpoint: The final pH must read between 3.8 and 4.0. A pH in this range definitively confirms the thermodynamic stabilization of antlerite[2].

  • Recovery: Filter the resulting green needle-like crystals, wash with absolute ethanol to remove residual organics, and dry under vacuum.

Conclusion

For applications requiring high-throughput scalability, ambient precipitation is viable, provided that automated, ultra-slow titration (0.04 mL/min) and rapid filtration are employed to prevent local over-alkalization and product decomposition. However, for researchers demanding the highest level of phase purity and morphological reproducibility—particularly for drug development or precision catalysis—hydrothermal synthesis via urea hydrolysis remains the superior choice due to its inherently homogeneous reaction kinetics.

References[3] Benchchem. "Copper Oxysulfate | 12158-97-3 | Research Chemical".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHw0VQWqT-Gf_0cTM05j3EDu9qspPOXp-PeM_Q2NvWyciAJXb99pmO3vmBS2AATo_f433KnJnA3fnbDKLY9A0nXjU-S73WjegxBgRmB9Eb_vVV8H4AUfjtHg2KFYxDwaB-QvC2jw==[4] Rak, P., et al. "Novel Procedure for Brochantite Based Pigment Production and Its Immobilization for Restoration of Historical Copper Objects". Coatings 2020, MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCpyYE_RcTtxXrjx1bKu8VsW2Tz46424XebB9hLcpjQlhcpeD3GHQ4x5ytYB0DhfnW0SRv8x22GFmIw9WL2VGrZkenCFvvueADk95mcvOrba2DnjTC9kAUutF-mLUavRJ_tlI=[2] "The relative stabilities of the copper hydroxyl sulphates". GeoScienceWorld.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7802EKWRdnxgMDZWL6Sc5azweMz3ijq8RsycRc_eEW8cwtV5fqyoajNFXg9v0nYnn4rnap997QknuPPwQl-T-yq9Gqol9j8CEuWn3ccVGg3SSppCy7T63JqzD1hzTleDQ6H5-tSmGezoeXd5ftS2oD8zPSRzX5LYBUXgu5jxC4N4RypT9-sl8Lbj9Gk6FXJRzppho7qEa_jUQjMqlmcXoHpCYmd69jhsH6g==[5] "Novel Urchin-like CuO Synthesized by a Facile Reflux Method with Efficient Olefin Epoxidation Catalytic Performance". Chemistry of Materials, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFdRKO6mKTnqdJeNdwTzum_m6qiTay4nTNeIyewL4uMK79trfEwXa_o_U7sp3i-WQNt7g1nH2rigewjRPP0vk80rMrVhX4f4e-mhQej-536Xy1u1wEeY4NKw2jXw3bnOgy2uUV3Q==[1] "Characterization of Copper-Modified Clinoptilolite for the Photocatalytic Removal of Congo Red Dye from Wastewater". Catalysts, MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGg1mlhUQvmJUGZBHBZN8sRGvQw6Cd6rovxT0ZaHqvDNIttj-iqbYHqee9KlHyUyI1X337lAIIdFspGMAX7_XUNkIqI2YO3rORbJHR19JEYDwICuWRrdv_bo9jMj6bS0zO

Sources

Validation

cross-validation of TGA and DSC analysis for copper hydroxide sulfate thermal decomposition

Cross-Validation of TGA and DSC Analysis for Copper Hydroxide Sulfate Thermal Decomposition: A Comparative Guide Thermal analysis is a cornerstone of inorganic materials characterization, particularly for complex basic s...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of TGA and DSC Analysis for Copper Hydroxide Sulfate Thermal Decomposition: A Comparative Guide

Thermal analysis is a cornerstone of inorganic materials characterization, particularly for complex basic salts like copper hydroxide sulfate (brochantite,


). Understanding its thermal decomposition is critical for applications ranging from catalyst synthesis to metallurgical processing and heritage conservation[1]. However, relying on a single analytical technique can lead to the misinterpretation of overlapping thermal events.

This guide provides an authoritative framework for cross-validating Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), ensuring that every mass loss event is physically validated by its corresponding thermodynamic signature.

Mechanistic Overview: The Causality of Decomposition

To design a self-validating analytical protocol, one must first understand the physicochemical causality of the material's degradation. The thermal decomposition of


 proceeds via a well-defined, two-stage endothermic pathway[2][3]:
  • Stage 1: Dehydroxylation (200 °C – 450 °C) The cleavage of Cu-OH bonds requires significant energy input (endothermic) and results in the release of water vapor. This transforms the crystalline brochantite into a dehydrated intermediate phase (

    
    )[3].
    
  • Stage 2: Desulfation (550 °C – 750 °C) At higher temperatures, the sulfate group decomposes, releasing

    
     (or 
    
    
    
    ) gas. This highly endothermic process yields the final stable product, Copper(II) Oxide (CuO)[2].

Mechanism A Cu4(SO4)(OH)6 (Brochantite) B 3CuO·CuSO4 (Intermediate) A->B 200-450 °C Endothermic Dehydroxylation H2O 3 H2O (Gas) A->H2O Mass Loss: ~12.0% C 4CuO (Copper Oxide) B->C 550-750 °C Endothermic Desulfation SO3 SO3 (Gas) B->SO3 Mass Loss: ~17.7%

Mechanistic pathway of Cu4(SO4)(OH)6 thermal decomposition.

Experimental Protocol: A Self-Validating TGA-DSC System

A robust protocol ensures that instrumental artifacts (e.g., buoyancy effects, baseline drift) are not mistaken for physical phenomena. Simultaneous Thermal Analysis (STA), which combines TGA and DSC in a single instrument, is the optimal method for this cross-validation.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC heat flow using high-purity Indium and Zinc standards to cover both low and high-temperature ranges. Calibrate the TGA microbalance using certified standard weights.

  • Crucible Selection (Critical Step): Use Alumina (

    
    ) crucibles  rather than standard Aluminum. Causality: Aluminum melts at ~660 °C, which overlaps directly with the desulfation stage of copper hydroxide sulfate (up to 750 °C). Alumina ensures chemical inertness and thermal stability up to 1000+ °C.
    
  • Sample Preparation: Accurately weigh 10.0 to 15.0 mg of the

    
     sample. Ensure the powder is evenly distributed at the bottom of the crucible to maximize thermal contact and minimize thermal gradients.
    
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) or Argon at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents the unwanted oxidation of intermediate phases and ensures that mass loss is strictly due to thermal decomposition[4].
    
  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 850 °C. Run a blank baseline (empty crucibles) under identical conditions and subtract it from the sample run to eliminate buoyancy effects.

Workflow S1 1. Sample Preparation (10-15 mg in Alumina Crucible) S2 2. Atmosphere Control (N2 Purge at 50 mL/min) S1->S2 S3 3. Simultaneous Heating (Ramp 10 °C/min to 850 °C) S2->S3 TGA TGA Data Acquisition (Mass Loss % vs. Temp) S3->TGA DSC DSC Data Acquisition (Heat Flow mW/mg vs. Temp) S3->DSC CrossVal 4. Cross-Validation (Correlate Mass Loss with Endothermic Peaks) TGA->CrossVal DTG Peak Match DSC->CrossVal Endotherm Match

Experimental workflow for simultaneous TGA-DSC cross-validation.

Data Presentation & Cross-Validation

Cross-validation requires mapping the mass loss derivatives (DTG) directly to the heat flow (DSC) peaks. If a mass loss event does not have a corresponding thermal event (or vice versa), the data must be scrutinized for contamination or instrumental error.

Table 1: Cross-Validation of TGA Mass Loss and DSC Thermal Events for


 
Decomposition StageTemperature RangeTheoretical Mass LossExperimental Mass LossDSC Heat Flow SignatureEvolved Gas
1. Dehydroxylation 200 °C – 450 °C11.95%~12.0% - 12.3%Broad Endothermic Peak

2. Desulfation 550 °C – 750 °C17.70%~17.4% - 17.7%Sharp Endothermic Peak

/

Total Conversion to CuO 25 °C – 800 °C29.65%~29.4% - 30.0%N/A

Data supported by thermogravimetric studies on basic copper salts[2][5].

Comparison of Analytical Alternatives

How does simultaneous TGA-DSC compare to other characterization workflows for copper hydroxide sulfate?

Table 2: Comparison of Thermal Analysis Workflows

Analytical MethodPrimary OutputAdvantagesLimitationsSuitability for

Simultaneous TGA-DSC Mass Loss + Heat FlowPerfect temporal correlation; eliminates sample-to-sample variation.Cannot chemically identify the evolved gases.Optimal. Directly correlates dehydroxylation/desulfation with endotherms.
Standalone TGA & DSC Run separatelyOften cheaper instrumentation; optimized sensors for specific tasks.Difficult to align temperature profiles due to different furnace dynamics.Sub-optimal. Misalignment can obscure the intermediate

phase.
TGA-MS / TGA-FTIR Mass Loss + Gas IDPositively identifies

and

release in real-time.
Complex setup; transfer lines can suffer from condensation.Highly Complementary. Best used alongside DSC to confirm reaction chemistry.
In-situ HT-XRD Crystal Phase ChangesDirectly observes the transition from Brochantite to CuO.No quantitative mass loss or thermodynamic data.Complementary. Validates the amorphous intermediate phase.

Conclusion

For the thermal decomposition of copper hydroxide sulfate, simultaneous TGA-DSC provides an internally validated dataset where thermodynamic events (DSC) perfectly mirror stoichiometric mass losses (TGA). By enforcing strict experimental controls—such as the use of alumina crucibles and inert purge gases—researchers can confidently map the complex dehydroxylation and desulfation pathways of basic copper salts without falling victim to instrumental artifacts.

References

  • Title: Reaction pathway and kinetics of the thermal decomposition of synthetic brochantite Source: AKJournals / Journal of Thermal Analysis URL: [Link] (Cited as[1] and[3])

  • Title: Surface Chemistry Aspects of Ion Exchange in Basic Copper Salts Source: MDPI (Materials) URL: [Link] (Cited as[2])

  • Title: Weakly Hydrated Anion Exchangers Doped with Cu2O and Cu0 Particles—Thermogravimetric Studies Source: MDPI (Materials) URL: [Link] (Cited as[4])

  • Title: Kinetics and Mechanisms of the Thermal Decomposition of Copper(II) Hydroxide: A Consecutive Process Comprising Induction Period, Surface Reaction, and Phase Boundary-Controlled Reaction Source: ACS Publications (The Journal of Physical Chemistry C) URL: [Link] (Cited as[5])

Sources

Comparative

benchmarking the electrochemical performance of Cu₃SO₄(OH)₄ against other cathode materials

This guide serves as a technical benchmark comparing the electrochemical performance of Antlerite (Cu₃SO₄(OH)₄) against established cathode standards. It is designed for researchers optimizing high-energy-density convers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark comparing the electrochemical performance of Antlerite (Cu₃SO₄(OH)₄) against established cathode standards. It is designed for researchers optimizing high-energy-density conversion cathodes.

Executive Summary

Cu₃SO₄(OH)₄ , a basic copper sulfate mineral with a monoclinic structure, has emerged as a high-capacity cathode candidate for Lithium-ion (LIB) and Magnesium-ion (MIB) systems. Unlike traditional intercalation materials (e.g., LiFePO₄) that are limited by a single-electron transfer per metal center, Cu₃SO₄(OH)₄ leverages a multi-electron conversion mechanism , offering theoretical capacities exceeding 300 mAh g⁻¹ .

However, its practical adoption is historically constrained by poor conductivity and volume expansion. Recent advances in rattle core-shell nanostructuring have unlocked reversible capacities of ~286 mAh g⁻¹ , positioning it as a competitive alternative to Vanadium Pentoxide (V₂O₅) and Copper Oxide (CuO) in next-generation energy storage.

Comparative Performance Matrix

The following data benchmarks hydrothermally synthesized Cu₃SO₄(OH)₄ nanostructures against industry-standard (LFP) and high-capacity (V₂O₅) competitors.

MetricCu₃SO₄(OH)₄ (Antlerite) LiFePO₄ (LFP) V₂O₅ (Layered Oxide) CuO (Conversion)
Reaction Type Conversion / DisplacementIntercalation (Olivine)Intercalation (Layered)Conversion
Initial Capacity 286.4 mAh g⁻¹ (at 0.1 C)~160 mAh g⁻¹~294 mAh g⁻¹ (2 Li⁺)~670 mAh g⁻¹
Reversible Capacity ~241 mAh g⁻¹ (after 50 cycles)~150 mAh g⁻¹~200 mAh g⁻¹< 400 mAh g⁻¹ (rapid fade)
Voltage Plateau ~2.2 V - 2.5 V vs. Li/Li⁺3.4 V vs. Li/Li⁺2.5 V - 3.5 V1.0 V - 2.0 V
Energy Density High (Multi-electron)ModerateHighVery High
Cycling Stability Moderate (Structure dependent)Excellent (>2000 cycles)ModeratePoor (Volume expansion)
Cost/Abundance Low (Cu/S based)LowModerate (V price volatile)Low

Analyst Insight: While LFP wins on cycle life, Cu₃SO₄(OH)₄ outperforms it in specific capacity by ~78% . Compared to pure CuO, Antlerite offers better structural stability due to the sulfate/hydroxyl framework acting as a buffer during volume expansion.

Synthesis & Fabrication Protocols

To replicate the high-performance "rattle core-shell" morphology referenced in benchmarking, follow this self-validating hydrothermal protocol.

Protocol A: Hydrothermal Synthesis of Cu₃SO₄(OH)₄ Nanostructures
  • Objective: Synthesize uniform Antlerite microspheres with controlled porosity.

  • Reagents: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Urea (CO(NH₂)₂), Ethylene Glycol, DI Water.

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 4.0 mmol CuSO₄·5H₂O and 8.0 mmol Urea in 40 mL of DI water/Ethylene Glycol (1:1 v/v) mixture. Stir for 30 mins to ensure homogeneity.

  • Hydrothermal Treatment: Transfer solution to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 6-12 hours .

    • Control Point: Temperature stability is critical. <100°C yields amorphous products; >160°C may induce phase transformation to CuO.

  • Washing & Drying: Centrifuge the green precipitate. Wash 3x with DI water and 2x with Ethanol to remove residual organic solvents. Dry at 60°C under vacuum for 12 hours.

  • Validation: XRD should confirm monoclinic Antlerite phase (JCPDS No. 07-0407).

Protocol B: Electrode Assembly
  • Slurry Mix: Combine Active Material (70 wt%), Super P Carbon (20 wt%), and PVDF Binder (10 wt%) in NMP solvent.

  • Coating: Doctor-blade the slurry onto Aluminum foil (loading ~1.5 - 2.0 mg cm⁻²).

  • Drying: Vacuum dry at 100°C for 12 hours.

  • Cell Assembly: Assemble CR2032 coin cells in an Ar-filled glovebox (O₂/H₂O < 0.1 ppm) using Li-metal anode and 1.0 M LiPF₆ in EC/DEC (1:1) electrolyte.[1][2][3]

Mechanistic Logic & Visualization

Understanding the redox pathway is essential for interpreting the voltage profile. Unlike LFP's simple Fe²⁺/Fe³⁺ redox, Cu₃SO₄(OH)₄ undergoes a complex conversion.

Proposed Reaction Mechanism (Li-ion):
  • Displacement:

    
    
    
  • Reversibility: The reformation of the hydroxy-sulfate phase is kinetically difficult, often leading to a cycle where the system behaves more like a

    
     couple embedded in a Li-matrix after the first cycle.
    
Workflow Visualization

The following diagrams illustrate the synthesis logic and the electrochemical mechanism.

G Start Precursors (CuSO4 + Urea) Hydrothermal Hydrothermal Reactor (120°C, 6-12h) Start->Hydrothermal Dissolution Nucleation Nucleation of Basic Copper Sulfate Hydrothermal->Nucleation Urea Hydrolysis (pH Increase) Growth Ostwald Ripening (Formation of Rattle Structure) Nucleation->Growth Aging Product Cu3SO4(OH)4 Microspheres Growth->Product Washing/Drying

Figure 1: Hydrothermal synthesis pathway for high-performance Antlerite cathode materials.

Battery Cathode Cathode: Cu3SO4(OH)4 Discharge Discharge Process Cathode->Discharge Electrochemical Load LiIon Li+ Insertion LiIon->Discharge Products Products: Li2SO4 (Matrix) + Cu (Active) + LiOH Discharge->Products Conversion Reaction (Plateau ~2.2V)

Figure 2: Simplified electrochemical conversion mechanism during the first discharge cycle.

References

  • Synthesis and Electrochemical Performance of Antlerite

    • Title: "Design, synthesis and applications of core–shell, hollow core, and nanorattle multifunctional nanostructures" (Referencing Cu₃SO₄(OH)
    • Source: Academia.edu / Royal Society of Chemistry context.
    • URL:

  • Antlerite Structure & Stability

    • Title: "Antlerite Cu3SO4(OH)
    • Source: Physical Review B.[4]

    • URL:

  • Comparative Benchmark (V₂O₅)

    • Title: "Performance comparison of vanadium oxide-based cathode m
    • Source: ResearchGate.[5]

    • URL:

  • Comparative Benchmark (LFP)

    • Title: "Li-ion Batteries: Basics and Cathode M
    • Source: ETH Zurich.
    • URL:

Sources

Validation

Phase Purity Verification of Synthetic Brochantite: A Rietveld Refinement Comparison Guide

Audience: Researchers, Material Scientists, and Drug Development Professionals. Subject: Synthetic Brochantite ( ) Phase Confirmation.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Material Scientists, and Drug Development Professionals. Subject: Synthetic Brochantite (


) Phase Confirmation.
Methodology:  Rietveld Refinement vs. Conventional Analytical Techniques.[1][2]

Executive Summary: The Polymorph Challenge

Synthetic brochantite is increasingly relevant in catalytic applications and pharmaceutical formulations (e.g., as a copper source or antimicrobial agent). However, its synthesis via precipitation is thermodynamically sensitive. Slight deviations in pH or temperature often yield Posnjakite (


), Antlerite  (

), or Tenorite (

).

Conventional methods like elemental analysis (ICP-OES) or qualitative X-ray Diffraction (XRD) often fail to quantify these impurities accurately due to stoichiometric similarities and severe peak overlap. This guide establishes Rietveld Refinement as the definitive "Gold Standard" for phase purity validation, offering a comparative analysis against standard alternatives.

Technical Grounding: Brochantite Crystallography

To successfully refine brochantite, one must understand its structural constraints. It crystallizes in the monoclinic system.[3][4]

  • Space Group:

    
     (No. 14)[5]
    
  • Lattice Parameters (Typical):

  • Key Impurity Signatures:

    • Posnjakite: Structurally similar but hydrated; often appears as a metastable precursor.

    • Antlerite: Orthorhombic (

      
      ); favored at lower pH or higher temperatures.
      

Comparative Analysis: Rietveld vs. Alternatives

The following table objectively compares Rietveld Refinement against common analytical techniques for brochantite verification.

Table 1: Performance Comparison of Phase Verification Methods
FeatureRietveld Refinement (The Product)Qualitative XRD (Search/Match)Elemental Analysis (ICP-OES)Thermogravimetric Analysis (TGA)
Primary Output Quantitative wt% of all phases, Unit Cell Parameters, Crystallite Size.List of probable phases present.Cu:S ratio, Total Cu %.Weight loss vs. Temperature (

).
Differentiation Power High. Distinguishes polymorphs and overlapping peaks mathematically.Low. Severe overlap between Brochantite and Antlerite leads to ambiguity.Medium. Can distinguish Antlerite (3:1 Cu:S) from Brochantite (4:[8]1) but fails for Brochantite vs. Posnjakite (both 4:1).High (Hydrates). Excellent for Posnjakite (hydrate) vs. Brochantite, but poor for anhydrous impurities.
Amorphous Detection Yes (with Internal Standard).No. No. No.
Limit of Detection ~0.5 - 1.0 wt%~2.0 - 5.0 wt%N/A (Bulk average).~1.0 wt% (for volatiles).
Self-Validation Yes. Difference plot and GOF (

) provide immediate feedback on model accuracy.
No. Subjective visual interpretation.No. Requires assumption of phase purity to calculate stoichiometry.No. Mass loss could be solvent or adsorbed water, not just crystal water.
Why Alternatives Fail
  • The Stoichiometry Trap (ICP-OES): Both Brochantite and Posnjakite share the same Cu:S ratio (4:1). Elemental analysis cannot distinguish them.

  • The Overlap Trap (Qualitative XRD): Brochantite and Antlerite both have strong diffraction lines in the

    
     range. Visual inspection often misses minor Antlerite contamination (
    
    
    
    ) hidden under Brochantite peaks.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures scientific integrity by embedding validation steps directly into the workflow.

Phase 1: High-Quality Data Collection

Objective: Minimize preferred orientation (common in needle-like brochantite crystals).

  • Sample Prep: Grind synthetic powder gently with ethanol in an agate mortar.

    • Why: Brochantite crystals are acicular (needle-like).[9] Excessive grinding induces strain; insufficient grinding causes preferred orientation.

  • Loading: Use the side-loading or back-loading technique to minimize surface roughness and orientation effects.

  • Instrument Settings:

    • Range:

      
      .
      
    • Step Size:

      
       (essential for peak resolution).
      
    • Count Time: Minimum 1-2 seconds/step to ensure intensity statistics for minor phases.

Phase 2: The Refinement Strategy

Software: TOPAS, GSAS-II, or FullProf.

Do not refine all parameters simultaneously. Follow this causal chain to prevent parameter correlation and divergence.

RefinementWorkflow Start Import Raw Data (XY) Background 1. Background Modeling (Chebyshev Polynomials) Start->Background Scale 2. Scale Factor & Zero Shift Background->Scale Lattice 3. Lattice Parameters (Refine a, b, c, beta) Scale->Lattice Profile 4. Profile Parameters (Crystallite Size/Strain - Lorentzian/Gaussian) Lattice->Profile Texture 5. Preferred Orientation (March-Dollase [001] or [100]) Profile->Texture If intensity mismatch persists Atomic 6. Atomic Coordinates (Only if data quality permits) Texture->Atomic High angle data only Validation Validation Check (Rwp < 10%, GOF ~ 1.0-1.5) Texture->Validation Atomic->Validation Validation->Lattice Peak Shift? Validation->Texture High Rwp? Check Orientation

Figure 1: Step-wise Rietveld refinement workflow. Note that preferred orientation correction (Step 5) is critical for brochantite due to its acicular habit.

Phase 3: Validation Criteria (Trustworthiness)

A refinement is only valid if it meets these metrics:

  • Visual Inspection: The "Difference Plot" (Observed - Calculated) must be a flat line with noise. Any systematic "wavy" line indicates an unmodeled phase or background error.

  • Goodness of Fit (GOF /

    
    ):  Should approach 1.0.
    
    • 
      : Model is incomplete (missing impurity phase?).
      
    • 
      : Over-parameterization (too many variables refined).
      
  • Physical Reality Check: Refined lattice parameters must be within

    
     of literature values (e.g., Merlino et al., 2003).
    

Decision Logic for Impurity Identification

When the Rietveld difference plot shows residual peaks, use this logic to identify the specific impurity.

ImpurityLogic Input Residual Peaks in Difference Plot LowAngle Check Low Angle (10-15° 2-Theta) Input->LowAngle Posnjakite Peak at ~11-12°? Suspect Posnjakite (Hydrate) LowAngle->Posnjakite Antlerite Peak at ~15-16°? Suspect Antlerite (Acidic impurity) LowAngle->Antlerite Tenorite Peaks at 35°/38°? Suspect CuO (Overheating) LowAngle->Tenorite Confirm Add Phase to Refinement & Check Rwp Drop Posnjakite->Confirm Antlerite->Confirm Tenorite->Confirm

Figure 2: Diagnostic logic for identifying common copper sulfate impurities based on residual diffraction peaks.

References

  • Merlino, S., Perchiazzi, N., & Franco, D. (2003). Brochantite,

    
    : OD character, polytypism and crystal structures.[4][6][7] European Journal of Mineralogy, 15(2), 267-275. Link
    
  • Frost, R. L., et al. (2003). Thermal stability of the basic copper sulphates: Antlerite and Brochantite.[10] Thermochimica Acta. (Provides TGA comparison data).

  • Bish, D. L., & Howard, S. A. (1988). Quantitative phase analysis using the Rietveld method.[1][2][11][12] Journal of Applied Crystallography, 21, 86-91. Link

  • Mindat.org. Brochantite Mineral Data. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Antifungal Activity of Basic Copper Sulfates

Introduction: The Enduring Role of Copper in Fungal Disease Management For over a century, copper-based fungicides have been a cornerstone of disease management in agriculture. Their broad-spectrum activity, low risk of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Role of Copper in Fungal Disease Management

For over a century, copper-based fungicides have been a cornerstone of disease management in agriculture. Their broad-spectrum activity, low risk of resistance development, and cost-effectiveness have ensured their continued relevance in protecting a wide array of crops from fungal and bacterial pathogens.[1] Among the various formulations, basic copper sulfates represent a critical class of "fixed" coppers. These are sparingly soluble compounds that provide a sustained release of bioactive copper ions (Cu²⁺) onto the plant surface, offering prolonged protection while minimizing the risk of phytotoxicity associated with highly soluble copper salts like copper sulfate pentahydrate.[1][2][3]

This guide provides a comprehensive comparison of the antifungal activity of various basic copper sulfates, delving into the underlying chemical principles that govern their efficacy. We will explore the experimental methodologies for evaluating their performance and the statistical frameworks essential for interpreting the resulting data with scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these vital agricultural tools.

The Fungicidal Mechanism of Action: A Multi-Pronged Attack

The antifungal efficacy of all copper compounds, including basic copper sulfates, hinges on the release of cupric ions (Cu²⁺) in the presence of water on the plant surface. These ions are the primary fungitoxic agent. Once a fungal spore lands on a treated surface and begins to germinate, it releases exudates that acidify the immediate environment. This localized drop in pH increases the solubility of the basic copper sulfate, leading to a higher concentration of free Cu²⁺ ions.

These ions then indiscriminately target multiple sites within the fungal cell, leading to a cascade of disruptive events:

  • Enzyme Inactivation: Cu²⁺ ions have a high affinity for sulfhydryl (-SH), hydroxyl (-OH), and other functional groups within proteins. This binding denatures enzymes that are critical for cellular respiration and other metabolic processes, effectively shutting down the cell's machinery.[4]

  • Disruption of Cell Membranes: Copper ions can interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

  • Inhibition of Spore Germination: By disrupting these fundamental processes, copper ions prevent fungal spores from germinating and establishing an infection.

This multi-site mode of action is a key advantage of copper fungicides, as it makes the development of resistance in fungal populations exceedingly difficult.

Comparative Analysis of Basic Copper Sulfates: A Look at the Nuances

While all basic copper sulfates share a common mode of action, their field performance can vary significantly. This variation is primarily influenced by their chemical composition, physical properties, and formulation.

Commonly Utilized Basic Copper Sulfates
  • Tribasic Copper Sulfate (CuSO₄·3Cu(OH)₂): This is one of the most widely used basic copper sulfates. It is known for its relatively high metallic copper content and fine particle size, which contributes to good coverage and adherence to plant surfaces.

  • Copper Oxychloride Sulfate (3Cu(OH)₂·CuCl₂ + 3Cu(OH)₂·CuSO₄): Often found in blended products, copper oxychloride sulfate offers a combination of fast-acting and residual properties. The chloride component can enhance the initial release of copper ions.

  • Bordeaux Mixture (CuSO₄ + Ca(OH)₂): While not a single compound, this historically significant mixture of copper sulfate and hydrated lime forms a complex of basic copper sulfates in situ. It is renowned for its exceptional rainfastness and longevity on plant surfaces, making it a valuable dormant spray.[1] However, its preparation can be cumbersome, and it has a higher potential for phytotoxicity on new growth.[1]

The Influence of Physicochemical Properties on Antifungal Efficacy

The antifungal activity of a basic copper sulfate formulation is not solely dependent on its metallic copper content. Several other factors play a crucial role:

  • Particle Size: This is arguably one of the most critical factors. Smaller particle sizes provide better coverage on the leaf surface for the same amount of applied copper.[5][6][7] A larger number of smaller particles distributed across the leaf creates a more uniform protective barrier, increasing the probability of a fungal spore encountering a lethal concentration of copper ions. Research has shown that reducing particle size can significantly enhance fungicidal activity.[5][6]

  • Solubility and pH: The rate of Cu²⁺ ion release is governed by the inherent solubility of the specific basic copper sulfate and the pH of the leaf surface. "Fixed" coppers have low water solubility, which is desirable for providing residual activity and reducing phytotoxicity.[3] Acidic conditions, such as those created by fungal spore exudates or acidic spray tank adjuvants, increase the solubility and the immediate availability of copper ions.[3]

  • Formulation: Modern formulations of basic copper sulfates often include adjuvants and other co-formulants that improve their suspension in the spray tank, enhance their adhesion to plant surfaces (tenacity), and optimize the release of copper ions.

Quantitative Comparison of Antifungal Activity

Direct comparative studies with standardized methodologies are essential for making informed decisions about product selection. The following table summarizes available data on the in vitro antifungal activity of various copper compounds. It is important to note that direct comparisons between studies can be challenging due to variations in fungal species, isolates, and experimental conditions.

Copper Compound Fungal Species Parameter Result Reference
Tribasic Copper SulfateTrichoderma spp.Mycelial Growth InhibitionSignificant inhibition at field rates[8]
Copper HydroxideTrichoderma spp.Mycelial Growth InhibitionSignificant inhibition at field rates[8]
Copper OxychlorideTrichoderma spp.Mycelial Growth InhibitionLess inhibitory than tribasic copper sulfate and copper hydroxide[8]
Copper OxychloridePlum klyasterosporiozDisease Control Efficacy85.5-90.7%[9]
Tribasic Copper SulfatePlum klyasterosporiozDisease Control Efficacy92.2-99.0%[9]
Copper HydroxidePlum klyasterosporiozDisease Control Efficacy92.2-99.0%[9]

Note: The efficacy of copper oxychloride in the plum klyasterosporioz study was noted to be influenced by temperature.[9]

Lesser-Known Basic Copper Sulfates: Brochantite, Antlerite, and Posnjakite

These naturally occurring copper sulfate minerals are structurally related to the more common synthetic basic copper sulfates. However, their potential as agricultural fungicides is less explored.

  • Brochantite (Cu₄SO₄(OH)₆): Research has shown that brochantite can be synthesized and incorporated into materials with antimicrobial and antifungal properties.[10]

  • Antlerite (Cu₃SO₄(OH)₄): This mineral is a principal copper ore in some arid regions.[11][12][13] While its fungicidal properties are not extensively documented in agricultural literature, its chemical similarity to other basic copper sulfates suggests it would possess antifungal activity.

  • Posnjakite (Cu₄SO₄(OH)₆·H₂O): This hydrated copper sulfate mineral has been identified in environments with high copper concentrations and microbial activity.[14] Further research is needed to evaluate its potential as a fungicide.

Experimental Protocols for Evaluating Antifungal Activity

To ensure the scientific integrity of any comparative study, standardized and validated experimental protocols are paramount.

In Vitro Antifungal Susceptibility Testing

In vitro assays provide a controlled environment to determine the intrinsic antifungal activity of a compound. The following workflow outlines a common approach.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Spore_Suspension Prepare Spore Suspension (e.g., in sterile water with surfactant) Fungal_Culture->Spore_Suspension Inoculation Inoculate Microtiter Plates with Spore Suspension Spore_Suspension->Inoculation Compound_Stock Prepare Stock Solutions of Basic Copper Sulfates Serial_Dilution Perform Serial Dilutions of Compounds in Growth Medium Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation Read_Plates Measure Fungal Growth (e.g., OD600 or visual assessment) Incubation->Read_Plates Calculate_Inhibition Calculate Percent Inhibition vs. Control Read_Plates->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response Determine_EC50 Determine EC50/MIC Values Dose_Response->Determine_EC50

Caption: Workflow for in vitro antifungal susceptibility testing.

Step-by-Step Methodology:

  • Fungal Isolate Preparation: The target fungal pathogen is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a pure and viable culture.

  • Inoculum Preparation: A spore suspension is prepared by harvesting spores from the culture plate and suspending them in sterile distilled water containing a surfactant (e.g., Tween 80) to ensure a uniform dispersion. The spore concentration is adjusted to a standardized level using a hemocytometer.

  • Test Compound Preparation: Stock solutions of the different basic copper sulfates are prepared in a suitable solvent (e.g., sterile distilled water with sonication to ensure dispersion).

  • Broth Microdilution Assay: A serial dilution of each test compound is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth).

  • Inoculation: Each well is inoculated with the standardized spore suspension. A positive control (medium with spores, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under optimal conditions for fungal growth (temperature and duration).

  • Growth Assessment: Fungal growth is assessed either visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the positive control.

Statistical Integrity: From Raw Data to Meaningful Conclusions

Dose-Response Analysis

The relationship between the concentration of a fungicide and the inhibition of fungal growth is typically sigmoidal when plotted on a semi-logarithmic scale. This relationship can be modeled using statistical methods such as probit analysis or logistic regression .[15][16][17][18]

Dose_Response_Analysis_Logic cluster_data Experimental Data cluster_model Statistical Modeling cluster_output Key Parameters Concentrations Log-transformed Concentrations Regression Linear Regression Analysis Concentrations->Regression Inhibition Percent Inhibition Data Probit_Logit Probit or Logit Transformation of Inhibition Data Inhibition->Probit_Logit Probit_Logit->Regression EC50 EC50 (Effective Concentration, 50%) and Confidence Intervals Regression->EC50 Slope Slope of the Dose-Response Curve Regression->Slope

Caption: Logical flow of dose-response curve analysis.

These analyses allow for the determination of key parameters:

  • EC₅₀ (Effective Concentration, 50%): This is the concentration of the fungicide that inhibits 50% of the fungal growth. A lower EC₅₀ value indicates a more potent antifungal compound.

  • Slope of the Dose-Response Curve: The slope provides information about the sensitivity of the fungal population to the fungicide. A steeper slope indicates that a small change in concentration leads to a large change in inhibition.

Statistical software packages such as R, SAS, or GraphPad Prism can be used to perform these analyses and to statistically compare the EC₅₀ values and slopes of different compounds.

Conclusion: An Integrated Approach to Fungicide Evaluation

The selection of an appropriate basic copper sulfate fungicide requires a multifaceted approach that considers not only the intrinsic antifungal activity but also the physicochemical properties of the formulation and the specific agricultural context. While tribasic copper sulfate and copper oxychloride are well-established and effective options, the influence of particle size and formulation on their performance cannot be overstated. The lesser-known basic copper sulfates, such as brochantite, antlerite, and posnjakite, warrant further investigation to fully characterize their antifungal potential.

By employing standardized experimental protocols and rigorous statistical analysis, researchers can generate reliable and comparable data to guide the development and deployment of the next generation of copper-based fungicides, ensuring their continued role in sustainable agriculture.

References

  • Grosafe. (n.d.). Copper Hydroxide Tech Notes 1 LR. Retrieved from [Link]

  • ADAMA. (2023, May 9). Addressing the Downsides of Copper-Based Fungicides. Retrieved from [Link]

  • Makhathini, T. P., et al. (2022). Influence of Particle Size and Shapes on the Antifungal Activities of Greener Nanostructured Copper against Penicillium italicum. ACS Agricultural Science & Technology, 2(1), 10-18.
  • PCC Group. (2022, December 21). What is copper sulphate and what are its applications? Retrieved from [Link]

  • StatsDirect. (n.d.). Probit Analysis (Dose Response Curves, ED50 etc.). Retrieved from [Link]

  • Scheck, H. (2023, March 15). Copper-based Bactericides and Fungicides. Pacific Northwest Pest Management Handbooks. Retrieved from [Link]

  • Horsfall, J. G., & Dimond, A. E. (1951). Role of the Dosage-Response Curve in the Evaluation of Fungicides.
  • Thakur, M. V., et al. (2026, January 8). Probit Analysis: A Tool for Analyzing Dose-Response Relationship.
  • Westgard, J. O. (2020, August 15). Probit Analysis, Part One - Basic Method Validation. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Copper Sulfate Technical Fact Sheet. Retrieved from [Link]

  • Bondari, K. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. SAS Institute.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Iacob, C., et al. (2026, March 6). Supporting Information A green approach to copper-containing pesticides: antimicrobial and antifungal activity of brochantite.
  • Revie, N. M., & Robbins, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 15(3), 83-93.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Gopalkrishna, A. H., et al. (2015). In vitro antifungal activity of different components of Centratherum anthelminticum and Ocimum sanctum seed oils and their synergism against oral pathogenic fungi. Journal of traditional and complementary medicine, 5(4), 235–239.
  • Al-Musawi, T. J., et al. (2017). Cyanobacterial mineralisation of posnjakite (Cu4(SO4)(OH)6·H2O) in Cu-rich acid mine drainage at Yanqul, northern Oman. Sultan Qaboos University Journal for Science, 22(2), 1-14.
  • Mindat.org. (2026, March 2). Antlerite: Mineral information, data and localities. Retrieved from [Link]

  • Yanenko, A. S., et al. (2021). Evaluation of the application of fungicides of inorganic copper compounds in apple and plum agroecosystems of the Krasnodar territory. E3S Web of Conferences, 254, 03011.
  • U.S. Food and Drug Administration. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Fabbro, M. T., et al. (2021). Antifungal Activity and Biocompatibility of α-AgVO3, α-Ag2WO4, and β-Ag2MoO4 Using a Three-Dimensional Coculture Model of the Oral Mucosa. mSphere, 6(3), e00236-21.
  • The Crystal Council. (n.d.). Antlerite Meanings and Crystal Properties. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 23). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Küpper, J., et al. (2023). Trichoderma species isolated from grapevine with tolerance towards common copper fungicides used in viticulture for plant protection. Pest Management Science, 79(5), 1897-1908.
  • McGrane, S. (2022, March 2). Copper Based Fungicides. Australian Institute of Horticulture. Retrieved from [Link]

  • Britannica, The Editors of Encyclopaedia. (2018, January 25). antlerite. Encyclopedia Britannica.
  • Lara, H. H., et al. (2021). Nanomaterial-Based Antifungal Therapies to Combat Fungal Diseases Aspergillosis, Coccidioidomycosis, Mucormycosis, and Candidiasis. International Journal of Molecular Sciences, 22(16), 8889.
  • AZoMining. (2013, October 21). Antlerite - Occurrence, Properties, and Distribution. Retrieved from [Link]

  • Fernández-García, M. D., et al. (2011). [In vitro antifungal susceptibility, in vivo antifungal activity and security from a natural product obtained from sunrise oil (AMO3) against dermatophytes]. Revista iberoamericana de micologia, 28(4), 163–169.
  • Scribd. (n.d.). Antlerite Mineral Overview and Properties.
  • Khan, K. M., et al. (2005). In-vitro antibacterial, antifungal and cytotoxic activities of some coumarins and their metal complexes. Journal of enzyme inhibition and medicinal chemistry, 20(4), 345–351.
  • Wojtyczka, R. D., et al. (2018). Antifungal Activity and Synergism with Azoles of Polish Propolis. Molecules (Basel, Switzerland), 23(6), 1489.
  • Sesto, F., et al. (2024). Antifungal Action of Metallic Nanoparticles Against Fungicide-Resistant Pathogens Causing Main Postharvest Lemon Diseases. Journal of Fungi, 10(11), 903.
  • Michalak, O., et al. (2023). Studies on Antifungal Properties of Methacrylamido Propyl Trimethyl Ammonium Chloride Polycations and Their Toxicity In Vitro. Microbiology spectrum, 11(3), e0460322.

Sources

Safety & Regulatory Compliance

Safety

Hydroxycopper(1+);sulfate proper disposal procedures

Standard Operating Procedure: Hydroxycopper(1+) Sulfate Handling, Neutralization, and Disposal As a Senior Application Scientist, I frequently consult with research facilities on the safe handling of heavy metal compound...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Hydroxycopper(1+) Sulfate Handling, Neutralization, and Disposal

As a Senior Application Scientist, I frequently consult with research facilities on the safe handling of heavy metal compounds. Hydroxycopper(1+) sulfate—commonly referred to as basic copper sulfate, copper hydroxide sulfate, or tribasic copper sulfate—is a staple in fungicidal drug development and agricultural research[1]. However, its potent biological activity makes it a severe environmental liability if mismanaged.

This guide provides a self-validating, step-by-step protocol for the operational handling and disposal of this compound, ensuring your laboratory maintains rigorous safety standards, protects personnel, and achieves absolute regulatory compliance.

Chemical Identity & Quantitative Hazard Profile

To design an effective disposal protocol, we must first understand the physicochemical and toxicological properties of the substance. Hydroxycopper(1+) sulfate (


) is acutely toxic to aquatic ecosystems. The cupric ion (

) is the primary active component; in aquatic organisms, it binds to the gills and inhibits the

-ATPase enzyme, leading to catastrophic osmoregulatory failure and death[2][3].
Property / HazardValue / ClassificationClinical & Environmental Significance
CAS Number 1333-22-8 / 1344-73-6Unique identifier for tracking and compliance[4].
GHS Classification Aquatic Acute 1, Aquatic Chronic 1Extremely toxic to aquatic life with long-lasting effects (H400, H410)[5].
Human Toxicity Acute Tox. 4 (Oral)Harmful if swallowed (H302); causes severe eye/skin irritation (H315, H319)[5].
Aquatic Toxicity (LC50) 3.75 mg/L (Rainbow Trout, 96h)Demonstrates the extreme sensitivity of aquatic models to cupric ions[5].
Incompatibilities Strong acids, Aluminum, IronReacts with aluminum/iron to produce hydrogen gas, risking container rupture[1].

Immediate Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne or entering floor drains. Inhalation of copper dust can cause severe ulceration and perforation of the nasal septum[1][3].

Step-by-Step Spill Protocol:

  • Evacuation & PPE: Isolate the area. Don a P100/N95 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[4][6].

  • Source Control: Eliminate all sources of ignition and ensure adequate ventilation[4].

  • Dry Containment: Do not use water to wash the spill, as this creates a highly toxic, highly mobile runoff[1].

  • Collection: Use a HEPA-filtered vacuum or a wet-sweeping technique to collect the solid. Avoid aggressive dry sweeping, which aerosolizes the particulates[4].

  • Storage: Transfer the collected material into a sealed, heavy-duty High-Density Polyethylene (HDPE) container. Do not use metal containers due to galvanic corrosion risks[1].

Operational Disposal Protocols

Because pesticide and heavy metal wastes are acutely hazardous, improper disposal is a direct violation of federal and environmental laws[1]. Never pour hydroxycopper(1+) sulfate solutions down the drain. We utilize a self-validating precipitation method to convert soluble copper into an insoluble, easily filterable solid.

Protocol A: Solid Waste Collection

For expired powders or heavily contaminated consumables (e.g., weigh boats, gloves, filter papers):

  • Place all solid waste into a dedicated, clearly labeled HDPE hazardous waste bin.

  • Label the container with the UN Number: UN 3082 (Environmentally Hazardous Substance, Solid, N.O.S.)[1].

  • Dispatch to an approved hazardous waste treatment facility[4].

Protocol B: Aqueous Waste Neutralization & Precipitation

For liquid runoff or experimental solutions containing dissolved


:
Causality: By raising the pH of the solution, we force the soluble cupric ions to react with hydroxide ions, forming Copper(II) hydroxide (

). Because

has an extremely low solubility product (

), this chemical mechanism effectively strips the toxic heavy metal from the aqueous phase, eliminating its environmental mobility.
  • Transfer: Move the aqueous copper waste into a large borosilicate glass reaction vessel equipped with a magnetic stirrer.

  • pH Adjustment: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) dropwise while continuously monitoring the pH.
    
  • Precipitation: Continue addition until the pH stabilizes between 8.5 and 9.0. A pale blue precipitate of

    
     will rapidly form.
    
  • Flocculation: Allow the suspension to stir for 15 minutes, then turn off the stirrer and let the precipitate settle for 1-2 hours.

  • Filtration: Vacuum-filter the mixture through a fine glass microfiber filter (e.g., GF/F) to capture the solid copper hydroxide.

  • Validation (Crucial Step): Test the clear filtrate using a colorimetric copper test strip or spectrophotometer. The effluent must read < 1 ppm

    
     before it can be considered neutralized. If it fails, repeat the pH adjustment.
    
  • Final Disposal: Dispose of the solid filter cake as UN 3082 hazardous waste. The validated, metal-free filtrate can typically be neutralized to pH 7 and discharged, subject to your local environmental control agency regulations[1].

Process Visualization: Waste Processing Workflow

The following diagram illustrates the logical decision tree for processing hydroxycopper(1+) sulfate waste, ensuring a closed-loop, self-validating system.

G Start Hydroxycopper(1+) Sulfate Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Aqueous Waste (Solutions/Runoff) Decision->Liquid Aqueous Collect Collect in Sealed HDPE Container Solid->Collect Precipitate Add NaOH / Na2CO3 (Target pH 8.5 - 9.0) Liquid->Precipitate DisposeSolid Dispatch to Hazardous Waste Facility (UN 3082) Collect->DisposeSolid Filter Vacuum Filter Precipitate (Cu(OH)2) Precipitate->Filter Test Test Effluent (< 1 ppm Cu2+) Filter->Test Test->Collect Solid Fraction Test->Precipitate Fail (High Cu) DisposeLiquid Neutralize & Discharge (Per Local Regulations) Test->DisposeLiquid Liquid Fraction Pass

Operational workflow for the self-validated precipitation and disposal of copper waste.

Regulatory Compliance & Logistics

When storing hydroxycopper(1+) sulfate prior to disposal, ensure the storage area is cool, dry, and well-ventilated[4]. Keep the compound strictly isolated from strong acids, aluminum, and iron alloys to prevent hazardous exothermic reactions and the evolution of flammable hydrogen gas[1]. All secondary containment and transport vessels must bear the GHS "Environmentally Hazardous" (dead tree and fish) pictogram and be handled by a certified hazardous waste contractor.

References

  • [4] Title: Copper hydroxide sulfate (Cu4(OH)6(SO4)) SDS, 1333-22-8 | Source: echemi.com | 4

  • [1] Title: Material Safety Data Sheet - Cuproxat 345 SC Fungicide | Source: nufarm.com | 1

  • [5] Title: Plant Health Copper Fungicide Liquid Concentrate - SAFETY DATA SHEET | Source: kiwicare.co.nz | 5

  • [6] Title: Copper hydroxide sulfate (Cu4(OH)6(SO4)) SDS, 1333-22-8 Safety Data Sheets | Source: echemi.com | 6

  • [2] Title: content.pdf - Regulations.gov (EPA RED for Coppers) | Source: regulations.gov | 2

  • [3] Title: Toxicological Profile for Copper | Source: cdc.gov (ATSDR) | 3

Sources

Handling

Personal protective equipment for handling Hydroxycopper(1+);sulfate

Operational Guide: Safety, PPE, and Handling Protocols for Hydroxycopper(1+) Sulfate As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, PPE, and Handling Protocols for Hydroxycopper(1+) Sulfate

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of transition metal salts into laboratory workflows. Hydroxycopper(1+) sulfate—commonly referred to as basic copper sulfate, tribasic copper sulfate, or copper hydroxide sulfate (CAS: 1344-73-6 or 12068-81-4)—is a highly effective compound utilized in agricultural formulations, fungicide development, and specialized chemical syntheses[1][2].

However, its utility is matched by significant occupational and environmental hazards. This guide is designed to provide you with a definitive, field-proven operational framework for handling this chemical, ensuring that every protocol acts as a self-validating system to protect both personnel and the environment.

Hazard Profile & Mechanistic Toxicology

To implement effective safety measures, we must first understand the causality behind the chemical's hazards:

  • Ocular and Dermal Toxicity: The particulate nature of this copper salt causes severe mechanical and chemical irritation to mucous membranes. If introduced to the eyes, it acts as a severe irritant that can cause substantial, albeit often temporary, corneal damage[3][4].

  • Inhalation Risks: Inhalation of fine, pale-green dusts or mists severely irritates the upper respiratory tract. Furthermore, if the compound is subjected to thermal decomposition (heated above 300°C), it strips the sulfate and hydroxide groups, evolving highly toxic sulfur dioxide (SO₂) and metal oxide fumes[3][4].

  • Aquatic Ecotoxicity: Copper ions (Cu²⁺) are exceptionally toxic to aquatic organisms (e.g., Daphnia magna EC₅₀ = 0.0167 mg/L)[5]. They disrupt osmoregulation and bind to the gills of fish, causing asphyxiation. Consequently, any environmental release must be strictly prevented[5][6].

  • Chemical Incompatibilities: Hydroxycopper(1+) sulfate is incompatible with strong acids, which solubilize the product into highly reactive water-soluble copper compounds. It must never be stored in aluminum, iron, or galvanized containers due to galvanic corrosion and single-replacement reactions that degrade both the container and the chemical[7][8].

Personal Protective Equipment (PPE) Matrix

PPE selection must directly correspond to the mechanistic risks identified. The following matrix summarizes the quantitative and qualitative data dictating our safety requirements.

Hazard CategoryMechanistic CauseRequired PPESpecifications
Eye Irritation Copper particulate contact with ocular mucosa causes severe irritation and potential corneal damage[1].Chemical Safety Goggles / Face ShieldANSI Z87.1 compliant, tight-fitting. A face shield is required if splashing is possible[4].
Dermal Exposure Prolonged contact causes localized irritation; cumulative systemic absorption is possible[1].Chemical-Resistant Gloves & Lab CoatNitrile, Neoprene, or Polyvinyl chloride (PVC). Long sleeves required[4][7].
Inhalation Fine dust/mists irritate the upper respiratory tract and mucous membranes[3].Particulate RespiratorNIOSH-approved N95, P100, or half-face respirator if local ventilation is poor[3].
Environmental Highly toxic to aquatic organisms; disrupts osmoregulation and enzyme function[5].Spill Containment KitDry sweeping compound, polyethylene waste bags (Do not use water)[7].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

Protocol: Preparation of Aqueous Hydroxycopper(1+) Sulfate Suspensions This step-by-step methodology ensures minimal aerosolization and prevents cross-contamination.

  • Step 1: Pre-Operation Assessment. Verify that the fume hood or local exhaust ventilation is operational (self-validating by checking the flow monitor). Ensure no strong acids, aluminum, or iron equipment are present in the workspace[8].

  • Step 2: PPE Donning. Put on a dedicated lab coat, chemical safety goggles, and Nitrile/PVC gloves[4]. If weighing bulk dry powder outside a controlled hood, you must don a P100 respirator.

  • Step 3: Weighing and Transfer. Using a plastic (non-metallic) spatula and a polyethylene weigh boat, carefully measure the required mass. Keep the container close to the work surface to minimize the drop height, thereby reducing airborne dust generation[1][7].

  • Step 4: Mixing and Homogenization. Transfer the powder slowly into a polyethylene, polypropylene, or glass mixing vessel containing the solvent. Never use galvanized or aluminum containers [7][8]. Agitate the mixture gently using a magnetic stirrer or overhead mechanical stirrer to maintain the suspension.

  • Step 5: Decontamination. Wipe down the balance and surrounding surfaces with a damp disposable towel. Place the used towel immediately into a designated solid hazardous waste container to visually confirm the area is clean. Wash hands thoroughly with soap and water before leaving the laboratory[4][7].

Workflow N1 Pre-Operation: Ventilation & Equipment Check N2 Don PPE: Nitrile/PVC, Goggles, Respirator N1->N2 N3 Material Handling: Weighing & Transfer N2->N3 N4 Spill Occurs? N3->N4 N5 Dry Clean-Up: Sweep/Vacuum (No Water) N4->N5 Yes N6 Standard Operation: Aqueous Suspension N4->N6 No N7 Waste Segregation: Polyethylene Containers N5->N7 N6->N7 N8 Disposal: Aquatic Toxic Waste Protocol N7->N8

Figure 1: Standard operating and spill response workflow for Hydroxycopper(1+) sulfate.

Emergency Response & Spill Containment

The immediate response to a spill dictates the environmental impact and personnel safety.

  • Dry Spills: Do not use water to flush the spill. Adding water solubilizes the copper, creating a massive runoff hazard that is nearly impossible to contain[3][8]. Clean up immediately using dry clean-up procedures (e.g., careful sweeping with a dust suppressant or using a HEPA-filtered vacuum) to avoid generating dust[6][7].

  • Skin/Eye Contact: For skin contact, immediately flush with water and wash with soap; remove contaminated clothing and destroy contaminated leather items (like shoes or belts, which absorb the chemical)[4]. For eye contact, flush cautiously with water for at least 15 minutes while holding eyelids apart, and seek immediate medical attention[3][4].

  • Fire: Basic copper sulfate does not burn, but its packaging may. If involved in a fire, use dry chemical, carbon dioxide, or foam. Avoid excessive water to prevent toxic aquatic runoff. If heated above 300°C, personnel must wear a self-contained breathing apparatus (SCBA) to protect against evolved SO₂ gas[3][5].

Waste Management & Disposal Plan

Because of its classification as an "Environmentally hazardous substance, solid, n.o.s. (Copper)" (UN 3077)[4], disposal must strictly adhere to environmental regulations:

  • Containment: Place all collected spill material, contaminated PPE, and residual chemicals into sealable polyethylene or polypropylene containers[6][7].

  • Labeling: Clearly label the waste as "Toxic to Aquatic Life - Copper Sulfate Waste" alongside the UN 3077 designation[4].

  • Disposal: Never pour suspensions down the drain. Transfer the sealed containers to a licensed hazardous waste collection point in accordance with local, regional, and national EPA/RCRA regulatory authorities[4][6].

References

  • Old Bridge Chemicals, Inc. "MSDS - Basic Copper Sulfate." lakeandpond.com. 3

  • Nufarm. "SDS EU (Reach Annex II) - CUPROXAT (Tribasic copper sulfate)." nufarm.com. 5

  • Chemwatch. "copper sulfate - Chemwatch MSDS." vintessential.com.au. 7

  • Drexel Chemical Company. "SAFETY DATA SHEET DREXEL BASIC COPPER SULFATE." windows.net. 4

  • Kern County. "MATERIAL SAFETY DATA SHEET: Basic copper sulfate." kern.ca.us. 1

  • Chem One. "Copper Sulfate Pentahydrate - Chem One." chemone.com. 2

  • Nufarm. "CUPROXAT SC Safety Data Sheet." cartlis.ge.6

  • PT. Nufarm Indonesia. "MATERIAL SAFETY DATA SHEET - CUPROXAT 345 SC FUNGICIDE." nufarm.com. 8

Sources

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